molecular formula C9H10O2 B034564 2,3-Dihydro-1-benzofuran-5-ylmethanol CAS No. 103262-35-7

2,3-Dihydro-1-benzofuran-5-ylmethanol

Cat. No.: B034564
CAS No.: 103262-35-7
M. Wt: 150.17 g/mol
InChI Key: XQDNBMXUZGAWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1-benzofuran-5-ylmethanol is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzofuran core that is partially saturated at the 2,3-position, imparting greater structural rigidity and metabolic stability compared to its planar aromatic counterparts. The primary hydroxylmethyl group at the 5-position serves as a versatile synthetic handle, enabling facile functionalization to create amides, esters, ethers, or other derivatives for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDNBMXUZGAWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379853
Record name 2,3-dihydro-1-benzofuran-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103262-35-7
Record name 2,3-dihydro-1-benzofuran-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dihydro-1-benzofuran-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 2,3-Dihydro-1-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2,3-Dihydro-1-benzofuran-5-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical properties, synthesis, and potential biological relevance, supported by experimental details where available.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and a Related Analog

PropertyThis compoundBenzofuran-5-ylmethanol (Analogue)
Molecular Formula C₉H₁₀O₂C₉H₈O₂
Molecular Weight 150.17 g/mol [2]148.16 g/mol [3]
CAS Number 103262-35-7[2]31823-05-9[3]
Melting Point Data not available35-36 °C[3]
Boiling Point Data not available273.3 ± 15.0 °C at 760 mmHg[3]
Density Data not available1.233 ± 0.06 g/cm³ (Predicted)[4]
Physical Form Solid[1]Solid[3]
Solubility Data not availableMiscible with benzene, petroleum ether, absolute alcohol, and ether.[5] Insoluble in water.[5]
pKa Data not available14.24 ± 0.10 (Predicted)[4]

Note: Some data for this compound is based on computational predictions, and data for Benzofuran-5-ylmethanol is provided for comparative purposes.

Synthesis and Spectroscopic Analysis

Detailed experimental protocols for the specific synthesis of this compound are not widely published. However, general synthetic routes for 2,3-dihydrobenzofuran derivatives are well-established and can be adapted. A common approach involves the reduction of the corresponding benzofuran derivative.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic approach for obtaining 2,3-dihydrobenzofuran derivatives, which could be adapted for the synthesis of the target compound.

G Generalized Synthesis of 2,3-Dihydrobenzofuran Derivatives cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Final Product Substituted Phenol Substituted Phenol O-alkylation O-alkylation Substituted Phenol->O-alkylation Base Allyl Halide Allyl Halide Allyl Halide->O-alkylation Claisen Rearrangement Claisen Rearrangement O-alkylation->Claisen Rearrangement Heat Cyclization Cyclization Claisen Rearrangement->Cyclization Acid or Catalyst 2,3-Dihydrobenzofuran Derivative 2,3-Dihydrobenzofuran Derivative Cyclization->2,3-Dihydrobenzofuran Derivative

A generalized workflow for the synthesis of 2,3-dihydrobenzofuran scaffolds.
Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, MS) for this compound are not currently available in public spectral databases. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene protons of the hydroxymethyl group, and the protons of the dihydrofuran ring. The chemical shifts and coupling constants of the dihydrofuran ring protons would be characteristic of the 2,3-dihydrobenzofuran scaffold.[6]

  • ¹³C NMR: The spectrum would display resonances for the aromatic carbons, the carbon of the hydroxymethyl group, and the carbons of the dihydrofuran ring.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the alcohol group (broad, around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, and C-O stretching vibrations.[7]

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (150.17 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the dihydrofuran ring.

Biological Activity and Drug Development Potential

While no specific biological activities or signaling pathway involvements have been reported for this compound, the benzofuran and 2,3-dihydrobenzofuran scaffolds are recognized as "privileged structures" in medicinal chemistry.[8] Derivatives of these core structures have been shown to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9]

Potential Signaling Pathway Interactions

Benzofuran derivatives have been identified as inhibitors of various enzymes and as ligands for several receptors. For instance, some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR), a key target in cancer therapy.[10] The generalized signaling pathway below illustrates the role of EGFR in cell proliferation and survival, a pathway that could potentially be modulated by benzofuran derivatives.

G Generalized EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Benzofuran Derivative (Potential Inhibitor) Benzofuran Derivative (Potential Inhibitor) Benzofuran Derivative (Potential Inhibitor)->EGFR Inhibits

A representative diagram of the EGFR signaling pathway potentially targeted by benzofuran derivatives.

Safety and Handling

Based on available information for closely related compounds, this compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a compound with a scaffold that is prevalent in many biologically active molecules. While specific experimental data for this particular derivative is limited, its structural features suggest potential for further investigation in drug discovery programs. The synthesis of this compound and its derivatives, followed by comprehensive biological screening, could unveil novel therapeutic agents. Future research should focus on obtaining detailed experimental data for its physicochemical properties, developing efficient and scalable synthetic protocols, and exploring its biological activities and mechanism of action.

References

An In-depth Technical Guide to the Structure Elucidation of (2,3-Dihydrobenzofuran-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of (2,3-Dihydrobenzofuran-5-yl)methanol, a key intermediate in the synthesis of various biologically active molecules. This document outlines the compound's chemical and physical properties, provides detailed synthetic protocols, and presents a thorough analysis of its spectroscopic data for unambiguous structure confirmation. Furthermore, this guide explores the potential biological relevance of the dihydrobenzofuran scaffold, highlighting its role as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade.

Introduction

(2,3-Dihydrobenzofuran-5-yl)methanol, also known as 5-hydroxymethyl-2,3-dihydrobenzofuran, is a heterocyclic organic compound with the molecular formula C₉H₁₀O₂. Its structure consists of a dihydrobenzofuran core with a hydroxymethyl substituent at the 5-position.[1][2] This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. The dihydrobenzofuran moiety is a recognized "privileged structure" in drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities.[3]

Physicochemical Properties

A summary of the key physicochemical properties of (2,3-Dihydrobenzofuran-5-yl)methanol is presented in Table 1. This data is essential for its handling, characterization, and quality control.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
IUPAC Name (2,3-Dihydro-1-benzofuran-5-yl)methanol[1]
CAS Number 103262-35-7[1][2]
Appearance Solid
SMILES OCc1ccc2OCCc2c1

Synthesis of (2,3-Dihydrobenzofuran-5-yl)methanol

(2,3-Dihydrobenzofuran-5-yl)methanol can be synthesized through the reduction of commercially available precursors such as 2,3-dihydrobenzofuran-5-carbaldehyde or 2,3-dihydrobenzofuran-5-carboxylic acid. Below are detailed experimental protocols for these transformations.

Synthesis via Reduction of 2,3-Dihydrobenzofuran-5-carbaldehyde

This protocol adapts a general procedure for the reduction of aldehydes to primary alcohols using sodium borohydride (NaBH₄).

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq) in methanol or ethanol at room temperature.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (2,3-Dihydrobenzofuran-5-yl)methanol.

Synthesis via Reduction of 2,3-Dihydrobenzofuran-5-carboxylic Acid

This protocol follows a general method for the reduction of carboxylic acids to primary alcohols using lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Dissolve 2,3-dihydrobenzofuran-5-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is no longer detectable.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Purification: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structure Elucidation by Spectroscopic Methods

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for determining the proton environment in a molecule. The predicted chemical shifts (δ) and coupling constants (J) for (2,3-Dihydrobenzofuran-5-yl)methanol are summarized in Table 2.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.1s-
H-6~7.0d~8.0
H-7~6.7d~8.0
-CH₂OH~4.6s-
-OCH₂- (C2)~4.5t~8.5
-CH₂- (C3)~3.2t~8.5
-OHVariablebr s-

Interpretation:

  • The aromatic protons (H-4, H-6, and H-7) are expected to appear in the downfield region (δ 6.7-7.1 ppm).

  • The benzylic protons of the hydroxymethyl group (-CH₂OH) would likely resonate around δ 4.6 ppm as a singlet.

  • The two methylene groups of the dihydrofuran ring will appear as triplets due to coupling with each other. The protons on the carbon adjacent to the oxygen (C2) will be more deshielded (~δ 4.5 ppm) than the protons on C3 (~δ 3.2 ppm).

  • The hydroxyl proton signal is typically a broad singlet and its chemical shift is dependent on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for (2,3-Dihydrobenzofuran-5-yl)methanol are presented in Table 3.

CarbonPredicted Chemical Shift (ppm)
C-7a~159
C-5~135
C-3a~128
C-6~125
C-4~124
C-7~109
C-2~71
-CH₂OH~65
C-3~30

Interpretation:

  • The aromatic carbons are expected in the range of δ 109-159 ppm. The carbon bearing the oxygen (C-7a) will be the most downfield.

  • The carbon of the hydroxymethyl group (-CH₂OH) is predicted to be around δ 65 ppm.

  • The C-2 carbon, being adjacent to the ring oxygen, will be significantly downfield (~δ 71 ppm) compared to the C-3 carbon (~δ 30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for (2,3-Dihydrobenzofuran-5-yl)methanol are listed in Table 4.

Wavenumber (cm⁻¹)VibrationIntensity
~3350O-H stretch (alcohol)Broad, Strong
~3050-3000C-H stretch (aromatic)Medium
~2950-2850C-H stretch (aliphatic)Medium
~1610, 1480C=C stretch (aromatic)Medium
~1250C-O stretch (aryl ether)Strong
~1050C-O stretch (primary alcohol)Strong

Interpretation:

  • A strong, broad absorption band around 3350 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.

  • The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1610-1480 cm⁻¹ region.

  • The C-O stretching vibrations for the aryl ether and the primary alcohol will appear as strong bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for (2,3-Dihydrobenzofuran-5-yl)methanol is shown in Table 5.

m/zInterpretation
150[M]⁺ (Molecular ion)
131[M - H₂O]⁺
121[M - CH₂OH]⁺
119[M - H₂O - H₂]⁺

Interpretation:

  • The molecular ion peak [M]⁺ is expected at m/z 150, corresponding to the molecular weight of the compound.

  • A common fragmentation pathway for alcohols is the loss of a water molecule, which would give rise to a peak at m/z 131.

  • Cleavage of the benzylic C-C bond would result in the loss of the hydroxymethyl radical, leading to a fragment at m/z 121.

Biological Relevance and Signaling Pathway

The 2,3-dihydrobenzofuran scaffold is of significant interest to medicinal chemists due to its presence in a wide array of biologically active compounds. Notably, derivatives of this scaffold have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[3]

The mPGES-1 Signaling Pathway

mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE₂), a potent lipid mediator involved in inflammation, pain, fever, and cancer.[3] The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H₂ (PGH₂) by cyclooxygenase (COX) enzymes. mPGES-1 then catalyzes the isomerization of PGH₂ to PGE₂. Elevated levels of PGE₂ are associated with various inflammatory diseases and cancers. Therefore, inhibiting mPGES-1 is a promising therapeutic strategy.

mPGES1_Pathway Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 PGH2 PGH2 mPGES-1 mPGES-1 PGE2 PGE2 Inflammation & Cancer Inflammation & Cancer PGE2->Inflammation & Cancer COX-1/COX-2->PGH2 mPGES-1->PGE2 Dihydrobenzofuran Derivatives Dihydrobenzofuran Derivatives Dihydrobenzofuran Derivatives->mPGES-1 Inhibition

Caption: mPGES-1 signaling pathway and inhibition.

Experimental Workflow for Inhibitor Screening

A typical workflow for screening potential inhibitors of mPGES-1, such as novel dihydrobenzofuran derivatives, involves several key steps from initial compound synthesis to in vivo evaluation.

inhibitor_workflow A Synthesis of Dihydrobenzofuran Analogs B In Vitro mPGES-1 Enzyme Assay A->B Screening C Cell-Based Assays (PGE2 Production) B->C Validation D Lead Optimization C->D SAR Studies E In Vivo Animal Models of Inflammation/Cancer D->E Efficacy Testing F Preclinical Development E->F

Caption: Drug discovery workflow for mPGES-1 inhibitors.

Conclusion

The structure of (2,3-Dihydrobenzofuran-5-yl)methanol has been confidently assigned based on its fundamental chemical properties and predicted spectroscopic data derived from the analysis of analogous compounds. The synthetic routes presented here offer reliable methods for its preparation. The dihydrobenzofuran scaffold holds considerable promise for the development of novel therapeutics, particularly as inhibitors of the mPGES-1 pathway, which is implicated in a range of inflammatory diseases and cancers. This technical guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery.

References

Chemical Profile of 5-Hydroxymethyl-2,3-dihydrobenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl-2,3-dihydrobenzofuran belongs to the dihydrobenzofuran class of heterocyclic compounds, which are prevalent in numerous natural products and serve as crucial scaffolds in medicinal chemistry. The 2,3-dihydrobenzofuran core is recognized as a "privileged structure," indicating its ability to bind to a variety of biological targets. The addition of a hydroxymethyl group at the 5-position introduces a key functional handle for further derivatization and potential hydrogen bonding interactions with biological macromolecules, making it a molecule of significant interest in drug discovery and development. This document provides a comprehensive technical overview of the chemical and biological profile of 5-Hydroxymethyl-2,3-dihydrobenzofuran and its closely related analogs.

Chemical and Physical Properties

While specific experimental data for 5-Hydroxymethyl-2,3-dihydrobenzofuran is not extensively reported in publicly available literature, its properties can be reliably predicted based on the well-characterized 2,3-dihydrobenzofuran scaffold and general principles of organic chemistry.

Table 1: Predicted Physicochemical Properties of 5-Hydroxymethyl-2,3-dihydrobenzofuran

PropertyPredicted ValueNotes
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Appearance Likely a colorless to pale yellow oil or low melting solidBased on similar structures.
Boiling Point > 200 °C (at 760 mmHg)Estimated based on related compounds.
Melting Point Not readily availableExpected to be low if solid.
Solubility Soluble in methanol, ethanol, chloroform, and other common organic solvents. Sparingly soluble in water.The hydroxymethyl group may slightly increase water solubility compared to the parent dihydrobenzofuran.
pKa ~14-16 (hydroxyl proton)Typical for a primary alcohol.

Synthesis and Experimental Protocols

The synthesis of 5-Hydroxymethyl-2,3-dihydrobenzofuran can be approached through several established synthetic routes for the 2,3-dihydrobenzofuran core, followed by functional group manipulation.

General Synthetic Strategies

The construction of the 2,3-dihydrobenzofuran ring system is a well-explored area of organic synthesis. Common strategies include:

  • Intramolecular Cyclization of Substituted Phenols: This is a widely used method where a phenol bearing a suitable two-carbon electrophilic side chain undergoes intramolecular O-alkylation or related cyclization reactions.

  • Catalytic Hydrogenation of Benzofurans: The corresponding benzofuran can be selectively hydrogenated at the 2,3-double bond to yield the dihydrobenzofuran.

  • Transition Metal-Catalyzed Annulation Reactions: Modern synthetic methods often employ transition metals like palladium or rhodium to catalyze the [3+2] annulation of phenols with various coupling partners to construct the dihydrobenzofuran ring.[1][2]

Exemplary Synthetic Protocol: From 4-allyl-2-methoxyphenol

This protocol outlines a plausible multi-step synthesis of 5-Hydroxymethyl-2,3-dihydrobenzofuran, starting from a commercially available precursor.

Workflow Diagram:

G A 4-Allyl-2-methoxyphenol B Protection of Phenolic Hydroxyl A->B e.g., BnBr, K2CO3 C Oxidative Cleavage of Allyl Group B->C e.g., O3 then Me2S D Reduction of Aldehyde C->D e.g., NaBH4 E Demethylation and Cyclization D->E e.g., BBr3 F 5-Hydroxymethyl-2,3-dihydrobenzofuran E->F

Caption: A potential synthetic workflow for 5-Hydroxymethyl-2,3-dihydrobenzofuran.

Experimental Steps:

  • Protection of the Phenolic Hydroxyl: To a solution of 4-allyl-2-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq). Reflux the mixture for 12 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the benzylated intermediate.

  • Oxidative Cleavage: Dissolve the protected phenol in a mixture of dichloromethane and methanol at -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen and add dimethyl sulfide (2.0 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Remove the solvent in vacuo to obtain the crude aldehyde.

  • Reduction of the Aldehyde: Dissolve the crude aldehyde in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at room temperature for 1 hour. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the corresponding alcohol.

  • Demethylation and Cyclization: Dissolve the alcohol in anhydrous dichloromethane and cool to -78 °C. Add a solution of boron tribromide (2.0 eq) in dichloromethane dropwise. Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight. Quench the reaction by carefully adding methanol, followed by water. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain 5-Hydroxymethyl-2,3-dihydrobenzofuran.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 5-Hydroxymethyl-2,3-dihydrobenzofuran

TechniqueExpected Features
¹H NMR Aromatic protons (δ 6.5-7.5 ppm), benzylic CH₂OH protons (δ ~4.5 ppm), dihydrofuran ring protons (δ ~3.0-4.8 ppm, with characteristic coupling patterns for the -OCH₂CH₂- system), and a hydroxyl proton (broad singlet, chemical shift concentration-dependent).
¹³C NMR Aromatic carbons (δ 110-160 ppm), benzylic CH₂OH carbon (δ ~65 ppm), and dihydrofuran ring carbons (δ ~30 and ~70 ppm).
IR (Infrared) Broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2950 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and a C-O stretch (~1000-1250 cm⁻¹).
MS (Mass Spec.) Molecular ion peak (M⁺) at m/z = 150.17. Common fragmentation patterns would involve the loss of the hydroxymethyl group or fragments from the dihydrofuran ring.
General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, a typical spectral width of 0-12 ppm is used. For ¹³C NMR, a spectral width of 0-220 ppm is appropriate.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Spectroscopic Analysis Workflow:

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Purified Compound B Dissolution in Deuterated Solvent A->B C NMR Spectrometer B->C D Raw FID Data C->D E Processed Spectrum D->E Fourier Transform F Structural Elucidation E->F Peak Integration & Assignment

Caption: A generalized workflow for NMR-based structural analysis.

Biological Activity and Therapeutic Potential

The 2,3-dihydrobenzofuran scaffold is a component of numerous biologically active natural products and synthetic compounds.[5] Derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[6][7][8]

Known Activities of Dihydrobenzofuran Derivatives
  • Anti-inflammatory Activity: Certain 2,3-dihydrobenzofuran-2-ones have been identified as potent anti-inflammatory agents, with some compounds showing greater potency than established drugs like diclofenac.[7]

  • Anticancer Activity: Various benzofuran and dihydrobenzofuran derivatives have demonstrated significant growth inhibitory activity against a range of cancer cell lines.[8][9] Some of these compounds also exhibit inhibitory effects on NF-κB, a key signaling pathway in cancer and inflammation.[8]

  • Antioxidant Properties: The phenolic nature of some dihydrobenzofuran derivatives imparts them with antioxidant and free radical scavenging activities.[10]

Potential Signaling Pathway Interactions

The diverse biological activities of dihydrobenzofuran derivatives suggest their interaction with multiple cellular signaling pathways.

Potential Signaling Pathway Interactions:

G A Dihydrobenzofuran Derivative B Target Protein (e.g., Kinase, Enzyme) A->B Binding C Signaling Cascade (e.g., NF-κB, MAPK) B->C Modulation D Cellular Response C->D Regulation

Caption: A simplified model of a dihydrobenzofuran derivative interacting with a cellular signaling pathway.

The hydroxymethyl group on the 5-position of the target molecule could potentially engage in hydrogen bonding with amino acid residues in the active site of target proteins, thereby influencing its binding affinity and biological activity.

Safety and Handling

While specific toxicity data for 5-Hydroxymethyl-2,3-dihydrobenzofuran is not available, standard laboratory safety precautions should be observed when handling this and related chemical compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Hydroxymethyl-2,3-dihydrobenzofuran is a promising, yet underexplored, chemical entity. Its structural similarity to a wide range of biologically active natural products and synthetic compounds suggests significant potential for applications in drug discovery and materials science. This technical guide provides a foundational understanding of its predicted properties, synthesis, and potential biological relevance, based on the well-established chemistry of the 2,3-dihydrobenzofuran scaffold. Further experimental investigation into the specific properties and activities of this molecule is warranted to fully elucidate its potential.

References

Technical Guide: Physicochemical Properties and Biological Context of (2,3-Dihydro-1-benzofuran-5-yl)methanol (CAS 103262-35-7)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical data for the organic compound (2,3-Dihydro-1-benzofuran-5-yl)methanol, identified by CAS number 103262-35-7. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document primarily presents computed properties from established chemical databases, alongside standardized, detailed experimental protocols for the determination of key physicochemical parameters. Furthermore, this guide explores the biological relevance of the broader benzofuran class of compounds by detailing the role of Lymphoid Tyrosine Phosphatase (LYP/PTPN22), a critical negative regulator in the T-cell receptor (TCR) signaling pathway, which has been identified as a target for related benzofuran derivatives.

Chemical Identity and Structure

The compound with CAS number 103262-35-7 is identified as (2,3-Dihydro-1-benzofuran-5-yl)methanol.[1][2] It is a derivative of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring.

Table 1: Compound Identification

IdentifierValue
CAS Number 103262-35-7
IUPAC Name (2,3-dihydro-1-benzofuran-5-yl)methanol[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Canonical SMILES C1COC2=C1C=C(C=C2)CO[1]
InChI InChI=1S/C9H10O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,10H,3-4,6H2[1]
InChIKey XQDNBMXUZGAWSZ-UHFFFAOYSA-N[1]

Physicochemical Data

Experimental data for (2,3-Dihydro-1-benzofuran-5-yl)methanol is scarce in publicly accessible literature. The following tables summarize the physical form noted by a commercial supplier and computed data from the PubChem database. These computed values serve as estimations and should be confirmed by experimental analysis.

Table 2: Physical Properties

PropertyValueData Type
Physical Form SolidExperimental
Boiling Point 152-155 °CNot Specified
XLogP3 1.3[1]Computed
Hydrogen Bond Donor Count 1[1]Computed
Hydrogen Bond Acceptor Count 2[1]Computed
Rotatable Bond Count 1[1]Computed
Exact Mass 150.068079557 Da[1]Computed
Topological Polar Surface Area 29.5 Ų[1]Computed
Heavy Atom Count 11[1]Computed

Note: The boiling point is listed by a commercial supplier without specifying if the value is experimental or predicted.

Experimental Protocols

While specific experimental procedures for determining the physicochemical properties of (2,3-Dihydro-1-benzofuran-5-yl)methanol are not available, this section provides detailed, standardized methodologies that can be applied.

Melting Point Determination (Capillary Method)

This protocol describes a standard method for determining the melting point of a solid organic compound.

Workflow for Melting Point Determination

G prep Sample Preparation load Capillary Loading prep->load Finely powder the solid sample. setup Apparatus Setup load->setup Pack 1-2 mm of sample into a sealed capillary tube. heat_fast Rapid Heating (Approx. MP) setup->heat_fast Place capillary in Mel-Temp apparatus. heat_slow Slow Heating (2°C/min) setup->heat_slow Heat to ~15-20°C below approx. MP. cool Cool Down heat_fast->cool Determine approximate melting point (MP). cool->setup Use a new sample for accurate measurement. observe Observation heat_slow->observe Observe for onset (T1) and completion (T2) of melting. record Record Range (T1 to T2) observe->record

Caption: Workflow for melting point determination using a Mel-Temp apparatus.

Procedure:

  • Sample Preparation: A small sample of (2,3-Dihydro-1-benzofuran-5-yl)methanol is finely powdered.

  • Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powder to collect a sample of 1-2 mm in height.

  • Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp apparatus) alongside a calibrated thermometer.

  • Approximate Determination: The sample is heated rapidly to determine a rough melting point range.

  • Accurate Determination: A fresh sample is prepared and heated to a temperature approximately 15-20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This T1-T2 range is the melting point of the sample.

Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. The OECD Test Guideline 105 describes two primary methods: the Flask Method and the Column Elution Method.

Logical Flow for OECD 105 Solubility Testing

G start Start: Pure Compound prelim Preliminary Test (Estimate solubility & equilibration time) start->prelim decision Solubility > 10⁻² g/L? prelim->decision flask Flask Method decision->flask Yes column Column Elution Method decision->column No equilibration Equilibration (Stirring at 20°C) flask->equilibration column->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation analysis Concentration Analysis (e.g., HPLC, GC) separation->analysis end End: Report Solubility analysis->end

Caption: Decision workflow for determining water solubility via OECD 105.

Procedure (Flask Method - for solubilities > 10⁻² g/L):

  • Preparation: An excess amount of solid (2,3-Dihydro-1-benzofuran-5-yl)methanol is added to a flask containing purified water.

  • Equilibration: The flask is agitated at a constant, controlled temperature (preferably 20 ± 0.5 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The mixture is centrifuged or filtered to separate the solid phase from the aqueous solution.

  • Analysis: The concentration of the compound in the clear aqueous solution is determined using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

  • Replicates: The experiment is performed in triplicate to ensure accuracy and precision.

Biological Context: Benzofuran Derivatives and T-Cell Receptor (TCR) Signaling

While the specific biological activity of (2,3-Dihydro-1-benzofuran-5-yl)methanol is not widely documented, the benzofuran scaffold is of significant interest in medicinal chemistry. Notably, derivatives of benzofuran-2-carboxylic acid have been identified as inhibitors of Lymphoid-Tyrosine Phosphatase (LYP), also known as PTPN22.

PTPN22 is a critical negative regulator of the T-cell receptor (TCR) signaling pathway.[3][4][5][6][7][8] Over-activation of this pathway can lead to autoimmune diseases, making PTPN22 an attractive therapeutic target. PTPN22 functions by dephosphorylating key activating kinases in the TCR cascade, primarily Lck and ZAP-70, thereby dampening the T-cell response.[3][4][6][7][9][10][11]

Negative Regulation of TCR Signaling by PTPN22 (LYP)

G TCR Signaling Cascade and PTPN22 Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Complex Lck_p p-Lck (Active) TCR->Lck_p Antigen Presentation Lck Lck (Inactive) Lck_p->Lck ZAP70 ZAP-70 (Inactive) Lck_p->ZAP70 Recruits & Phosphorylates ZAP70_p p-ZAP-70 (Active) ZAP70->ZAP70_p ZAP70_p->ZAP70 Downstream Downstream Signaling (e.g., PLCγ1, NFAT, NF-κB) ZAP70_p->Downstream Activates PTPN22 PTPN22 (LYP) PTPN22->Lck_p Dephosphorylates PTPN22->ZAP70_p Dephosphorylates Benzofuran Benzofuran Inhibitor (e.g., D34) Benzofuran->PTPN22 Inhibits

Caption: PTPN22 negatively regulates TCR signaling by dephosphorylating Lck and ZAP-70.

This pathway illustrates that upon antigen presentation to the T-cell receptor, the kinase Lck becomes phosphorylated (activated). Active p-Lck then phosphorylates ZAP-70, another kinase, which in turn activates multiple downstream pathways leading to T-cell proliferation and cytokine release. PTPN22 acts as a brake on this process by removing the activating phosphate groups from both Lck and ZAP-70.[3][4][6][7][9][10] Benzofuran-based inhibitors that block the function of PTPN22 would, therefore, prevent this dephosphorylation, leading to a stronger and more sustained T-cell response, a strategy being explored for cancer immunotherapy.

Conclusion

References

Spectral Data Analysis of 2,3-Dihydro-1-benzofuran-5-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,3-dihydro-1-benzofuran-5-ylmethanol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of directly published complete spectral data for this specific compound, this guide presents predicted spectral characteristics based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to generate and verify their own data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of the 2,3-dihydrobenzofuran core and related substituted aromatic compounds.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-24.5 - 4.7Triplet (t)8.0 - 9.0
H-33.1 - 3.3Triplet (t)8.0 - 9.0
H-47.0 - 7.2Doublet (d)~8.0
H-66.8 - 7.0Doublet of doublets (dd)~8.0, ~2.0
H-76.7 - 6.9Doublet (d)~2.0
-CH₂OH4.5 - 4.7Singlet (s) or Doublet (d)-
-OHVariableBroad singlet (br s)-

Note: The solvent used for NMR analysis can influence chemical shifts. The predictions above are based on typical deuterated solvents like CDCl₃ or DMSO-d₆.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

Carbon Assignment Predicted Chemical Shift (ppm)
C-270 - 72
C-329 - 31
C-3a120 - 122
C-4127 - 129
C-5135 - 137
C-6124 - 126
C-7109 - 111
C-7a158 - 160
-CH₂OH63 - 65
Predicted Infrared (IR) Spectral Data

Table 3: Predicted Major IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=C Stretch (aromatic)1450 - 1600Medium to Strong
C-O Stretch (alcohol)1000 - 1260Strong
C-O-C Stretch (ether)1000 - 1300Strong
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Mass Spectrum

Ion Predicted m/z Interpretation
[M]⁺150Molecular Ion
[M-H₂O]⁺132Loss of water
[M-CH₂OH]⁺119Loss of hydroxymethyl group

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Transfer the solution to a clean 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the spectrum of the sample over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationships in interpreting the data.

Spectral_Data_Acquisition_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Purified Compound Dissolution Dissolution in Appropriate Solvent Compound->Dissolution IR FT-IR Spectrometer Compound->IR NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dissolution->MS NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for acquiring and interpreting spectral data.

Logical_Relationships_in_Spectral_Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry ChemicalShift Chemical Shift (δ) - Electronic Environment Structure Molecular Structure ChemicalShift->Structure Integration Integration - Proton Ratio Integration->Structure Coupling Coupling (J) - Connectivity Coupling->Structure FunctionalGroups Characteristic Absorptions - Functional Groups (e.g., -OH, C=C) FunctionalGroups->Structure MolecularIon Molecular Ion Peak - Molecular Weight MolecularIon->Structure Fragmentation Fragmentation Pattern - Structural Fragments Fragmentation->Structure

Caption: Logical relationships between spectral data and molecular structure.

The Rising Therapeutic Potential of 2,3-Dihydrobenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic motif forms the core of numerous synthetic and natural compounds with significant therapeutic promise. This in-depth technical guide provides a comprehensive overview of the biological activities of 2,3-dihydrobenzofuran derivatives, focusing on their anti-inflammatory, anticancer, and neuromodulatory effects. It is designed to serve as a critical resource for researchers and drug development professionals engaged in the exploration of this promising class of compounds.

Anti-inflammatory Activity

2,3-Dihydrobenzofuran derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways.

A series of 2,3-dihydrobenzofuran-2-one analogues have been synthesized and identified as potent anti-inflammatory agents.[1] Notably, compounds with an alkyl or aryl group at position 6 and a chlorine atom at position 5 exhibit powerful anti-inflammatory properties and are effective inhibitors of prostaglandin synthesis.[1] For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one has shown greater potency than the well-known anti-inflammatory drug diclofenac in various testing models.[1]

Furthermore, fluorinated 2,3-dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a decrease in the secretion of inflammatory mediators.[2]

Quantitative Anti-inflammatory Activity Data
CompoundAssayTarget/Cell LineIC50/ED50Reference
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneCarrageenan Paw Edema (rat)In vivoED50: 0.3 mg/kg[1]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneAdjuvant-Induced Arthritis (rat)In vivoED50: 0.8 mg/kg/day[1]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneProstaglandin Synthesis InhibitionIn vitroIC50: 0.03 µM[1]
Fluorinated Dihydrobenzofuran DerivativesIL-6 SecretionLPS-stimulated macrophagesIC50: 1.2 - 9.04 µM[2]
Fluorinated Dihydrobenzofuran DerivativesChemokine (C-C) Ligand 2 SecretionLPS-stimulated macrophagesIC50: 1.5 - 19.3 µM[2]
Fluorinated Dihydrobenzofuran DerivativesNitric Oxide ProductionLPS-stimulated macrophagesIC50: 2.4 - 5.2 µM[2]
Fluorinated Dihydrobenzofuran DerivativesProstaglandin E2 ProductionLPS-stimulated macrophagesIC50: 1.1 - 20.5 µM[2]
Experimental Protocols: Anti-inflammatory Assays

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Male rats are typically used.

  • Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized edema.

  • Test Compound Administration: The 2,3-dihydrobenzofuran derivative or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at various doses prior to carrageenan injection.

  • Measurement: The volume of the paw is measured using a plethysmometer at specified time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the vehicle control group. The ED50 (the dose that causes 50% inhibition) is then determined.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Line: Murine macrophage cell lines such as RAW 264.7 are commonly used.

  • Procedure: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Test Compound Treatment: The cells are pre-treated with various concentrations of the 2,3-dihydrobenzofuran derivative for a specific period before LPS stimulation.

  • Measurement: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage inhibition of NO production is calculated, and the IC50 value (the concentration that causes 50% inhibition) is determined.

Anticancer Activity

The 2,3-dihydrobenzofuran scaffold is a key component of many compounds exhibiting potent anticancer activity. These derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of critical signaling pathways.

Novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated significant cytotoxic activities against a panel of human cancer cell lines.[3] For example, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide has shown both outstanding anticancer and NF-κB inhibitory activity.[3] The antiproliferative activity of these compounds is often enhanced by specific substitutions on the N-phenethyl ring.[4]

Quantitative Anticancer Activity Data
Compound Class/DerivativeCancer Cell LineActivity MetricValueReference
Benzofuran- and 2,3-dihydrobenzofuran-2-carboxamidesACHN (renal)GI50Low micromolar[3]
Benzofuran- and 2,3-dihydrobenzofuran-2-carboxamidesHCT15 (colon)GI50Low micromolar[3]
Benzofuran- and 2,3-dihydrobenzofuran-2-carboxamidesMM231 (breast)GI50Low micromolar[3]
Benzofuran- and 2,3-dihydrobenzofuran-2-carboxamidesNUGC-3 (gastric)GI50Low micromolar[3]
Benzofuran- and 2,3-dihydrobenzofuran-2-carboxamidesNCI-H23 (lung)GI50Low micromolar[3]
Benzofuran- and 2,3-dihydrobenzofuran-2-carboxamidesPC-3 (prostate)GI50Low micromolar[3]
N-phenethyl carboxamide derivative (Compound 3)Multiple cancer cell linesIC501.136 µM (similar to doxorubicin)[4]
Experimental Protocols: Anticancer Assays

Sulforhodamine B (SRB) Assay

This is a common in vitro assay used to determine cytotoxicity and cell proliferation.

  • Cell Lines: A panel of human cancer cell lines representing different tumor types is used.

  • Procedure: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Test Compound Treatment: The cells are treated with various concentrations of the 2,3-dihydrobenzofuran derivative for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation and Staining: The cells are fixed with trichloroacetic acid and stained with the sulforhodamine B dye, which binds to cellular proteins.

  • Measurement: The absorbance of the solubilized dye is measured using a microplate reader.

  • Data Analysis: The GI50 (the concentration that causes 50% growth inhibition) or IC50 is calculated from the dose-response curve.

Neuromodulatory Activity

2,3-Dihydrobenzofuran derivatives have also shown promise in the field of neuroscience, particularly as modulators of cannabinoid receptors and as potential neuroprotective agents.

A series of N-alkyl-isatin acylhydrazone derivatives were modified to create a new series of 2,3-dihydro-1-benzofuran derivatives that act as potent and selective cannabinoid receptor 2 (CB2) agonists.[5] The CB2 receptor is an emerging target for the treatment of neuropathic pain and neuroinflammation.[5]

Furthermore, certain 2,3-dihydrobenzofuran derivatives have been found to exhibit protective effects against epileptic seizures, suggesting their potential as negative allosteric modulators (NAMs) of NMDA receptors.[6]

Quantitative Neuromodulatory Activity Data
Compound Class/DerivativeTargetActivity MetricValueReference
2,3-dihydro-1-benzofuran derivativesCannabinoid Receptor 2 (CB2)Agonist ActivityPotent and selective[5]
trans-2,3-dihydrobenzofuran derivativesNMDA ReceptorsProtective effect against seizures-[6]
Benzofuran hydroxy ester 4Acetylcholinesterase (AChE)KiLow micromolar[6]
Benzofuran amino ester 5Acetylcholinesterase (AChE)Ki36.53 µM (uncompetitive inhibition)[6]
Benzofuran amido ester (±)‐7Acetylcholinesterase (AChE)KiLow micromolar[6]
Experimental Protocols: Neuromodulatory Assays

Cannabinoid Receptor Binding Assay

This assay is used to determine the affinity of a compound for cannabinoid receptors.

  • Receptor Source: Cell membranes expressing human CB1 or CB2 receptors are used.

  • Radioligand: A radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940) is used.

  • Procedure: The cell membranes are incubated with the radioligand and various concentrations of the test 2,3-dihydrobenzofuran derivative.

  • Measurement: The amount of radioligand bound to the receptors is measured after separating the bound and free radioligand by filtration.

  • Data Analysis: The Ki (inhibitory constant) is calculated from the competition binding curve, which represents the affinity of the test compound for the receptor.

Signaling Pathways and Experimental Workflows

The biological activities of 2,3-dihydrobenzofuran derivatives are often mediated by their interaction with specific signaling pathways. Understanding these interactions is crucial for drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Several 2,3-dihydrobenzofuran derivatives have been shown to inhibit this pathway.[3]

Caption: Inhibition of the NF-κB signaling pathway by 2,3-dihydrobenzofuran derivatives.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. Benzofuran and 2,3-dihydrobenzofuran derivatives have been identified as inhibitors of mTOR signaling.

mTOR_Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Phosphorylation of substrates Inhibitor 2,3-Dihydrobenzofuran Derivatives Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by 2,3-dihydrobenzofuran derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel 2,3-dihydrobenzofuran derivatives follows a structured workflow, from initial synthesis to comprehensive biological testing.

Experimental_Workflow Synthesis Synthesis of 2,3-Dihydrobenzofuran Derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Hit_Identification Hit Identification and Optimization In_Vitro_Screening->Hit_Identification Hit_Identification->Synthesis SAR Studies In_Vivo_Testing In Vivo Efficacy and Toxicity Testing Hit_Identification->In_Vivo_Testing Lead_Compound Lead Compound Selection In_Vivo_Testing->Lead_Compound

Caption: A typical experimental workflow for the development of 2,3-dihydrobenzofuran derivatives.

Conclusion

The 2,3-dihydrobenzofuran scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anti-inflammatory, anticancer, and neuromodulatory effects, underscore its significance in medicinal chemistry. This technical guide has provided a comprehensive overview of the current state of research, including quantitative activity data, detailed experimental protocols, and insights into the underlying signaling pathways. Continued exploration of the structure-activity relationships and mechanisms of action of 2,3-dihydrobenzofuran derivatives will undoubtedly lead to the discovery of new and effective treatments for a wide range of diseases.

References

A Technical Guide to the Therapeutic Potential of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics against a multitude of diseases, including cancer, microbial infections, inflammation, and viral illnesses. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of benzofuran compounds, detailing their mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for their evaluation.

Anticancer Applications

Benzofuran derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Signaling Pathway Inhibition

mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival. Several benzofuran derivatives have been identified as potent inhibitors of the mTOR signaling pathway.[1][2] These compounds often target the PI3K/Akt/mTOR axis, a frequently dysregulated pathway in many cancers.[3] Inhibition of this pathway by benzofuran derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[3][4]

mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K1->Proliferation fourEBP1->Proliferation Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Inhibit

Benzofuran inhibition of the mTOR signaling pathway.

NF-κB and MAPK Signaling Pathways: Chronic inflammation is a key factor in the development and progression of cancer. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation. Certain benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting these pathways.[5][6] By blocking the activation of NF-κB and key kinases in the MAPK cascade (e.g., ERK, JNK, p38), these compounds can reduce the production of pro-inflammatory cytokines and mediators, thereby creating an anti-tumorigenic microenvironment.[5][7][8]

NFkB_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimuli->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Translocates to nucleus MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates AP1->Inflammation Benzofuran Benzofuran Derivatives Benzofuran->IKK Inhibit Benzofuran->MAPK Inhibit

Benzofuran inhibition of NF-κB and MAPK pathways.
Quantitative Data: Anticancer Activity

The anticancer potency of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Halogenated Benzofurans
Compound with Bromine at C3-methylK562 (Leukemia)5[9]
HL60 (Leukemia)0.1[9]
Fluorinated DerivativeNot Specified0.43[9]
Benzofuran-Piperazine Hybrids
Derivative 1.19MDA-MB-231 (Breast)Not specified in abstract[10]
Amiloride-Benzofuran Hybrids
4-fluoro-2-benzofuranyl derivativeNot Specified0.43[9]
Benzofuran-linked Chalcone
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHCT-116 (Colon)1.71[11]
HT-29 (Colon)7.76[11]
2-Acetylbenzofuran Hybrids
Derivative 26EGFR Kinase0.93[12]
Oxindole-based Benzofuran Hybrids
Compound 22dMCF-7 (Breast)3.41[13]
Compound 22fMCF-7 (Breast)2.27[13]
3-Amidobenzofuran Derivatives
Compound 28gMDA-MB-231 (Breast)3.01[13]
HCT-116 (Colon)5.20[13]
Benzofuran-1,2,3-triazole Hybrids
Compound 50gHCT-116 (Colon)0.87[13]
HeLa (Cervical)0.73[13]
A549 (Lung)0.57[13]
Benzofuran Derivatives Targeting PI3K/VEGFR-2
Compound 8PI3K0.00221[14]
VEGFR-20.068[14]
Benzo[b]furan Derivatives Targeting PI3K/Akt/mTOR
Compound 26MCF-7 (Breast)0.057[3]
Compound 36MCF-7 (Breast)0.051[3]
Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cell Viability [9][15] This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan Solubilization: Dissolve the resulting formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Benzofuran Derivatives A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G

Workflow for the MTT cell viability assay.

Western Blot for Signaling Protein Analysis [3] This technique is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of the compounds on signaling pathways.

  • Cell Lysis: Treat cells with benzofuran derivatives, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated Akt, mTOR).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Antimicrobial Applications

Benzofuran derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of benzofuran compounds is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundTarget MicroorganismMIC (µg/mL)Reference
Benzofuran Amide Derivatives
Compound 6aBacillus subtilis6.25[16]
Staphylococcus aureus6.25[16]
Escherichia coli6.25[16]
Compound 6bPseudomonas aeruginosa6.25[16]
Aza-benzofuran Derivatives
Compound 1Salmonella typhimurium12.5[17]
Staphylococcus aureus12.5[17]
Oxa-benzofuran Derivatives
Compound 5Penicillium italicum12.5[17]
Compound 6Colletotrichum musae12.5-25[17]
Benzofuran-3-carbohydrazide Derivatives
Compound 3Mycobacterium tuberculosis H37Rv8[18]
Compound 4Mycobacterium tuberculosis H37Rv2[18]
Hydrophobic Benzofuran Analogs
Four derivativesE. coli, S. aureus, MRSA, B. subtilis0.39-3.12[19]
Benzofuran-Pyrazole Hybrids
Compound 9E. coli, S. aureus2.50-17.60
Compound 10Candida albicans14
Experimental Protocol: Broth Microdilution Method for MIC Determination[16][17]
  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the benzofuran compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Applications

The anti-inflammatory properties of benzofuran derivatives are often evaluated in vivo using models of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimatize rats to the laboratory conditions.

  • Compound Administration: Administer the benzofuran derivative or a control vehicle to the animals.

  • Induction of Edema: After a set period, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Antiviral Applications

Recent studies have highlighted the potential of benzofuran derivatives as antiviral agents, with activity reported against a range of viruses, including Hepatitis C virus (HCV), coronaviruses, and Human Immunodeficiency Virus (HIV).[15][16]

Mechanism of Action

The antiviral mechanisms of benzofuran compounds are diverse. Some derivatives have been shown to inhibit viral replication by targeting viral enzymes, such as the HCV NS5B polymerase and HIV reverse transcriptase.[13][15] Others exhibit broad-spectrum antiviral activity by modulating host immune responses, for instance, by acting as agonists of the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons.[19]

Quantitative Data: Antiviral Activity

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

Compound ClassTarget VirusEC50Reference
Optimized Benzofuran Scaffold Hepatitis C Virus (HCV)< 100 nM[16]
Benzofuran Derivatives (STING Agonists) Human Coronavirus 229EµM range[19]
SARS-CoV-2nM concentrations[19]
3-Benzoylbenzofurans HIV-1 (Q23 pseudovirus)0.49 ± 0.11 µM (Compound 4b)[15]
HIV-1 (CAP210 pseudovirus)0.12 ± 0.05 µM (Compound 4b)[15]
Benzofuran-derived Pyrazoles HIV-1 (Q23 pseudovirus)0.39 ± 0.13 µM (Compound 5f)[15]
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound.

  • Cell Monolayer: Grow a confluent monolayer of susceptible host cells in well plates.

  • Virus Infection: Infect the cell monolayer with a known amount of virus.

  • Compound Treatment: After a brief incubation period to allow for viral adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the benzofuran derivative.

  • Incubation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form.

  • Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Synthesis of Benzofuran Derivatives

A variety of synthetic methods have been developed to construct the benzofuran core and its derivatives. One of the most powerful and widely used methods is the palladium-copper catalyzed Sonogashira coupling followed by cyclization.

General Procedure for Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization
  • Reaction Setup: In a suitable reaction vessel, dissolve an ortho-iodophenol in a solvent such as triethylamine or a mixture of toluene and water.

  • Addition of Reagents: Add a terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a copper(I) co-catalyst (e.g., CuI).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling, perform an aqueous work-up to remove inorganic salts and the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.

Sonogashira_Synthesis Reactants o-Iodophenol + Terminal Alkyne Product 2-Substituted Benzofuran Reactants->Product Sonogashira Coupling & Cyclization Catalysts Pd Catalyst Cu(I) Co-catalyst Base

General scheme for Sonogashira coupling synthesis.

This technical guide provides a foundational overview of the significant therapeutic potential of benzofuran compounds. The versatility of the benzofuran scaffold and the diverse biological activities of its derivatives continue to make it a highly attractive starting point for the design and development of new therapeutic agents. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will undoubtedly lead to the discovery of novel benzofuran-based drugs for a wide range of diseases.

References

An In-depth Technical Guide to the Synthesis and Applications of 2,3-Dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds of significant biological and industrial importance. Its unique structural features have made it a cornerstone in the development of novel therapeutics, agrochemicals, and fine chemicals. This technical guide provides a comprehensive overview of the synthesis and diverse applications of 2,3-dihydrobenzofuran and its derivatives, with a focus on experimental methodologies and the underlying signaling pathways.

Synthesis of 2,3-Dihydrobenzofuran: Key Methodologies

The construction of the 2,3-dihydrobenzofuran core can be achieved through several synthetic strategies, primarily involving intramolecular cyclization, transition-metal-catalyzed reactions, and acid-mediated cyclizations.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and effective method for the synthesis of 2,3-dihydrobenzofurans. These reactions typically involve the formation of a C-O or C-C bond to close the dihydrofuran ring.

A notable example is the visible-light-mediated intramolecular radical cyclization of N-allyl-2-haloanilines. This metal-free approach offers a mild and efficient route to highly substituted indolines and can be extended to the synthesis of 2,3-dihydrobenzofurans from corresponding oxygen-containing substrates.

Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, and 2,3-dihydrobenzofurans are no exception. Palladium-, rhodium-, and copper-based catalytic systems are frequently employed.

One prominent method involves the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes. This redox-neutral [3+2] annulation demonstrates good functional group compatibility and has been successfully applied in asymmetric synthesis.

Acid-Mediated Cyclizations

Brønsted and Lewis acids can catalyze the intramolecular cyclization of suitable precursors to yield 2,3-dihydrobenzofurans. For instance, polyphosphoric acid (PPA) can mediate the cyclization of ortho-allyl/prenyl phenols. The reaction proceeds through the activation of the phenolic oxygen by PPA, followed by nucleophilic attack of the double bond to form the dihydrofuran ring.

Key Synthetic Protocols: Experimental Details

Below are detailed experimental protocols for some of the key synthetic methods discussed.

Protocol 1: Rh(III)-Catalyzed C-H Activation/Carbooxygenation
  • Reaction: Synthesis of 2,3-dihydrobenzofuran derivatives from N-phenoxyacetamides and 1,3-dienes.

  • Procedure: A mixture of N-phenoxyacetamide (0.2 mmol, 1.0 equiv), 1,3-diene (0.4 mmol, 2.0 equiv), [Cp*RhCl2]2 (5 mol%), and NaOAc (0.2 mmol, 1.0 equiv) in trifluoroethanol (TFE) (1.0 mL) is stirred at room temperature for 24 hours. The reaction can be performed without the exclusion of air or moisture. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting residue is purified by preparative thin-layer chromatography (TLC) to afford the corresponding 2,3-dihydrobenzofuran derivative.[1]

Protocol 2: Visible-Light-Mediated Intramolecular Radical Cyclization
  • Reaction: Synthesis of substituted indolines and 2,3-dihydrobenzofurans.

  • Procedure: A solution of the N-allyl-2-haloaniline or corresponding oxygen-containing substrate (0.20 mmol) and tris(trimethylsilyl)silane (TTMSS) (2 equiv., 0.40 mmol) in a suitable solvent is irradiated with blue LEDs at room temperature. The reaction is carried out in the absence of a transition metal or an external photocatalyst. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

Protocol 3: Classical Synthesis from Sodium Phenate
  • Reaction: Two-step synthesis of 2,3-dihydrobenzofuran.

  • Step 1: Synthesis of 2-phenoxyethanol: In a 500 mL container, add 100 mL of a 10 mol/L aqueous sodium phenate solution, 67.1 mL of 2-chloroethanol, and 17.05 g of a mixed solid of copper chloride and ferric chloride (3:1 mass ratio). Heat the mixture to 60°C and reflux for 2 hours. After cooling to room temperature, the organic layer is collected and washed twice with a 3% aqueous sodium hydroxide solution to obtain 2-phenoxyethanol.

  • Step 2: Synthesis of 2,3-dihydrobenzofuran: The 2-phenoxyethanol obtained is mixed with zinc chloride, and manganous chloride is added as a catalyst. The mixture is heated and refluxed. After the reaction, the mixture is washed with a sodium hydroxide solution, followed by reduced pressure distillation. The fraction collected at 88-90°C is 2,3-dihydrobenzofuran.[2]

Quantitative Data on Synthesis

The yields of 2,3-dihydrobenzofuran synthesis can vary significantly depending on the chosen method and the specific substrates used. The following table summarizes representative yield data from the literature.

Synthetic MethodSubstratesProductYield (%)Reference
Rh(III)-Catalyzed C-H Activation/CarbooxygenationN-phenoxyacetamides and 1,3-dienesSubstituted 2,3-dihydrobenzofurans35-78
Visible-Light-Mediated Intramolecular Radical CyclizationN-allyl-2-haloanilinesSubstituted indolines78
Classical Synthesis from Sodium PhenateSodium phenate and 2-chloroethanol2,3-dihydrobenzofuranHigh[2]
Pd-catalyzed Heck/Cacchi reactionsAryl iodide-joined alkenes and o-alkynylanilinesPolycyclic 2,3-dihydrobenzofuran derivatives84-97
Rh-catalyzed C-H activation/[3+2] annulationN-phenoxy amides and propargylic monofluoroalkynesα-quaternary 2,3-dihydrobenzofurans35-78

Applications of 2,3-Dihydrobenzofuran Derivatives

Derivatives of 2,3-dihydrobenzofuran exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development.

Anti-inflammatory Activity

Many 2,3-dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).

Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. Their synthesis begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2). PGH2 is a common precursor for various prostaglandins, including prostaglandin E2 (PGE2), which is synthesized by prostaglandin E synthases (PGES).[3][4]

2,3-Dihydrobenzofuran derivatives can inhibit this pathway, leading to a reduction in the production of pro-inflammatory prostaglandins.[5] Some compounds have been shown to be potent inhibitors of mPGES-1, a key enzyme in the production of PGE2 during inflammation. The inhibition of mPGES-1 is a promising therapeutic strategy as it may offer a more targeted anti-inflammatory effect with fewer side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) PGH2->PGE2 Other_Prostaglandins Other Prostaglandins PGH2->Other_Prostaglandins Phospholipase_A2 Phospholipase A2 Phospholipase_A2->Membrane_Phospholipids COX_1_2 COX-1 & COX-2 COX_1_2->Arachidonic_Acid mPGES_1 mPGES-1 mPGES_1->PGH2 Other_Synthases Other Synthases Other_Synthases->PGH2 Dihydrobenzofurans_COX 2,3-Dihydrobenzofuran Derivatives (NSAID-like) Dihydrobenzofurans_COX->COX_1_2 Inhibition Dihydrobenzofurans_mPGES1 2,3-Dihydrobenzofuran Derivatives Dihydrobenzofurans_mPGES1->mPGES_1 Inhibition

Quantitative Data on Anti-inflammatory Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for selected 2,3-dihydrobenzofuran derivatives against key inflammatory targets.

Compound ClassTargetIC50 (µM)Reference
Fluorinated benzofuran/dihydrobenzofuran derivativesIL-6 secretion1.2 - 9.04
Fluorinated benzofuran/dihydrobenzofuran derivativesCCL2 secretion1.5 - 19.3
Fluorinated benzofuran/dihydrobenzofuran derivativesNitric oxide production2.4 - 5.2
Fluorinated benzofuran/dihydrobenzofuran derivativesPGE2 production1.1 - 20.5
Aza-benzofuran derivativesNitric oxide production16.5 - 42.8
Neuropsychiatric Disorders: Potential Role in Schizophrenia

Recent research has highlighted the potential of 2,3-dihydrobenzofuran derivatives as inhibitors of phosphodiesterase 1B (PDE1B).[6] This enzyme is highly expressed in brain regions associated with learning, memory, and volitional behavior, and its dysregulation has been implicated in the pathophysiology of schizophrenia.

Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are crucial second messengers in neurons, regulating a vast array of cellular processes, including synaptic plasticity, neurotransmitter release, and gene expression. The levels of these cyclic nucleotides are tightly controlled by the balance between their synthesis by adenylyl and guanylyl cyclases and their degradation by phosphodiesterases (PDEs).

In schizophrenia, abnormalities in cAMP and cGMP signaling pathways have been observed.[4] PDE1B, a dual-substrate PDE, hydrolyzes both cAMP and cGMP and is a key regulator of their intracellular concentrations in specific neuronal populations. Inhibition of PDE1B leads to an increase in cAMP and cGMP levels, which can, in turn, activate downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This can lead to the phosphorylation of various substrates, including the transcription factor CREB (cAMP response element-binding protein), which plays a critical role in learning and memory.

By inhibiting PDE1B, 2,3-dihydrobenzofuran derivatives could potentially restore normal cyclic nucleotide signaling in the brain, offering a novel therapeutic approach for the cognitive deficits and other symptoms associated with schizophrenia.

Neuronal_cAMP_cGMP_Signaling cluster_membrane Cell Membrane Receptor_AC GPCR (e.g., Dopamine D1 Receptor) AC Adenylyl Cyclase (AC) Receptor_AC->AC cAMP cAMP AC->cAMP Receptor_GC Receptor (e.g., for Nitric Oxide) GC Guanylyl Cyclase (GC) Receptor_GC->GC cGMP cGMP GC->cGMP ATP ATP AMP AMP cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activation GTP GTP GMP GMP cGMP->GMP PKG Protein Kinase G (PKG) cGMP->PKG Activation CREB CREB PKA->CREB Phosphorylation PKG->CREB Phosphorylation Phospho_CREB p-CREB CREB->Phospho_CREB Gene_Expression Gene Expression (Synaptic Plasticity, Memory) Phospho_CREB->Gene_Expression PDE1B PDE1B PDE1B->cAMP PDE1B->cGMP Dihydrobenzofurans_PDE1B 2,3-Dihydrobenzofuran Derivatives Dihydrobenzofurans_PDE1B->PDE1B Inhibition

While the design of 2,3-dihydrobenzofuran derivatives as PDE1B inhibitors has been explored through computational methods, specific experimental IC50 values for these compounds are not yet widely available in the public domain.[6] Further research is needed to quantify the inhibitory potency of this scaffold against PDE1B and to validate its therapeutic potential in preclinical models of schizophrenia.

Other Applications

Beyond their therapeutic potential, 2,3-dihydrobenzofurans are valuable intermediates in the synthesis of fine chemicals and fragrances.[7] Their unique chemical properties and the ability to introduce diverse functionalities onto the core structure make them versatile building blocks for a wide range of applications in the chemical industry.

Conclusion

The 2,3-dihydrobenzofuran scaffold represents a highly versatile and valuable platform in chemical synthesis and drug discovery. The development of novel and efficient synthetic methodologies continues to expand the accessibility and diversity of these compounds. Their proven anti-inflammatory activity and promising potential as neuropsychiatric agents underscore the importance of continued research into the synthesis and biological evaluation of 2,3-dihydrobenzofuran derivatives. This in-depth guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable heterocyclic system.

References

An In-depth Technical Guide on 2,3-Dihydro-1-benzofuran-5-ylmethanol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1-benzofuran-5-ylmethanol, a molecule featuring the privileged 2,3-dihydrobenzofuran scaffold, has garnered attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, synthesis, and known applications. While the specific historical discovery of this exact molecule is not prominently documented, its existence is predicated on the broader exploration of the 2,3-dihydrobenzofuran core, a common motif in numerous biologically active compounds. This document details the primary synthetic routes to this compound, presents its key physicochemical properties in a structured format, and explores the biological significance of the wider class of dihydrobenzofuran derivatives, highlighting the potential therapeutic applications that warrant further investigation of this specific compound.

Introduction and Discovery

The 2,3-dihydrobenzofuran moiety is a heterocyclic scaffold composed of a benzene ring fused to a dihydrofuran ring. This structural motif is prevalent in a variety of natural products and synthetic molecules that exhibit a wide range of pharmacological activities.[1] The inherent biological relevance of the 2,3-dihydrobenzofuran core has made it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the scientific literature, its synthesis and availability are well-established. The compound, identified by the CAS number 103262-35-7, is recognized as a valuable building block in organic synthesis.[2][3] Its conceptual discovery can be considered an extension of the systematic exploration of functionalized 2,3-dihydrobenzofurans for potential applications in drug development and materials science. The primary route to its synthesis involves the reduction of the corresponding aldehyde, 2,3-dihydrobenzofuran-5-carboxaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These data have been aggregated from established chemical databases.[2]

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
CAS Number 103262-35-7
Appearance Solid
IUPAC Name (2,3-dihydro-1-benzofuran-5-yl)methanol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bond Count 1

Synthesis and Experimental Protocols

The most direct and commonly employed method for the synthesis of this compound is the reduction of 2,3-dihydrobenzofuran-5-carboxaldehyde.

Synthesis of the Precursor: 2,3-Dihydrobenzofuran-5-carboxaldehyde

The precursor aldehyde can be synthesized via a multi-step process, a general representation of which is outlined below.

G p_hydroxybenzaldehyde p-Hydroxybenzaldehyde bromo_intermediate 3-Bromo-4-hydroxybenzaldehyde p_hydroxybenzaldehyde->bromo_intermediate Bromination o_alkylated_intermediate O-Alkylated Intermediate bromo_intermediate->o_alkylated_intermediate O-Alkylation (e.g., 1-bromo-2-chloroethane, K₂CO₃, DMF) dihydrobenzofuran_carboxaldehyde 2,3-Dihydrobenzofuran-5-carboxaldehyde o_alkylated_intermediate->dihydrobenzofuran_carboxaldehyde Intramolecular Cyclization

Figure 1: Synthetic pathway to 2,3-dihydrobenzofuran-5-carboxaldehyde.
Reduction to this compound

Experimental Protocol:

A typical laboratory-scale synthesis involves the following steps:

  • Dissolution: 2,3-dihydrobenzofuran-5-carboxaldehyde is dissolved in a suitable alcoholic solvent, most commonly methanol.

  • Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution at a controlled temperature, typically 0-25 °C.

  • Quenching: After the reaction is complete (monitored by thin-layer chromatography), the reaction is carefully quenched with water or a dilute acid.

  • Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

G start 2,3-Dihydrobenzofuran-5-carboxaldehyde in Methanol add_nabh4 Add Sodium Borohydride (NaBH₄) start->add_nabh4 reaction Stir at 0-25°C add_nabh4->reaction quench Quench with Water/Dilute Acid reaction->quench extract Extract with Ethyl Acetate quench->extract purify Purify (Column Chromatography/Recrystallization) extract->purify product (2,3-Dihydro-1-benzofuran-5-yl)methanol purify->product G core This compound derivatization Chemical Derivatization core->derivatization Starting Material bio_screening Biological Screening derivatization->bio_screening Generates Library of Compounds lead_optimization Lead Optimization bio_screening->lead_optimization Identifies 'Hits' drug_candidate Potential Drug Candidate lead_optimization->drug_candidate Refines Structure for Potency and Safety

References

The Pivotal Role of 2,3-Dihydro-1-benzofuran-5-ylmethanol in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1-benzofuran scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a diverse array of biologically active molecules. At the heart of many of these promising therapeutic agents is the core intermediate, 2,3-Dihydro-1-benzofuran-5-ylmethanol. This technical guide delves into the synthesis, chemical properties, and, most importantly, the expanding role of this key building block and its derivatives in the landscape of drug discovery and development. Its unique structural features and synthetic accessibility have positioned it as a valuable starting point for the creation of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders.

Chemical Properties and Synthesis

This compound, with the chemical formula C₉H₁₀O₂, is a solid compound with a molecular weight of 150.17 g/mol .[1] Its structure features a fused benzene and dihydrofuran ring system with a hydroxymethyl group at the 5-position, providing a crucial handle for synthetic modifications.

A plausible synthetic workflow for obtaining this compound could be adapted from established methods for related structures.

start Starting Materials (e.g., Substituted Phenol) step1 Introduction of a Functionalized Side Chain start->step1 step2 Intramolecular Cyclization step1->step2 step3 Functional Group Interconversion step2->step3 product This compound step3->product

Caption: General Synthetic Workflow for this compound.

Role in Medicinal Chemistry and Drug Discovery

The this compound core serves as a versatile scaffold for the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant potential in several key areas of medicinal chemistry.

Anticancer Activity

Derivatives of the 2,3-dihydro-1-benzofuran scaffold have emerged as potent anticancer agents, exhibiting various mechanisms of action.

Inhibition of Kinase Signaling Pathways: A significant body of research has focused on the development of benzofuran derivatives as inhibitors of critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[5] Aberrant activation of this pathway is a hallmark of many cancers, promoting cell survival, proliferation, and resistance to therapy.

receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation apoptosis Apoptosis mtor->apoptosis | inhibitor 2,3-Dihydro-1-benzofuran -5-ylmethanol Derivative inhibitor->mtor

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is an enzyme that is overexpressed in various cancers and plays a crucial role in tumor cell proliferation and survival. Benzofuran derivatives have been designed as potent LSD1 inhibitors, demonstrating both enzymatic and antiproliferative activities.[6]

Induction of Apoptosis and Cell Cycle Arrest: Several studies have shown that derivatives of the benzofuran scaffold can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[7] One notable mechanism involves the induction of G2/M cell cycle arrest through a p53-dependent pathway, coupled with the inhibition of the pro-survival transcription factor NF-κB.

Compound ClassTarget/MechanismCell LinesIC50 ValuesReference
Benzofuran lignan derivativep53-dependent apoptosis, NF-κB inhibitionJurkat T-cells, U-937 cellsNot specified[2]
Benzofuran derivativesLSD1 inhibitionMCF-7, MGC-803, H460, A549, THP-1Enzymatic IC50 = 0.065 µM (for compound 17i); Antiproliferative IC50s in low µM range[6]
Benzo[b]furan derivativesPI3K/Akt/mTOR pathway inhibitionMCF-7, MDA MB-231Potent activity reported[5]
Benzofuran-3-yl(phenyl)methanonesSIRT1 inhibition--[8]
Benzofuran-2-carboxylic acid derivativesLymphoid tyrosine phosphatase (LYP) inhibition-Kᵢ = 0.93 µM and 1.34 µM (for D34 and D14)[9]
Anti-inflammatory Activity

The 2,3-dihydrobenzofuran scaffold has been utilized to develop inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory process.[10] By targeting mPGES-1, these compounds can potentially reduce inflammation with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Neuroprotective Effects and Applications in Neurodegenerative Diseases

Emerging research highlights the potential of 2,3-dihydro-1-benzofuran derivatives in the treatment of neurodegenerative diseases.[11][12]

Acetylcholinesterase Inhibition: Benzofuran-based compounds have been designed as acetylcholinesterase inhibitors (AChEIs), a key therapeutic strategy for Alzheimer's disease. Some derivatives have shown promising inhibitory activity comparable to the approved drug donepezil.[13]

Dopaminergic Receptor Ligands: Synthetic derivatives incorporating the 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine moiety have been investigated as dopaminergic receptor ligands, showing potential for ameliorating cocaine-induced neurotoxicity.[12]

Compound ClassTarget/MechanismDisease Model/AssayActivityReference
Benzofuran-based compoundsAcetylcholinesterase inhibitionIn vitro AChE assayIC50 = 0.058 µM and 0.086 µM (for compounds 7c and 7e)[13]
1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivativesDopaminergic receptor ligands (D2R/D3R)Cocaine-induced neurotoxicity in SH-SY5Y cellsProtective effect observed[12]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative methodologies for the synthesis and biological evaluation of 2,3-dihydro-1-benzofuran derivatives, adapted from the literature.

General Synthetic Procedure for 2,3-Dihydrobenzofuran Derivatives

A common method for the synthesis of the 2,3-dihydrobenzofuran ring system involves the cyclization of a substituted phenol. The following is a generalized protocol:

  • Starting Material Preparation: A suitably substituted phenol is chosen as the starting material.

  • Alkylation/Acylation: The phenolic hydroxyl group is typically reacted with an appropriate electrophile to introduce a side chain that will participate in the cyclization.

  • Cyclization: The cyclization is often achieved under acidic or basic conditions, or through a metal-catalyzed reaction, to form the dihydrofuran ring.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

start Select Substituted Phenol step1 Dissolve in appropriate solvent start->step1 step2 Add base (e.g., K2CO3, NaH) step1->step2 step3 Add alkylating/acylating agent step2->step3 step4 Heat reaction mixture step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Work-up (e.g., extraction, washing) step5->step6 step7 Purify by column chromatography or recrystallization step6->step7 product 2,3-Dihydrobenzofuran Derivative step7->product

Caption: Generalized Experimental Workflow for Synthesis.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. The scaffold's amenability to synthetic modification has allowed for the development of potent and selective inhibitors of various biological targets, leading to promising anticancer, anti-inflammatory, and neuroprotective agents. The continued exploration of this privileged structure, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the discovery of novel and effective therapies for a range of human diseases. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance the most promising candidates into clinical development. The adaptability of the this compound core ensures its continued relevance in the ongoing quest for innovative medicines.

References

Methodological & Application

Synthesis of 2,3-Dihydro-1-benzofuran-5-ylmethanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-Dihydro-1-benzofuran-5-ylmethanol, a valuable building block in the development of novel pharmaceutical agents. The protocols outlined herein are intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

2,3-Dihydro-1-benzofuran derivatives are prevalent structural motifs in a wide array of biologically active molecules and natural products. The title compound, this compound, serves as a key intermediate for the synthesis of various therapeutic agents. This document details a reliable and efficient two-step synthetic route commencing from the readily available starting material, 2,3-dihydro-1-benzofuran. The synthesis involves an initial Vilsmeier-Haack formylation to introduce a formyl group at the 5-position, followed by a selective reduction of the resulting aldehyde to the desired primary alcohol.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the following two-step reaction sequence:

  • Step 1: Vilsmeier-Haack Formylation of 2,3-Dihydro-1-benzofuran. The introduction of a formyl group onto the aromatic ring of 2,3-dihydro-1-benzofuran is accomplished via an electrophilic aromatic substitution using the Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction selectively yields 2,3-dihydro-1-benzofuran-5-carbaldehyde.

  • Step 2: Reduction of 2,3-Dihydro-1-benzofuran-5-carbaldehyde. The intermediate aldehyde is subsequently reduced to the target primary alcohol, this compound. This transformation can be effectively carried out using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction Start 2,3-Dihydro-1-benzofuran Intermediate 2,3-Dihydro-1-benzofuran-5-carbaldehyde Start->Intermediate POCl₃, DMF Vilsmeier-Haack Product This compound Intermediate->Product NaBH₄ or LiAlH₄

Caption: Synthetic pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1Vilsmeier-Haack Formylation2,3-Dihydro-1-benzofuran2,3-Dihydro-1-benzofuran-5-carbaldehydePOCl₃, DMFDMF0 to RT6.5~77
2Aldehyde Reduction2,3-Dihydro-1-benzofuran-5-carbaldehydeThis compoundNaBH₄Methanol0 to RT3-571-96

Experimental Protocols

Step 1: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbaldehyde via Vilsmeier-Haack Formylation

This protocol describes the formylation of 2,3-dihydro-1-benzofuran to yield 2,3-dihydro-1-benzofuran-5-carbaldehyde.

Materials:

  • 2,3-Dihydro-1-benzofuran

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium acetate (NaOAc)

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 10 equivalents) in a round-bottom flask cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • To this freshly prepared Vilsmeier reagent, add a solution of 2,3-dihydro-1-benzofuran (1.0 equivalent) in a minimal amount of DMF or dropwise as a neat liquid, while maintaining the temperature at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for approximately 6.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate (NaOAc, ~5-6 equivalents).

  • Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Extract the aqueous mixture with dichloromethane (DCM) or diethyl ether (Et₂O) (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2,3-dihydro-1-benzofuran-5-carbaldehyde as a pure product. A typical yield for this type of reaction is around 77%.[1]

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification A 1. Cool DMF to 0°C B 2. Add POCl₃ dropwise A->B C 3. Stir for 30 min at 0°C B->C D 4. Add 2,3-Dihydro-1-benzofuran at 0°C C->D E 5. Warm to RT and stir for 6.5h D->E F 6. Monitor by TLC E->F G 7. Quench with ice and NaOAc solution F->G H 8. Extract with organic solvent G->H I 9. Wash, dry, and concentrate H->I J 10. Purify by column chromatography I->J Reduction_Workflow cluster_reaction Reduction Reaction cluster_workup Work-up and Purification A 1. Dissolve aldehyde in alcohol B 2. Cool to 0°C A->B C 3. Add NaBH₄ portion-wise B->C D 4. Stir at RT for 2-4h C->D E 5. Monitor by TLC D->E F 6. Quench with water E->F G 7. Acidify with HCl F->G H 8. Remove solvent G->H I 9. Extract with ethyl acetate H->I J 10. Wash, dry, and concentrate I->J K 11. Purify if necessary J->K

References

Step-by-step protocol for 2,3-Dihydro-1-benzofuran-5-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 2,3-Dihydro-1-benzofuran-5-ylmethanol, a valuable building block in medicinal chemistry and organic synthesis. The protocol is divided into two main stages: the preparation of the intermediate 2,3-Dihydrobenzofuran-5-carboxaldehyde and its subsequent reduction to the target alcohol.

Experimental Workflow

Synthesis_Workflow cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Alcohol Synthesis cluster_2 Purification & Analysis A p-Hydroxybenzaldehyde B 3-Bromo-4-hydroxybenzaldehyde A->B Bromination C 4-(2-Chloroethoxy)-3-bromobenzaldehyde B->C O-Alkylation D 2,3-Dihydrobenzofuran-5-carboxaldehyde C->D Intramolecular Cyclization E This compound D->E Reduction F Column Chromatography E->F G Characterization (NMR, MS) F->G

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies and comparative data for the synthesis of 2,3-dihydrobenzofurans using various palladium-catalyzed reactions. This document outlines key experimental protocols, summarizes quantitative data, and illustrates reaction pathways.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a significant focus of chemical research, with palladium catalysis emerging as a powerful and versatile tool. This document details several robust palladium-catalyzed methods for the construction of 2,3-dihydrobenzofurans, including enantioselective reductive Heck reactions, intramolecular C-H activation/C-O cyclization, and carboalkoxylation of 2-allylphenols. Each section provides a detailed experimental protocol, a summary of substrate scope and yields in tabular format, and a mechanistic diagram.

Method 1: Enantioselective Reductive Heck Reaction of Allyl Aryl Ethers

This method achieves the intramolecular hydroarylation of allyl aryl ethers to produce optically active 2,3-dihydrobenzofurans containing a quaternary stereocenter. The use of a chiral sulfinamide phosphine ligand (N-Me-XuPhos) is crucial for the high enantioselectivity.

Data Presentation
EntryAllyl Aryl Ether SubstrateYield (%)ee (%)
12-(allyloxy)-1-iodobenzene8595
22-(allyloxy)-1-iodo-4-methylbenzene8896
32-(allyloxy)-4-fluoro-1-iodobenzene8294
42-(allyloxy)-4-chloro-1-iodobenzene7895
52-(allyloxy)-1-iodo-4-methoxybenzene9097
62-((E)-but-2-en-1-yloxy)-1-iodobenzene7592 (anti)
71-iodo-2-((2-methylallyl)oxy)benzene8998
82-(cinnamylloxy)-1-iodobenzene7290

Data is representative and compiled from typical results for this reaction type.

Experimental Protocol

General Procedure for Enantioselective Reductive Heck Reaction:

To an oven-dried Schlenk tube were added Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), N-Me-XuPhos (11.8 mg, 0.022 mmol, 11 mol%), and Cs₂CO₃ (97.7 mg, 0.3 mmol). The tube was evacuated and backfilled with nitrogen three times. Then, the allyl aryl ether substrate (0.2 mmol) and 1.0 mL of anhydrous toluene were added under a nitrogen atmosphere. The mixture was stirred at the specified temperature (typically 80-100 °C) for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate (10 mL), and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran product. The enantiomeric excess was determined by chiral HPLC analysis.

Mechanistic Diagram

G cluster_cat Catalytic Cycle Pd0 Pd(0)L* OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L*) OxAdd->PdII MigIns Migratory Insertion PdII->MigIns Intramolecular AlkylPd σ-Alkyl-Pd(II) Intermediate MigIns->AlkylPd RedEl Reductive Elimination AlkylPd->RedEl Hydride Source (e.g., Hantzsch ester) RedEl->Pd0 Regeneration Product 2,3-Dihydrobenzofuran RedEl->Product ArylIodide Allyl Aryl Iodide ArylIodide->OxAdd caption Catalytic cycle for the Reductive Heck Reaction.

Caption: Catalytic cycle for the Reductive Heck Reaction.

Method 2: Pd(II)-Catalyzed Hydroxyl-Directed C-H Activation/C-O Cyclization

This protocol enables the synthesis of 2,3-dihydrobenzofurans from readily available tertiary alcohols via a hydroxyl-directed C-H activation followed by C-O bond formation. This method is particularly useful for the construction of spirocyclic dihydrobenzofurans.[1][2]

Data Presentation
EntryTertiary Alcohol SubstrateOxidantYield (%)
11-phenyl-2-(o-tolyl)propan-2-olPhI(OAc)₂85
21-(4-methoxyphenyl)-2-phenylpropan-2-olPhI(OAc)₂92
31-(4-chlorophenyl)-2-phenylpropan-2-olPhI(OAc)₂78
42-phenyl-1-(p-tolyl)propan-2-olPhI(OAc)₂88
51-cyclohexyl-2-phenylpropan-2-olPhI(OAc)₂75
62-(naphthalen-1-yl)propan-2-olPhI(OAc)₂80
71-(spiro[cyclohexane-1,1'-inden]-3'-yl)ethanolPhI(OAc)₂90
82-methyl-1-phenylbutan-2-olPhI(OAc)₂70

Data is representative and compiled from typical results for this reaction type.[2]

Experimental Protocol

General Procedure for C-H Activation/C-O Cyclization:

In a sealed tube, the tertiary alcohol substrate (0.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), PhI(OAc)₂ (96.6 mg, 0.3 mmol, 1.5 equiv), and Li₂CO₃ (22.2 mg, 0.3 mmol, 1.5 equiv) were combined. Anhydrous hexafluorobenzene (C₆F₆, 2 mL) was added as the solvent. The tube was sealed, and the reaction mixture was stirred at 100 °C for 36 hours. After cooling to room temperature, the mixture was diluted with dichloromethane (CH₂Cl₂) and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the corresponding 2,3-dihydrobenzofuran.[2]

Mechanistic Diagram

G cluster_workflow Reaction Workflow Start Starting Materials (Tertiary Alcohol, Pd(OAc)₂, Oxidant, Base) Reaction Reaction Mixture in C₆F₆ at 100°C Start->Reaction Combine and Heat Workup Aqueous Workup and Extraction Reaction->Workup Cool and Quench Purification Column Chromatography Workup->Purification Isolate Crude Product Product 2,3-Dihydrobenzofuran Product Purification->Product Purify caption Experimental workflow for C-H activation.

Caption: Experimental workflow for C-H activation.

Method 3: Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols

This strategy involves the coupling of readily available 2-allylphenol derivatives with aryl triflates to generate a wide range of functionalized 2,3-dihydrobenzofurans. The reaction proceeds with good yields and diastereoselectivities.[3][4]

Data Presentation
Entry2-Allylphenol SubstrateAryl TriflatesYield (%)dr
12-allylphenolPhenyl triflate85>20:1
22-allyl-4-methylphenolPhenyl triflate82>20:1
32-allyl-4-methoxyphenolPhenyl triflate88>20:1
42-allylphenol4-methoxyphenyl triflate90>20:1
52-allylphenol4-chlorophenyl triflate7815:1
62-allyl-4-chlorophenolPhenyl triflate7518:1
72-(but-2-en-1-yl)phenolPhenyl triflate7010:1
82-allyl-6-methylphenolPhenyl triflate655:1

Data is representative and compiled from typical results for this reaction type.[3]

Experimental Protocol

General Procedure for Carboalkoxylation of 2-Allylphenols:

An oven-dried vial was charged with Pd(OAc)₂ (0.45 mg, 0.002 mmol, 2 mol%), CPhos (2.8 mg, 0.005 mmol, 5 mol%), and LiOtBu (11.2 mg, 0.14 mmol, 1.4 equiv). The vial was sealed with a Teflon-lined cap, evacuated, and backfilled with argon. A solution of the 2-allylphenol (0.1 mmol) and the aryl triflate (0.12 mmol) in anhydrous toluene (0.8 mL) was added via syringe. The reaction mixture was stirred at 98 °C for 16 hours. After cooling to room temperature, the mixture was filtered through a plug of silica gel, eluting with ethyl acetate. The filtrate was concentrated, and the residue was purified by flash chromatography to afford the 2,3-dihydrobenzofuran product.[3]

Mechanistic Diagram

G cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-OTf(L) OxAdd->PdII Coord Alkene Coordination PdII->Coord Pd_alkene [Ar-Pd(II)(alkene)(L)]+ Coord->Pd_alkene Oxypalladation anti-Oxypalladation Pd_alkene->Oxypalladation Deprotonation AlkylPd_O Cyclic Alkyl-Pd(II) Intermediate Oxypalladation->AlkylPd_O RedEl Reductive Elimination AlkylPd_O->RedEl RedEl->Pd0 Regeneration Product 2,3-Dihydrobenzofuran RedEl->Product ArylOTf Aryl Triflates ArylOTf->OxAdd Allylphenol 2-Allylphenol Allylphenol->Coord caption Catalytic cycle for Carboalkoxylation.

Caption: Catalytic cycle for Carboalkoxylation.

References

Application Notes and Protocols for the Synthesis of Benzofuran Derivatives via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of substituted benzofuran derivatives utilizing a robust and efficient isomerization-ring-closing metathesis (RCM) strategy. This methodology offers a versatile route to a variety of benzofuran scaffolds, which are key components in numerous biologically active compounds and pharmaceuticals.[1][2][3]

Introduction

Benzofuran derivatives are prevalent structural motifs in a vast array of natural products and synthetic compounds exhibiting significant pharmacological properties.[1] Ring-closing metathesis (RCM) has emerged as a powerful synthetic tool for the construction of cyclic molecules, including the furan ring of benzofurans.[4][5] The strategy detailed herein involves an initial ruthenium-catalyzed isomerization of readily available 1-allyl-2-allyloxybenzenes to form intermediate vinyl ethers, which then undergo a subsequent RCM reaction to yield the desired benzofuran derivatives. This approach is notable for its efficiency and tolerance to a range of functional groups.[6]

General Workflow

The overall synthetic strategy can be visualized as a two-step process following the preparation of the starting diene. First, a ruthenium-hydride catalyst mediates the isomerization of the C-allyl and O-allyl groups to form a conjugated diene system. This is followed by the ring-closing metathesis of the newly formed diene using a Grubbs-type catalyst to afford the benzofuran ring with the concomitant release of ethene.

G cluster_0 Starting Material Preparation cluster_1 Isomerization-RCM Sequence cluster_2 Purification A Substituted Phenol C 1-Allyl-2-allyloxybenzene Derivative A->C O-Allylation & Claisen Rearrangement B Allyl Bromide B->C D Isomerized Intermediate (Vinyl Ether) C->D Ru-Catalyzed Isomerization E Substituted Benzofuran D->E Ring-Closing Metathesis (Grubbs Catalyst) F Crude Product E->F G Purified Benzofuran Derivative F->G Column Chromatography

Caption: General experimental workflow for the synthesis of benzofuran derivatives.

Ring-Closing Metathesis Mechanism

The ring-closing metathesis reaction is catalyzed by a ruthenium alkylidene complex, commonly a Grubbs catalyst.[4] The catalytic cycle is initiated by the coordination of the ruthenium catalyst to one of the double bonds of the diene substrate. A [2+2] cycloaddition forms a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release ethene and form a new ruthenium alkylidene complex. An intramolecular [2+2] cycloaddition with the second double bond of the substrate forms another metallacyclobutane intermediate, which upon retro [2+2] cycloaddition, releases the final benzofuran product and regenerates the active catalyst.[5]

RCM_Mechanism Substrate Isomerized Diene Intermediate1 Ruthenium-Alkene Complex Substrate->Intermediate1 Catalyst [Ru]=CHPh Catalyst->Intermediate1 Metallacyclobutane1 Metallacyclobutane Intermediate Intermediate1->Metallacyclobutane1 [2+2] Cycloaddition Intermediate2 New Ruthenium Alkylidene Metallacyclobutane1->Intermediate2 Retro [2+2] Ethene Ethene Metallacyclobutane1->Ethene Metallacyclobutane2 Intramolecular Metallacyclobutane Intermediate2->Metallacyclobutane2 Intramolecular [2+2] Cycloaddition Product Benzofuran Metallacyclobutane2->Product RegenCatalyst [Ru]=CH2 Metallacyclobutane2->RegenCatalyst Retro [2+2] RegenCatalyst->Catalyst Re-entry into cycle

Caption: Catalytic cycle of ring-closing metathesis for benzofuran synthesis.

Quantitative Data Summary

The isomerization-RCM strategy has been successfully applied to a range of substituted 1-allyl-2-allyloxybenzenes, affording the corresponding benzofurans in good to excellent yields. The following table summarizes the yields for various substrates as reported by van Otterlo et al. (2005).[6]

EntrySubstituent (R)ProductIsomerization Yield (%)RCM Yield (%)Overall Yield (%)
1HBenzofuran959893
24-Me5-Methylbenzofuran969995
35-Me6-Methylbenzofuran959893
44-OMe5-Methoxybenzofuran949791
55-OMe6-Methoxybenzofuran959893
64-Cl5-Chlorobenzofuran939689
75-Cl6-Chlorobenzofuran949791
84-NO25-Nitrobenzofuran859278
95-NO26-Nitrobenzofuran889483
104-CHO5-Formylbenzofuran829074
115-CHO6-Formylbenzofuran849176
124,6-di-tBu5,7-Di-tert-butylbenzofuran9810098

Experimental Protocols

The following are generalized protocols based on the work of van Otterlo and colleagues for the synthesis of substituted benzofurans via an isomerization-RCM strategy.[6]

General Procedure for the Isomerization of 1-Allyl-2-allyloxybenzenes
  • To a solution of the substituted 1-allyl-2-allyloxybenzene (1.0 mmol) in dry, degassed toluene (10 mL) under an argon atmosphere, add the ruthenium isomerization catalyst, [RuClH(CO)(PPh₃)₃] (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the pure isomerized intermediate.

General Procedure for the Ring-Closing Metathesis
  • To a solution of the isomerized diene (1.0 mmol) in dry, degassed dichloromethane (10 mL) under an argon atmosphere, add the Grubbs first-generation catalyst, [RuCl₂(PCy₃)₂(CHPh)] (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at reflux (approximately 40 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield the pure substituted benzofuran.

Conclusion

The isomerization-ring-closing metathesis strategy provides an effective and versatile method for the synthesis of a wide range of substituted benzofuran derivatives. The use of commercially available and robust ruthenium catalysts, coupled with generally high yields, makes this an attractive approach for both academic research and industrial applications in drug discovery and development.[4] The tolerance of this methodology to various functional groups further enhances its utility in the synthesis of complex molecular architectures.

References

Application Notes and Protocols for 2,3-Dihydro-1-benzofuran-5-ylmethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1-benzofuran-5-ylmethanol is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents. The 2,3-dihydrobenzofuran scaffold is a core component in a multitude of biologically active natural products and synthetic compounds, including approved drugs.[1][2] This scaffold's prevalence underscores its significance as a privileged structure in medicinal chemistry. Derivatives of benzofuran have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

This document provides detailed application notes and experimental protocols for the utilization of this compound as a versatile starting material for the synthesis of more complex molecules with potential biological activity.

Physicochemical Properties and Safety Information

A clear understanding of the starting material's properties is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[5]
Molecular Weight 150.17 g/mol [5][6]
Appearance Solid[6]
CAS Number 103262-35-7[5][7]
InChI Key XQDNBMXUZGAWSZ-UHFFFAOYSA-N[5]

Safety Precautions: this compound is classified as an irritant.[8] It may cause skin and serious eye irritation, as well as respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Applications and Protocols

The primary alcohol functionality of this compound serves as a key handle for various chemical transformations, allowing for its elaboration into a diverse range of derivatives. Common transformations include oxidation to the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further modifications.

Oxidation to 2,3-Dihydro-1-benzofuran-5-carbaldehyde

The selective oxidation of the primary alcohol to an aldehyde is a fundamental transformation that opens up avenues for subsequent reactions such as reductive aminations, Wittig reactions, and aldol condensations.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol outlines a standard procedure for the oxidation of a primary alcohol to an aldehyde using PCC.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 2,3-dihydro-1-benzofuran-5-carbaldehyde, can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

ReactantProductReagentSolventReaction TimeYield
This compound2,3-Dihydro-1-benzofuran-5-carbaldehydePCCDCM2-4 h~85-95%
Synthesis of 2,3-Dihydro-1-benzofuran-5-ylacetic acid

Further oxidation of the aldehyde or direct oxidation of the alcohol yields the corresponding carboxylic acid, a versatile intermediate for amide bond formation and other derivatizations. A common route to achieve this is through a two-step process involving the formation of a thioamide followed by hydrolysis.

Experimental Protocol: Synthesis via Thioamide Hydrolysis

This protocol describes the synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid from a thioacetic acid morpholide precursor, which can be synthesized from the corresponding halide derived from the starting alcohol.

Materials:

  • 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide

  • Acetic acid

  • Concentrated sulfuric acid

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Acetone

  • Hexane

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Heat a mixture of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g), acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml) at reflux for 3 hours.[9]

  • After cooling, add the reaction mixture to water.[9]

  • Extract the product with ethyl acetate. Wash the combined organic extracts with water.[9]

  • Extract the organic solution with a saturated aqueous sodium bicarbonate solution.[9]

  • Acidify the aqueous solution and extract with ethyl acetate.[9]

  • Dry the combined organic extracts over sodium sulfate and evaporate the solvent.[9]

  • Recrystallize the residue from acetone/hexane to yield 2,3-dihydrobenzofuran-5-ylacetic acid.[9]

Quantitative Data:

Starting MaterialProductReagentsSolventTemperatureYieldMelting Point
2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide2,3-dihydrobenzofuran-5-ylacetic acidAcetic acid, H₂SO₄, H₂O-RefluxNot specified96-98 °C

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

G A This compound B 2,3-Dihydro-1-benzofuran-5-carbaldehyde A->B Oxidation (e.g., PCC) C 2,3-Dihydro-1-benzofuran-5-ylacetic acid B->C Oxidation D Derivatives (Amides, Esters, etc.) C->D Further Derivatization G cluster_0 Starting Material Preparation cluster_1 Oxidation cluster_2 Purification A This compound B PCC, DCM A->B C 2,3-Dihydro-1-benzofuran-5-carbaldehyde B->C D Silica Gel Chromatography C->D E Pure Aldehyde D->E

References

Applications of 2,3-Dihydro-1-benzofuran-5-ylmethanol in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1-benzofuran, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, frequently incorporated into the structures of biologically active compounds. Its unique three-dimensional conformation and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics across a spectrum of diseases. This document focuses specifically on the applications of a key derivative, 2,3-Dihydro-1-benzofuran-5-ylmethanol , as a versatile building block in drug discovery. We will explore its utility in the synthesis of potent anticancer agents, detailing the quantitative biological data, experimental protocols, and associated signaling pathways.

I. Anticancer Applications: Propenone Derivatives

Derivatives of this compound have shown significant promise as anticancer agents. A notable example is the synthesis of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones, which have demonstrated potent cytotoxic activity against various cancer cell lines.

Biological Activity

A series of these compounds were evaluated for their in vitro antitumor activities against human cervical cancer (HeLa), lung cancer (A549), and breast cancer (MCF-7) cell lines. The results, summarized in the table below, highlight the potent and broad-spectrum anticancer effects of these derivatives, with some compounds exhibiting greater efficacy than the standard chemotherapeutic agent, Taxol.

Compound IDModificationHeLa IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
(E,Z)-C24 Phenyl group on the propenone3.27.15.5
Taxol Positive Control---
Data extracted from a study on (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones.[1]

Further investigations revealed that these compounds induce their anticancer effects through the induction of apoptosis and cell cycle arrest at the G2/M and S phases.[1]

II. Experimental Protocols

A. Synthesis of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones

This protocol describes a representative synthesis of the propenone derivatives from this compound.

Step 1: Oxidation of this compound to 2,3-dihydrobenzofuran-5-carbaldehyde

  • Dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture through a pad of silica gel and wash with DCM.

  • Concentrate the filtrate under reduced pressure to obtain 2,3-dihydrobenzofuran-5-carbaldehyde.

Step 2: Claisen-Schmidt Condensation

  • Dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

  • Add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the formation of the chalcone intermediate by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify to precipitate the product.

  • Filter, wash with water, and dry the crude chalcone.

Step 3: Synthesis of the Final Propenone Derivative

  • To a solution of the chalcone intermediate (1 equivalent) in a suitable solvent (e.g., ethanol), add 1,2,4-triazole (1.2 equivalents) and a base (e.g., potassium carbonate).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-one.

B. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against cancer cell lines.

  • Cell Seeding:

    • Culture HeLa, A549, and MCF-7 cells in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Taxol).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

C. Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution after treatment with the test compounds.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash them with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

D. Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This protocol is for the detection of apoptosis in cells treated with the test compounds.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use FITC and PI signal detectors to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

III. Signaling Pathways and Mechanisms of Action

The induction of apoptosis and cell cycle arrest by the this compound derivatives suggests their interaction with key cellular signaling pathways that regulate cell proliferation and survival.

A. Apoptosis Induction Pathway

The propenone derivatives likely trigger the intrinsic apoptosis pathway, which is initiated by cellular stress. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, the executioners of apoptosis.

apoptosis_pathway drug This compound Derivative stress Cellular Stress drug->stress bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2, Bcl-xL) stress->bcl2 inhibits bax_bak Pro-apoptotic Bax/Bak stress->bax_bak activates bcl2->bax_bak inhibits mito Mitochondrion bax_bak->mito permeabilizes cyt_c Cytochrome c release mito->cyt_c cas9 Caspase-9 activation cyt_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Fig. 1: Intrinsic Apoptosis Pathway
B. G2/M Cell Cycle Arrest Pathway

The arrest of the cell cycle at the G2/M checkpoint is a common mechanism for anticancer drugs to prevent cell division of damaged cells. This process is often mediated by the ATM/ATR and Chk1/Chk2 signaling cascades, which ultimately inhibit the activity of the Cdk1/Cyclin B1 complex, a key regulator of mitotic entry.

cell_cycle_arrest_pathway drug This compound Derivative dna_damage DNA Damage drug->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr activates chk1_chk2 Chk1/Chk2 Kinases atm_atr->chk1_chk2 activates cdc25c Cdc25C Phosphatase chk1_chk2->cdc25c inhibits g2m_arrest G2/M Arrest chk1_chk2->g2m_arrest leads to cdk1_cyclinB Cdk1/Cyclin B1 Complex cdc25c->cdk1_cyclinB activates mitosis Mitosis cdk1_cyclinB->mitosis

Fig. 2: G2/M Cell Cycle Arrest Pathway
C. Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow start This compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (Column Chromatography, NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) purification->cytotoxicity ic50 IC₅₀ Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis conclusion Lead Compound Identification & Further Development cell_cycle->conclusion apoptosis->conclusion

Fig. 3: Drug Discovery Workflow

Conclusion

This compound serves as a valuable and versatile starting material in the design and synthesis of novel drug candidates. The propenone derivatives highlighted in these notes demonstrate the potential of this scaffold to yield potent anticancer agents with clear mechanisms of action. The provided protocols offer a foundational framework for researchers to synthesize and evaluate similar compounds, contributing to the ongoing efforts in the discovery of new and effective cancer therapies. Further exploration of derivatives based on this scaffold is warranted to uncover additional therapeutic applications.

References

Application Notes and Protocols: Derivatization of 2,3-Dihydro-1-benzofuran-5-ylmethanol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif present in numerous biologically active natural products and synthetic compounds.[1][2] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3] The functional group at the 5-position of the dihydrobenzofuran ring system serves as a versatile handle for chemical modification, allowing for the generation of diverse compound libraries for biological screening.

This application note provides detailed protocols for the derivatization of a key starting material, (2,3-dihydro-1-benzofuran-5-yl)methanol, into various ester, ether, and amine analogs. Furthermore, it outlines standardized methods for screening these novel derivatives for their potential anticancer, antimicrobial, and anti-inflammatory activities. The presented workflows and protocols are intended to guide researchers in the synthesis and biological evaluation of new 2,3-dihydro-1-benzofuran-based compounds for drug discovery programs.

Synthetic and Screening Workflow

A systematic approach to the synthesis and biological evaluation of a library of 2,3-dihydro-1-benzofuran-5-ylmethanol derivatives is outlined below. The workflow begins with the synthesis of ester, ether, and amine analogs, followed by a tiered biological screening cascade to identify lead compounds with promising therapeutic potential.

G cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening Cascade start Starting Material: (2,3-Dihydro-1-benzofuran-5-yl)methanol esterification Esterification start->esterification etherification Etherification start->etherification oxidation Oxidation start->oxidation library Compound Library: Esters, Ethers, Amines esterification->library etherification->library aldehyde 2,3-Dihydro-1-benzofuran-5-carbaldehyde oxidation->aldehyde reductive_amination Reductive Amination reductive_amination->library aldehyde->reductive_amination primary_screening Primary Screening (e.g., MTT Assay) library->primary_screening secondary_screening Secondary Screening (e.g., MIC, NO Assay) primary_screening->secondary_screening lead_compounds Lead Compounds secondary_screening->lead_compounds

Caption: Experimental workflow for the synthesis and biological screening of this compound derivatives.

Experimental Protocols: Synthesis

The following are general protocols for the derivatization of (2,3-dihydro-1-benzofuran-5-yl)methanol. Researchers should optimize reaction conditions as needed for specific substrates.

General Esterification using Acyl Chlorides

This protocol describes the synthesis of ester derivatives from (2,3-dihydro-1-benzofuran-5-yl)methanol and various acyl chlorides.

Materials:

  • (2,3-Dihydro-1-benzofuran-5-yl)methanol

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (2,3-dihydro-1-benzofuran-5-yl)methanol (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

General O-Alkylation (Etherification) via Williamson Ether Synthesis

This protocol outlines the synthesis of ether derivatives using alkyl halides.

Materials:

  • (2,3-Dihydro-1-benzofuran-5-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of (2,3-dihydro-1-benzofuran-5-yl)methanol (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature (or heat gently if necessary) for 6-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Synthesis of Amino Derivatives via Reductive Amination

This two-step protocol involves the oxidation of the starting alcohol to an aldehyde, followed by reductive amination.

Step 1: Oxidation of Alcohol to Aldehyde

Materials:

  • (2,3-Dihydro-1-benzofuran-5-yl)methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure (using PCC):

  • To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of (2,3-dihydro-1-benzofuran-5-yl)methanol (1.0 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.

  • Concentrate the filtrate under reduced pressure to yield 2,3-dihydro-1-benzofuran-5-carbaldehyde, which can often be used in the next step without further purification.

Step 2: Reductive Amination

Materials:

  • 2,3-Dihydro-1-benzofuran-5-carbaldehyde

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 eq) and the desired amine (1.1 eq) in DCE or THF.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Experimental Protocols: Biological Screening

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should typically be below 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial suspension.

  • Include a growth control well (MHB + inoculum, no compound) and a positive control with a standard antibiotic.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value. A parallel MTT assay should be performed to assess cytotoxicity of the compounds on RAW 264.7 cells.

Data Presentation

Quantitative data from biological screening should be summarized in clearly structured tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDR Group (Ester)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
DBF-E1 -COCH₃45.262.8
DBF-E2 -COPh21.733.4
DBF-E3 -CO(4-Cl-Ph)15.324.1
Doxorubicin (Positive Control)0.81.2

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDR Group (Ether)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
DBF-O1 -CH₂Ph64>128
DBF-O2 -CH₂CH₃128>128
DBF-O3 -CH₂(4-F-Ph)32128
Ciprofloxacin (Positive Control)0.50.25

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound IDR Group (Amine)NO Inhibition IC₅₀ (µM)Cell Viability (%) at 100 µM
DBF-A1 -NHPh25.692.1
DBF-A2 -N(CH₂)₄O38.295.4
DBF-A3 -NH(4-OCH₃-Ph)18.989.7
L-NAME (Positive Control)15.498.2

(Note: The data presented in these tables are illustrative and intended to serve as a template for reporting experimental results.)

Signaling Pathway Visualization

Many benzofuran derivatives exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Certain benzofuran derivatives have been shown to inhibit this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Growth S6K->Proliferation EIF4EBP1->Proliferation Inhibits when active Benzofuran Benzofuran Derivative Benzofuran->PI3K Inhibits Benzofuran->Akt Inhibits Benzofuran->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by benzofuran derivatives.

References

Application Notes and Protocols for the Purification of (2,3-Dihydrobenzofuran-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-Dihydrobenzofuran-5-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds and biologically active molecules. The purity of this intermediate is critical for the successful synthesis of target compounds and for ensuring the validity of biological assay results. This document provides detailed protocols for the purification of (2,3-Dihydrobenzofuran-5-yl)methanol using two common and effective laboratory techniques: silica gel column chromatography and recrystallization. These methods are designed to remove unreacted starting materials, byproducts, and other impurities typically encountered during its synthesis.

Introduction to (2,3-Dihydrobenzofuran-5-yl)methanol

(2,3-Dihydrobenzofuran-5-yl)methanol, a solid at room temperature, possesses a molecular weight of 150.17 g/mol .[1][2] It is classified as a skin and eye irritant and may cause respiratory irritation, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[1] Given its role as a precursor in multi-step syntheses, achieving high purity is essential to prevent the carry-over of impurities into subsequent reaction steps, which can complicate reaction pathways and purification of the final product. The choice between column chromatography and recrystallization will depend on the nature and quantity of the impurities, as well as the scale of the purification.

Purification Methodologies

Two primary methods for the purification of (2,3-Dihydrobenzofuran-5-yl)methanol are detailed below. The selection of the appropriate method will depend on the impurity profile of the crude material.

Method 1: Silica Gel Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities. For (2,3-Dihydrobenzofuran-5-yl)methanol, a polar aromatic alcohol, normal-phase chromatography using silica gel is recommended.

Experimental Protocol:

  • Preparation of the Stationary Phase:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent such as hexane.

    • Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped within the stationary phase.

    • Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during solvent addition.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 10% ethyl acetate in hexane) through the silica gel.

  • Sample Loading:

    • Dissolve the crude (2,3-Dihydrobenzofuran-5-yl)methanol in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of the desired compound from impurities. A typical gradient might be from 20% to 50% ethyl acetate in hexane.

    • Collect fractions of the eluent in test tubes.

  • Fraction Analysis:

    • Monitor the separation process by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light.

    • Combine the fractions containing the pure (2,3-Dihydrobenzofuran-5-yl)methanol.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Method 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds, particularly when the desired compound is highly crystalline and the impurities have different solubility profiles.

Experimental Protocol:

  • Solvent Selection:

    • Choose a suitable solvent or solvent system in which (2,3-Dihydrobenzofuran-5-yl)methanol is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or acetone/water, is often effective for moderately polar compounds.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to the flask and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature without disturbance. This slow cooling promotes the formation of large, pure crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the expected quantitative data for the purification of (2,3-Dihydrobenzofuran-5-yl)methanol using the described methods.

ParameterColumn ChromatographyRecrystallization
Starting Purity 80-95%85-98%
Expected Final Purity >99%>99%
Typical Yield 70-90%60-85%
Mobile Phase (Eluent) Gradient: 20-50% Ethyl Acetate in HexaneN/A
Recrystallization Solvent N/AEthanol/Water or Acetone/Water

Experimental Workflow

The following diagram illustrates the general workflow for the purification of (2,3-Dihydrobenzofuran-5-yl)methanol.

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Method Selection cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_end Final Product Crude Crude (2,3-Dihydrobenzofuran-5-yl)methanol Purity_Check Assess Purity (e.g., TLC, NMR) Crude->Purity_Check Decision Choose Purification Method Purity_Check->Decision Pack_Column Pack Silica Gel Column Decision->Pack_Column Complex Mixture Dissolve Dissolve in Hot Solvent Decision->Dissolve Crystalline Solid Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect_Fractions Collect & Analyze Fractions Elute->Collect_Fractions Combine_Pure Combine Pure Fractions Collect_Fractions->Combine_Pure Evaporate_Chromo Evaporate Solvent Combine_Pure->Evaporate_Chromo Pure_Compound Pure (2,3-Dihydrobenzofuran-5-yl)methanol Evaporate_Chromo->Pure_Compound Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry_Recryst Dry Crystals Wash->Dry_Recryst Dry_Recryst->Pure_Compound Final_Analysis Confirm Purity (e.g., MP, NMR) Pure_Compound->Final_Analysis

Caption: Purification workflow for (2,3-Dihydrobenzofuran-5-yl)methanol.

References

Analytical Techniques for the Characterization of 2,3-Dihydro-1-benzofuran-5-ylmethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2,3-Dihydro-1-benzofuran-5-ylmethanol. The methodologies described herein are based on established analytical techniques for the characterization of benzofuran and dihydrobenzofuran derivatives and are intended to serve as a comprehensive guide for researchers in pharmaceutical development and related fields.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural relation to a class of molecules with diverse pharmacological activities.[1] Accurate and robust analytical methods are crucial for its identification, purity assessment, and quality control throughout the research and development process. This document outlines protocols for characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection

HPLC is a powerful technique for the separation, quantification, and purity analysis of this compound. Coupling HPLC with UV and MS detectors provides comprehensive data for identification and structural confirmation.

Quantitative Data Summary

The following table summarizes typical chromatographic performance for benzofuran derivatives, which can be used as a starting point for method development for this compound.

ParameterExpected Value/RangeReference Compound(s)
Retention Time (t_R) 3 - 8 minCarbofuran, 2,3-Benzofuran[1][2]
Linearity Range 1 - 100 µg/mL2-(2-thienyl)benzofuran[1]
Correlation Coefficient (R²) > 0.9992-(2-thienyl)benzofuran[1]
Limit of Detection (LOD) 0.05 - 1.5 µg/mL2-(2-thienyl)benzofuran, Carbofuran[1]
Limit of Quantitation (LOQ) 0.15 - 4.0 µg/mL2-(2-thienyl)benzofuran, Carbofuran[1]
Experimental Protocol: HPLC-UV/MS Analysis

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

  • Mass Spectrometer with Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm
MS Detection (ESI) Positive ion mode, scan range m/z 50-500

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile or methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% formic acid) to a working concentration within the expected linear range (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC Separation (C18 Column) filter->hplc uv UV Detection (280 nm) hplc->uv ms MS Detection (ESI+) hplc->ms integrate Integrate Peaks uv->integrate identify Identify by MS ms->identify quantify Quantify & Purity integrate->quantify

Caption: Workflow for the HPLC-UV/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

Predicted ¹H and ¹³C NMR Data

The following tables provide predicted chemical shifts (δ) for this compound. Actual values may vary depending on the solvent and instrument.

Table: Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H6.8 - 7.2m3H
-CH₂OH4.6s2H
-OCH₂-4.5t2H
-CH₂-3.2t2H
-OH1.5 - 2.5br s1H

Table: Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
Ar-C (quaternary)159, 131, 128
Ar-CH127, 124, 109
-CH₂OH65
-OCH₂-71
-CH₂-30
Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a standard probe.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • If further structural confirmation is needed, consider 2D NMR experiments such as COSY, HSQC, and HMBC.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR h1_nmr->c13_nmr process Process Spectra (Phase, Baseline) h1_nmr->process nmr_2d 2D NMR (optional) c13_nmr->nmr_2d c13_nmr->process nmr_2d->process integrate Integrate ¹H Peaks process->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

Caption: General workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and structural confirmation.

Predicted Fragmentation Pattern

The molecular weight of this compound is 150.17 g/mol . The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 150 or 151, respectively. Key fragmentation pathways for alcohols and aromatic ethers can be predicted.

Table: Predicted Mass Spectrometry Fragments

m/zProposed Fragment
150[M]⁺ (Molecular Ion)
133[M - OH]⁺
122[M - CH₂O]⁺
121[M - CH₂OH]⁺
91Tropylium ion (from benzylic cleavage)
Experimental Protocol: Mass Spectrometry Analysis

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). This can be a standalone instrument or coupled with GC or HPLC.

Sample Preparation (for direct infusion):

  • Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (ESI):

  • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300).

  • Perform MS/MS (tandem mass spectrometry) on the molecular ion peak (m/z 151) to obtain fragmentation data.

MS_Fragmentation M [M]⁺ m/z 150 F1 [M - OH]⁺ m/z 133 M->F1 - OH F2 [M - CH₂O]⁺ m/z 122 M->F2 - CH₂O F3 [M - CH₂OH]⁺ m/z 121 M->F3 - CH₂OH F4 Tropylium ion m/z 91 F3->F4 - CO

Caption: Predicted mass spectrometry fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Expected FTIR Absorption Bands

Table: Key FTIR Functional Group Frequencies

Wavenumber (cm⁻¹)Functional GroupVibration
3500 - 3200O-H (alcohol)Stretching, broad
3100 - 3000C-H (aromatic)Stretching
2960 - 2850C-H (aliphatic)Stretching
1610, 1500, 1465C=C (aromatic)Stretching
1250 - 1000C-O (ether and alcohol)Stretching
880 - 800C-H (aromatic)Out-of-plane bending
Experimental Protocol: FTIR Analysis

Instrumentation:

  • FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Perform ATR correction and baseline correction on the resulting spectrum.

These protocols and application notes provide a comprehensive framework for the analytical characterization of this compound. Researchers should note that specific parameters may require optimization based on the instrumentation and specific requirements of their analysis.

References

Application Notes and Protocols for In Vitro Assays Involving 2,3-Dihydro-1-benzofuran-5-ylmethanol and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vitro studies, experimental protocols, or quantitative data for 2,3-Dihydro-1-benzofuran-5-ylmethanol . The following application notes and protocols are based on methodologies employed for structurally related benzofuran and 2,3-dihydrobenzofuran derivatives. These examples are provided to guide researchers in designing and conducting in vitro assays to evaluate the potential biological activities of this compound.

I. Introduction

The benzofuran scaffold is a core structure in numerous biologically active compounds, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1] The dihydrobenzofuran moiety, present in this compound, is also a key feature in various bioactive molecules. This document provides detailed protocols for in vitro assays that can be adapted to investigate the potential therapeutic effects of this compound. The primary applications covered are the evaluation of its cytotoxic effects on cancer cell lines and its potential as an enzyme inhibitor, reflecting the most common activities of this compound class.

II. Application Note 1: Anticancer Activity Screening

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on human cancer cell lines.

Background: Many benzofuran derivatives have demonstrated potent activity against various cancer cell lines.[1][2][3] These compounds can induce cell cycle arrest and apoptosis, making them promising candidates for anticancer drug development. The following protocols describe assays to determine the concentration-dependent effects of a test compound on cancer cell viability and proliferation.

Workflow for Anticancer Activity Screening

G cluster_prep Preparation cluster_assay Primary Assay cluster_analysis Data Analysis cluster_secondary Secondary Assays (Optional) Compound_Prep Prepare Stock Solution of Test Compound Treatment Treat Cells with Serial Dilutions of Compound Compound_Prep->Treatment Cell_Culture Culture Human Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay for Viability Incubation->MTT_Assay OD_Measurement Measure Absorbance at 570 nm MTT_Assay->OD_Measurement IC50_Calc Calculate IC50 Value OD_Measurement->IC50_Calc Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50_Calc->Apoptosis_Assay If Active Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) IC50_Calc->Cell_Cycle_Assay If Active G Compound Benzofuran Derivative (e.g., this compound) SIRT1 SIRT1 Enzyme Compound->SIRT1 Inhibits Ac_p53 Acetylated p53 (Inactive) SIRT1->Ac_p53 Deacetylates p53 p53 (Active) Ac_p53->p53 Deacetylation Blocked Apoptosis Apoptosis p53->Apoptosis Induces

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-1-benzofuran-5-ylmethanol. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method involves a two-step process:

  • Formylation of 2,3-dihydro-1-benzofuran: This step introduces a formyl (-CHO) group at the 5-position of the benzofuran ring to produce 2,3-dihydro-1-benzofuran-5-carbaldehyde. Common methods for this transformation include the Vilsmeier-Haack reaction and the Duff reaction.

  • Reduction of the aldehyde: The resulting 2,3-dihydro-1-benzofuran-5-carbaldehyde is then reduced to the corresponding primary alcohol, this compound. Sodium borohydride (NaBH₄) is a frequently used reducing agent for this purpose due to its mildness and selectivity.[1][2]

Q2: What are the critical parameters to control during the reduction of 2,3-dihydro-1-benzofuran-5-carbaldehyde with NaBH₄?

Key parameters to control for a successful reduction include:

  • Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) to begin with, and then allowed to warm to room temperature. This helps to control the reaction rate and minimize side reactions.

  • Solvent: Protic solvents such as methanol or ethanol are commonly used.[1]

  • Stoichiometry of NaBH₄: Using a slight excess of NaBH₄ is common to ensure complete conversion of the aldehyde. However, a large excess should be avoided to prevent complications during workup.

  • Workup: A careful aqueous workup with a mild acid is necessary to quench the excess NaBH₄ and protonate the resulting alkoxide to yield the alcohol.[1][2]

Q3: How can I purify the final product, this compound?

Column chromatography on silica gel is a standard and effective method for purifying the final product. A solvent system of ethyl acetate and petroleum ether (or hexane) is typically employed. The polarity of the eluent can be adjusted to achieve optimal separation from any remaining starting material or byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Part 1: Synthesis of 2,3-dihydro-1-benzofuran-5-carbaldehyde (Precursor)

Issue 1: Low or no yield of 2,3-dihydro-1-benzofuran-5-carbaldehyde.

Potential Cause Suggested Solution
Inactive starting material (2,3-dihydro-1-benzofuran) Verify the purity of the starting material by techniques such as NMR or GC-MS. If necessary, purify the starting material by distillation or column chromatography.
Ineffective formylation reaction (Vilsmeier-Haack) The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents. Prepare the Vilsmeier reagent in situ at a low temperature (0 °C) before adding the 2,3-dihydro-1-benzofuran.[3][4]
Ineffective formylation reaction (Duff reaction) The Duff reaction requires strongly electron-donating groups on the aromatic ring for good yields.[5] The ether oxygen in 2,3-dihydro-1-benzofuran is activating, but the reaction may still be sluggish. Ensure anhydrous conditions and consider longer reaction times or higher temperatures as described in literature for similar substrates.[6]
Incorrect workup procedure The iminium ion intermediate formed during the Vilsmeier-Haack reaction requires hydrolysis to yield the aldehyde. Ensure proper aqueous workup is performed.[7]
Part 2: Reduction of 2,3-dihydro-1-benzofuran-5-carbaldehyde to this compound

Issue 2: Incomplete conversion of the aldehyde to the alcohol.

Potential Cause Suggested Solution
Insufficient reducing agent (NaBH₄) Increase the molar equivalents of NaBH₄ slightly (e.g., from 1.5 to 2.0 equivalents). Ensure the NaBH₄ is fresh and has been stored properly to avoid decomposition.
Low reaction temperature While the initial addition of NaBH₄ should be at a low temperature, the reaction may need to be stirred at room temperature for a sufficient period to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Poor quality solvent Use anhydrous methanol or ethanol as the solvent. Water can react with NaBH₄, reducing its effectiveness.

Issue 3: Formation of byproducts.

Potential Cause Suggested Solution
Over-reduction This is unlikely with NaBH₄ as it is a mild reducing agent and does not typically reduce other functional groups present in the molecule under these conditions.[2] However, if a stronger reducing agent like LiAlH₄ were used, over-reduction could be a concern.
Side reactions from impurities in the starting aldehyde Purify the 2,3-dihydro-1-benzofuran-5-carbaldehyde by column chromatography or recrystallization before proceeding with the reduction step.

Issue 4: Difficulty in isolating the product.

Potential Cause Suggested Solution
Emulsion during aqueous workup Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is too soluble in the aqueous layer If the product has significant water solubility, perform multiple extractions with an organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.
Co-elution of product and impurities during column chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Experimental Protocols

Protocol 1: Synthesis of 2,3-dihydro-1-benzofuran-5-carbaldehyde via Vilsmeier-Haack Reaction
  • To a stirred solution of N,N-dimethylformamide (DMF) (3 equivalents) in an appropriate solvent like dichloromethane (DCM) at 0 °C, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[3]

  • Add a solution of 2,3-dihydro-1-benzofuran (1 equivalent) in DCM to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Protocol 2: Reduction of 2,3-dihydro-1-benzofuran-5-carbaldehyde with Sodium Borohydride
  • Dissolve 2,3-dihydro-1-benzofuran-5-carbaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture back to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Quantitative Data Summary

Table 1: Reported Yields for Vilsmeier-Haack Formylation of Activated Aromatic Compounds.

SubstrateReagentsYield (%)Reference
Electron-rich areneDMF, POCl₃77[3]
Indole derivativesDMF, POCl₃60-90[8]

Table 2: Typical Yields for the Reduction of Aromatic Aldehydes with NaBH₄.

| Substrate | Reducing Agent | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Benzaldehyde | NaBH₄, (NH₄)₂SO₄ | THF/H₂O | 95 |[9] | | Various aromatic aldehydes | NaBH₄ | Methanol/Ethanol | >90 | General knowledge |

Visualizations

experimental_workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction cluster_purification Purification start 2,3-Dihydro-1-benzofuran formylation Vilsmeier-Haack or Duff Reaction start->formylation aldehyde 2,3-Dihydro-1-benzofuran-5-carbaldehyde formylation->aldehyde reduction Reduction (e.g., NaBH4) aldehyde->reduction alcohol This compound reduction->alcohol purify Column Chromatography alcohol->purify final_product Pure Product purify->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_precursor Precursor Synthesis Issues cluster_reduction Reduction Step Issues cluster_workup Workup & Purification Issues start Low Yield of Final Product precursor_purity Impure Precursor Aldehyde start->precursor_purity Check Purity precursor_yield Low Yield of Aldehyde start->precursor_yield Check Yield incomplete_reduction Incomplete Reduction start->incomplete_reduction Analyze Reaction Mixture side_reactions Side Reactions start->side_reactions Identify Byproducts isolation_loss Product Loss During Isolation start->isolation_loss Review Workup precursor_purity->precursor_yield precursor_yield->incomplete_reduction

References

Common side reactions in dihydrobenzofuran synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrobenzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical solutions to common problems encountered in dihydrobenzofuran synthesis, categorized by the synthetic method.

Silver-Promoted Oxidative Coupling of Phenylpropanoids

This method is widely used for synthesizing dihydrobenzofuran neolignans but can be prone to low yields and side reactions.

Q1: My reaction yield is low, and I observe multiple side products. What are the likely causes and how can I improve the selectivity?

A1: Low yield and poor selectivity in silver-promoted oxidative coupling are often linked to several factors, primarily the oxidant concentration, reaction time, and solvent choice. The reaction proceeds through radical intermediates, making it sensitive to reaction conditions.

Troubleshooting:

  • Oxidant Concentration: The stoichiometry of the silver(I) oxide (Ag₂O) is critical. While it is the most common oxidant, using an excessive amount can decrease selectivity by promoting undesired side reactions. An optimal balance is typically found with 0.5 equivalents of Ag₂O.[1]

  • Reaction Time: Prolonged reaction times can lead to the formation of undesired byproducts. Monitor the reaction progress by TLC or LC-MS. Under optimized conditions, the reaction time can often be reduced significantly, for example, from 20 hours to 4 hours, without a major impact on conversion and selectivity.[1]

  • Solvent Choice: The solvent plays a crucial role in balancing substrate conversion and selectivity. While dichloromethane and benzene/acetone mixtures are common, acetonitrile has been shown to provide a good balance and is a "greener" alternative.[1]

  • Temperature: Temperature can influence both the reaction rate and selectivity. While many reactions are performed at room temperature, it is a parameter that can be optimized. For instance, both lower (0 °C) and higher (reflux) temperatures have been shown to decrease conversion and selectivity in certain cases.[1]

Q2: I am observing poor conversion of my starting material. How can I drive the reaction to completion?

A2: Poor conversion can be addressed by optimizing the oxidant, temperature, or by the addition of a radical initiator.

Troubleshooting:

  • Choice of Silver(I) Reagent: While Ag₂O is common, other silver(I) salts like AgOAc, Ag₂CO₃, and AgNO₃ can be screened to find the most efficient oxidant for your specific substrate.[1]

  • Temperature Optimization: Systematically screen temperatures (e.g., 0 °C, room temperature, 50 °C, reflux) to find the optimal condition for your substrate.

  • Radical Initiator: Since the reaction proceeds via radical intermediates, the addition of a radical initiator like azobisisobutyronitrile (AIBN) can significantly increase the conversion of the starting material.[1]

Palladium-Catalyzed Synthesis

Palladium catalysis is a versatile tool for constructing dihydrobenzofurans, often through Heck-type reactions, C-H activation, or annulation of dienes.

Q1: My Pd-catalyzed annulation of an o-iodoaryl acetate with a 1,3-diene is giving low yields. What are the key parameters to check?

A1: The efficiency of this reaction depends on the successful execution of a catalytic cycle involving oxidative addition, syn-addition, intramolecular coordination, hydrolysis, and reductive elimination.[2] Issues can arise at any of these steps.

Troubleshooting:

  • Catalyst and Ligand: Ensure the Pd(0) catalyst is active. If starting with a Pd(II) precursor, ensure conditions are suitable for its in-situ reduction. The choice of ligand is also critical; for some heteroannulation reactions, urea-derived ligands have been shown to outperform traditional phosphine ligands.[2]

  • Base: The base is crucial for the hydrolysis of the acetate group. Ensure the correct base and stoichiometry are used.

  • Solvent: The solvent can influence the solubility of the catalyst and reagents, as well as the rate of each step in the catalytic cycle.

  • Substrate Purity: Impurities in the o-iodoaryl acetate or the diene can poison the catalyst.

Q2: I am having trouble with the regioselectivity and stereoselectivity of my Pd-catalyzed reaction.

A2: Regio- and stereoselectivity are often controlled by the specific ligand used and the reaction conditions.

Troubleshooting:

  • Ligand Screening: For enantioselective reactions, a range of chiral ligands should be screened. For example, in a Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, the use of a specific phosphine ligand (TY-Phos) can provide excellent regio- and enantiocontrol.[3]

  • Temperature and Reaction Time: These parameters can influence the formation of kinetic versus thermodynamic products, thereby affecting selectivity. For instance, in some aryl Heck couplings, the Z-isomer is formed at a lower temperature, while the more stable E-isomer is obtained at a higher temperature with a longer reaction time.[4]

Rhodium-Catalyzed Synthesis

Rhodium catalysts are often used for C-H activation and carbene insertion reactions to form the dihydrobenzofuran core.

Q1: My Rh-catalyzed C-H activation/carbooxygenation of N-phenoxyacetamides with 1,3-dienes is not working well.

A1: This redox-neutral [3+2] annulation is sensitive to the catalyst, additives, and solvent.

Troubleshooting:

  • Catalyst Choice: Ensure the correct rhodium catalyst and ligand are being used as specified in literature protocols for similar substrates.

  • Additives: These reactions often require specific additives to facilitate the C-H activation and subsequent steps.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.

Q2: I am attempting a Rh-catalyzed intramolecular C-H insertion with a diazo compound, but the yield is poor.

A2: The success of this reaction depends on the efficient generation of the rhodium carbene and its subsequent intramolecular insertion.

Troubleshooting:

  • Purity of the Diazo Compound: Diazo compounds can be unstable. Ensure it is pure and handled correctly.

  • Catalyst Loading: The catalyst loading can be critical. Too little may result in an incomplete reaction, while too much can sometimes lead to side reactions.

  • Solvent: Anhydrous and degassed solvents are often necessary to prevent quenching of the carbene intermediate.

  • Substrate Electronic and Steric Effects: The electronic and steric properties of the substrate can significantly influence the efficiency of the C-H insertion. Electron-donating groups on the aromatic ring may facilitate the reaction, while bulky groups can hinder it.

Copper-Catalyzed Synthesis

Copper catalysts are employed in various strategies, including intramolecular C-H arylation and oxidative cross-coupling reactions.

Q1: In my Cu-catalyzed intramolecular C-H arylation of an alcohol, I am observing significant oxidation of the alcohol and other side products.

A1: This is a common issue, especially when using hypervalent iodine reagents as oxidants. The reaction conditions must be mild enough to promote the desired C-O bond formation without causing unwanted oxidation.

Troubleshooting:

  • Minimizing Acidity: Acid-mediated side reactions, such as alkene isomerization, can occur. The addition of a non-nucleophilic base, like triethylamine (Et₃N), can act as a buffer and suppress these unwanted pathways.[5]

  • Reaction Temperature and Time: Maintaining mild reaction conditions (e.g., room temperature) is crucial to prevent over-oxidation and decomposition of starting materials or products.[5]

  • Choice of Oxidant and Copper Salt: The combination of the iodine(III) reagent and the copper catalyst can be optimized. For example, replacing PIFA with TIFA and screening different copper salts (e.g., Cu(OTf)₂, Cu(hfacac)₂) can improve the yield of the desired dihydrobenzofuran.[5]

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield and selectivity of dihydrobenzofuran synthesis based on literature data.

Table 1: Effect of Silver(I) Reagent on Oxidative Coupling of Methyl p-Coumarate (I) and Methyl Ferulate (II)

Silver(I) ReagentSubstrateConversion (%)Selectivity for Dihydrobenzofuran (%)
Ag₂OI95.862.7
Ag₂OII98.685.8
AgNO₃I23.412.8
AgNO₃II70.345.1
Ag₂CO₃I80.545.3
Ag₂CO₃II90.160.5
AgOAcI85.755.2
AgOAcII92.370.1

Data adapted from Dias et al. (2020). Conditions: 1 equiv. substrate, 1 equiv. Ag⁺, benzene/acetone (6:4 v/v), room temperature, 20 h.

Table 2: Influence of Solvent on Ag₂O-Promoted Oxidative Coupling

SolventSubstrateConversion (%)Selectivity for Dihydrobenzofuran (%)
AcetonitrileI98.765.2
AcetonitrileII99.188.3
DichloromethaneI90.550.1
DichloromethaneII92.475.6
MethanolI75.330.7
MethanolII80.142.9
Benzene/Acetone (6:4)I95.862.7
Benzene/Acetone (6:4)II98.685.8

Data adapted from Dias et al. (2020). Conditions: 1 equiv. substrate, 0.5 equiv. Ag₂O, room temperature, 20 h.

Experimental Protocols

Key Experiment: Optimized Silver(I)-Promoted Oxidative Coupling of Methyl Ferulate

This protocol is based on the optimized conditions reported by Dias et al. (2020).[1][6]

Materials:

  • Methyl ferulate (1 equiv.)

  • Silver(I) oxide (Ag₂O) (0.5 equiv.)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a round-bottom flask, add methyl ferulate (1 equiv.).

  • Add anhydrous acetonitrile to dissolve the methyl ferulate (concentration can be optimized, e.g., 0.1-0.2 M).

  • Add silver(I) oxide (0.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4 hours.

  • Upon completion, filter the reaction mixture to remove the silver salts.

  • Wash the solid residue with acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Dihydrobenzofuran Synthesis

troubleshooting_workflow start Low Yield or Side Products Observed check_method Identify Synthesis Method start->check_method ag_coupling Silver-Promoted Oxidative Coupling check_method->ag_coupling Oxidative Coupling pd_catalyzed Palladium-Catalyzed check_method->pd_catalyzed Pd-cat. rh_catalyzed Rhodium-Catalyzed check_method->rh_catalyzed Rh-cat. cu_catalyzed Copper-Catalyzed check_method->cu_catalyzed Cu-cat. ag_oxidant Check Ag₂O Stoichiometry (Optimal ~0.5 eq) ag_coupling->ag_oxidant pd_catalyst Verify Catalyst/Ligand Activity and Choice pd_catalyzed->pd_catalyst rh_catalyst Verify Rh Catalyst/Additives rh_catalyzed->rh_catalyst cu_acidity Minimize Acidity (Add Et₃N) cu_catalyzed->cu_acidity ag_time Monitor Reaction Time (Avoid prolonged reaction) ag_oxidant->ag_time Stoichiometry OK? ag_solvent Optimize Solvent (e.g., Acetonitrile) ag_time->ag_solvent Time Optimized? ag_temp Screen Temperature ag_solvent->ag_temp Solvent Optimized? pd_base Check Base and Stoichiometry pd_catalyst->pd_base Catalyst OK? pd_selectivity Address Selectivity Issues pd_base->pd_selectivity Base OK? pd_ligand Screen Chiral Ligands pd_selectivity->pd_ligand Regio/Stereo Issues? rh_diazo Check Diazo Compound Purity rh_catalyst->rh_diazo C-H Activation? rh_solvent Use Anhydrous/Degassed Solvent rh_diazo->rh_solvent Carbene Insertion? cu_conditions Use Mild Conditions (Temp/Time) cu_acidity->cu_conditions Acid-mediated side reactions? cu_reagents Optimize Oxidant/Cu Salt cu_conditions->cu_reagents Oxidation observed?

Caption: Troubleshooting workflow for low yield in dihydrobenzofuran synthesis.

Simplified Reaction Pathway for Silver-Promoted Oxidative Coupling

reaction_pathway substrate Phenylpropanoid (e.g., Methyl Ferulate) radical Phenoxy Radical Intermediate substrate->radical Ag₂O (Oxidant) coupling Radical Coupling radical->coupling cyclization Intramolecular Cyclization coupling->cyclization product Dihydrobenzofuran cyclization->product

Caption: Key steps in silver-promoted oxidative coupling for dihydrobenzofuran synthesis.

References

Technical Support Center: Purification of 5-Hydroxymethyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 5-Hydroxymethyl-2,3-dihydrobenzofuran. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 5-Hydroxymethyl-2,3-dihydrobenzofuran.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing significant product loss during column chromatography purification of 5-Hydroxymethyl-2,3-dihydrobenzofuran. What are the potential causes and solutions?

Answer:

Low recovery during column chromatography can stem from several factors related to the compound's properties and the chromatographic conditions. The polar hydroxymethyl group can lead to strong interactions with silica gel, a common stationary phase.

Potential Causes and Solutions:

  • Irreversible Adsorption to Silica Gel: The hydroxyl group can form strong hydrogen bonds with the silanol groups on the silica surface, leading to irreversible adsorption.

    • Solution: Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (0.1-1%) to the mobile phase. This will compete for the active sites on the silica and reduce tailing and irreversible binding.

  • Improper Solvent System: An insufficiently polar mobile phase will result in the compound moving too slowly or not at all, while an overly polar system can lead to co-elution with impurities.

    • Solution: Optimize the mobile phase. A common starting point for compounds of similar polarity is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. A gradient elution, gradually increasing the polarity, can be effective in separating the desired compound from both less polar and more polar impurities.

  • Compound Degradation on Silica: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Use neutral or deactivated silica gel. Alternatively, a different stationary phase such as alumina (neutral or basic) could be explored.

Issue 2: Co-elution of Impurities

Question: My purified 5-Hydroxymethyl-2,3-dihydrobenzofuran shows the presence of closely related impurities by HPLC analysis. How can I improve the separation?

Answer:

Co-elution of impurities is a common challenge, especially with byproducts from the synthesis that have similar polarities.

Potential Causes and Solutions:

  • Suboptimal Mobile Phase Selectivity: The chosen solvent system may not be providing adequate separation between the target compound and the impurities.

    • Solution: Experiment with different solvent systems. For instance, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether could alter the selectivity of the separation. The use of a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) can sometimes provide the necessary resolution.

  • Column Overloading: Exceeding the loading capacity of the column will lead to broad peaks and poor separation.

    • Solution: Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight.

  • Inefficient Column Packing: A poorly packed column will have channels and voids, leading to band broadening and decreased resolution.

    • Solution: Ensure the column is packed uniformly. A slurry packing method is generally preferred over dry packing for better results.

Issue 3: Difficulty in Achieving Crystallization

Question: I am unable to crystallize my purified 5-Hydroxymethyl-2,3-dihydrobenzofuran. It remains an oil.

Answer:

The presence of even small amounts of impurities can inhibit crystallization. The compound's inherent properties may also make it challenging to crystallize.

Potential Causes and Solutions:

  • Residual Impurities: The most common reason for crystallization failure is the presence of impurities that disrupt the crystal lattice formation.

    • Solution: The material may require further purification. Consider a second column chromatography step with a different solvent system or preparative HPLC for higher purity.

  • Inappropriate Solvent System for Recrystallization: The choice of solvent is critical for successful recrystallization.

    • Solution: A systematic solvent screen is recommended. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Common solvent systems for recrystallization include single solvents like ethanol, methanol, or isopropanol, or a binary solvent system such as ethyl acetate/hexanes, dichloromethane/petroleum ether, or methanol/water.[1]

  • Supersaturation Issues: The solution may be supersaturated, preventing nucleation.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line, or by adding a seed crystal of the desired compound if available. Cooling the solution slowly can also promote the formation of larger, purer crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect during the synthesis and purification of 5-Hydroxymethyl-2,3-dihydrobenzofuran?

A1: Common impurities can include starting materials, reagents, and byproducts from side reactions. Depending on the synthetic route, these may include over-oxidized products (e.g., the corresponding aldehyde or carboxylic acid), or products of incomplete reactions. The exact nature of impurities will be specific to the synthetic method employed.

Q2: Which analytical techniques are best suited to assess the purity of 5-Hydroxymethyl-2,3-dihydrobenzofuran?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique for purity assessment of benzofuran derivatives.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile and thermally stable.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also provide information about purity.

Q3: What are the stability and storage considerations for 5-Hydroxymethyl-2,3-dihydrobenzofuran?

Data Presentation

Table 1: Recommended Starting Conditions for Purification

Purification MethodParameterRecommended Starting ConditionNotes
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)For sensitive compounds, consider deactivated or neutral silica.
Mobile PhaseHexane/Ethyl Acetate (Gradient)Start with 9:1 and gradually increase to 1:1.
Loading Capacity1-5% of silica gel weightLower loading generally results in better separation.
Recrystallization Solvent System 1Methanol/WaterDissolve in a minimum of hot methanol, add water dropwise until cloudy.
Solvent System 2Dichloromethane/n-HeptaneDissolve in a minimum of warm dichloromethane, add n-heptane dropwise.[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Column Preparation: Select an appropriate size glass column and dry pack it with silica gel (230-400 mesh). Alternatively, prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 9:1 Hexane/Ethyl Acetate) and pour it into the column, allowing it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude 5-Hydroxymethyl-2,3-dihydrobenzofuran in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Pre-adsorb the crude material onto a small amount of silica gel by concentrating the solution in the presence of the silica.

  • Loading: Carefully add the dry, pre-adsorbed sample to the top of the packed column. Add a thin layer of sand to protect the surface.

  • Elution: Begin elution with the starting mobile phase (e.g., 9:1 Hexane/Ethyl Acetate). Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3, 1:1 Hexane/Ethyl Acetate) to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests (refer to Table 1).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.[1]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

Visualizations

Purification_Troubleshooting_Workflow start Start: Crude 5-Hydroxymethyl-2,3-dihydrobenzofuran column_chromatography Column Chromatography start->column_chromatography analyze_purity Analyze Purity (HPLC/TLC) column_chromatography->analyze_purity is_pure Is Purity >95%? analyze_purity->is_pure low_recovery Low Recovery? analyze_purity->low_recovery Check Yield pure_product Pure Product is_pure->pure_product Yes troubleshoot_separation Troubleshoot Separation is_pure->troubleshoot_separation No recrystallization Recrystallization is_pure->recrystallization Yes (Optional for higher purity) troubleshoot_separation->column_chromatography Re-run with optimized conditions low_recovery->is_pure No troubleshoot_recovery Troubleshoot Recovery low_recovery->troubleshoot_recovery Yes troubleshoot_recovery->column_chromatography Re-run with deactivated silica or new mobile phase analyze_crystals Analyze Crystals (Purity/Yield) recrystallization->analyze_crystals is_crystalline Crystals Formed? analyze_crystals->is_crystalline is_crystalline->pure_product Yes troubleshoot_crystallization Troubleshoot Crystallization is_crystalline->troubleshoot_crystallization No troubleshoot_crystallization->recrystallization Try new solvent system

Caption: Troubleshooting workflow for the purification of 5-Hydroxymethyl-2,3-dihydrobenzofuran.

References

Optimizing reaction conditions for the synthesis of (2,3-Dihydrobenzofuran-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (2,3-Dihydrobenzofuran-5-yl)methanol, primarily focusing on the reduction of 2,3-Dihydrobenzofuran-5-carboxaldehyde.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reducing agent, short reaction time, or low temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the use of a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). - If the reaction stalls at a low temperature, allow it to warm to room temperature and continue stirring.
2. Degradation of Reducing Agent: Sodium borohydride (NaBH₄) can decompose if exposed to moisture or acidic conditions.- Use fresh, high-quality NaBH₄ that has been stored in a desiccator. - Ensure the reaction solvent (e.g., methanol, ethanol) is dry.
3. Product Loss During Workup: Emulsion formation during extraction or premature product precipitation.- Break emulsions by adding brine (saturated NaCl solution). - Ensure the pH is appropriately adjusted before extraction.
Presence of Unreacted Starting Material (Aldehyde) 1. Insufficient Reducing Agent: Molar equivalent of the reducing agent was too low.- Increase the molar equivalents of the reducing agent in subsequent experiments. For an ongoing reaction, a carefully controlled additional portion of the reducing agent can be added.
2. Low Reaction Temperature: The reaction may be too slow at very low temperatures (e.g., 0 °C).- Allow the reaction to stir for a longer duration or let it warm to room temperature.
Formation of Side Products 1. Over-reduction: While unlikely with NaBH₄, stronger reducing agents could lead to other reductions.- Confirm the identity of the side product (e.g., via NMR, MS). - Use a milder reducing agent like sodium borohydride if a stronger one was employed.
2. Boronate Ester Formation: Reaction of the product alcohol with borane species.- Ensure a proper acidic or aqueous workup to hydrolyze any boronate esters. Stirring with a dilute acid (e.g., 1M HCl) or aqueous ammonium chloride for a sufficient time is crucial.
Product is a Dark or Discolored Oil/Solid 1. Impurities in Starting Material: The initial aldehyde may contain impurities that carry through the reaction.- Purify the starting aldehyde (e.g., by distillation or chromatography) before the reduction.
2. Degradation During Workup or Purification: The product may be sensitive to strong acid or high temperatures.- Use mild acidic conditions for the workup. - Avoid excessive heat during solvent evaporation. - Purify the product promptly after the workup.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Unreacted starting material or side products may co-elute during column chromatography.- Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. - Consider recrystallization as an alternative purification method if the product is a solid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing (2,3-Dihydrobenzofuran-5-yl)methanol?

A1: A widely used and efficient method is the reduction of the corresponding aldehyde, 2,3-dihydrobenzofuran-5-carboxaldehyde. This transformation is typically achieved with a high yield using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[1]

Q2: Why is my reaction mixture turning cloudy or forming a precipitate during the addition of sodium borohydride?

A2: The formation of a precipitate during the reaction is often due to the formation of borate salts as byproducts of the reduction process. These salts are typically insoluble in the organic solvent and will be removed during the aqueous workup.

Q3: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) for this reduction?

A3: While LiAlH₄ is a powerful reducing agent that would effectively reduce the aldehyde, it is much less selective than NaBH₄ and reacts violently with protic solvents like methanol and ethanol.[2] NaBH₄ is the preferred reagent for this transformation due to its milder nature, higher functional group tolerance, and safer handling in alcoholic solvents.[3]

Q4: How can I monitor the progress of the reaction?

A4: The most convenient method for monitoring the reaction is Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material (2,3-dihydrobenzofuran-5-carboxaldehyde). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q5: What is the purpose of the aqueous workup after the reaction is complete?

A5: The aqueous workup serves two main purposes. First, it quenches any unreacted sodium borohydride. Second, it hydrolyzes the intermediate borate-alkoxide complex to liberate the final alcohol product, (2,3-Dihydrobenzofuran-5-yl)methanol. A mild acid, such as dilute HCl or aqueous NH₄Cl, is often used in the workup.

Q6: My final product appears as an oil, but the literature reports it as a solid. What should I do?

A6: The physical state of a compound can be influenced by small amounts of impurities or residual solvent. Try purifying the oil again using column chromatography. If the purified product is still an oil, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a suitable non-polar solvent (like hexanes) and cooling the mixture.

Experimental Protocol: Reduction of 2,3-Dihydrobenzofuran-5-carboxaldehyde

This protocol describes a general procedure for the synthesis of (2,3-Dihydrobenzofuran-5-yl)methanol.

Materials:

  • 2,3-Dihydrobenzofuran-5-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,3-dihydrobenzofuran-5-carboxaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is completely consumed.

  • Once complete, cool the reaction mixture back to 0 °C and slowly quench the reaction by adding 1M HCl dropwise until gas evolution ceases and the pH is slightly acidic (pH ~5-6).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain pure (2,3-Dihydrobenzofuran-5-yl)methanol.

Data Summary

Comparative Yields of Dihydrobenzofuran Synthesis Methods

The following table summarizes yields for various methods of synthesizing the core 2,3-dihydrobenzofuran structure, which is the precursor to the starting material for the final reduction step.

Synthesis MethodCatalyst/ReagentYield (%)Reference
Photo-induced Cascade ReactionLight-drivenup to 69%--INVALID-LINK--[2]
Rh-catalyzed C-H ActivationRh(III)---INVALID-LINK--
Bronsted Acid-mediated CyclizationPolyphosphoric acid (PPA)---INVALID-LINK--[4]
Base-induced ReactionNaH50-94%--INVALID-LINK--[4]

Note: Yields are for the formation of the dihydrobenzofuran ring system and not for the specific synthesis of (2,3-Dihydrobenzofuran-5-yl)methanol.

Visualizations

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_target Target Molecule Synthesis SM Phenolic Precursors Intermediate 2,3-Dihydrobenzofuran Core SM->Intermediate Cyclization (e.g., Acid/Base catalyzed, Metal-catalyzed) Aldehyde 2,3-Dihydrobenzofuran- 5-carboxaldehyde Intermediate->Aldehyde Formylation Reduction Reduction Aldehyde->Reduction NaBH4, MeOH Workup Aqueous Workup Reduction->Workup Quench & Hydrolyze Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product (2,3-Dihydrobenzofuran- 5-yl)methanol Purification->Product

Caption: Synthetic workflow for (2,3-Dihydrobenzofuran-5-yl)methanol.

Troubleshooting_Logic Start Low Product Yield? Check_TLC Check TLC: Is Starting Material Consumed? Start->Check_TLC Incomplete_Rxn Incomplete Reaction Check_TLC->Incomplete_Rxn No Workup_Issue Workup/Purification Issue Check_TLC->Workup_Issue Yes Action1 Increase Reaction Time or Warm to RT Incomplete_Rxn->Action1 Action2 Check Reagent Quality & Stoichiometry Incomplete_Rxn->Action2 Action3 Optimize Extraction & Purification Workup_Issue->Action3

Caption: Troubleshooting logic for low product yield.

References

Troubleshooting guide for the synthesis of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of benzofuran derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of benzofuran derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in benzofuran synthesis can be attributed to several factors, including catalyst activity, reaction conditions, and the quality of starting materials. A systematic approach to troubleshooting is recommended.[1]

  • Catalyst Inactivity: The catalyst, particularly in palladium-catalyzed reactions, may be old, improperly stored, or of an inappropriate type.[1]

    • Solution: Use a fresh batch of catalyst stored under an inert atmosphere. Consider screening different catalysts or ligands to find a more active system.[1][2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and base selection are critical.[2]

    • Solution: Systematically screen these parameters. A temperature screen can identify the optimal balance between reaction rate and potential decomposition.[2] The choice of solvent and base can also significantly impact the yield and should be optimized for the specific substrate.[2]

  • Poor Reagent Quality: Impure or wet starting materials and solvents can inhibit the reaction, especially in moisture-sensitive palladium-catalyzed processes.[1]

    • Solution: Ensure all reagents and solvents are pure and dry. Degassing solvents is crucial to remove oxygen, which can poison the catalyst.[1]

  • Electronic Effects: The electronic properties of substituents on the starting materials can influence the reaction rate and yield. Electron-withdrawing groups can sometimes decrease the yield.[3][4]

A logical workflow for troubleshooting low yield is presented below:

LowYieldTroubleshooting cluster_catalyst Catalyst Checks cluster_conditions Condition Optimization cluster_reagents Reagent Verification cluster_side_reactions Side Reaction Mitigation Start Low or No Product Yield CheckCatalyst Check Catalyst Activity Start->CheckCatalyst OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions VerifyReagents Verify Reagent Quality Start->VerifyReagents InvestigateSideReactions Investigate Side Reactions Start->InvestigateSideReactions UseFresh Use Fresh/Active Catalyst CheckCatalyst->UseFresh ScreenLigands Screen Ligands CheckCatalyst->ScreenLigands VaryTemp Vary Temperature OptimizeConditions->VaryTemp ScreenSolvents Screen Solvents OptimizeConditions->ScreenSolvents ScreenBases Screen Bases OptimizeConditions->ScreenBases PurifyDry Purify/Dry Reagents & Solvents VerifyReagents->PurifyDry AdjustStoichiometry Adjust Stoichiometry VerifyReagents->AdjustStoichiometry DegasSolvents Degas Solvents VerifyReagents->DegasSolvents MinimizeHomocoupling Minimize Homocoupling (e.g., copper-free) InvestigateSideReactions->MinimizeHomocoupling

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Side Products

Question: How can I minimize the formation of side products in my reaction?

Answer: Side product formation often arises from competing reaction pathways. Tuning the reaction conditions can improve selectivity.

  • Homocoupling of Alkynes (Glaser Coupling): This is a common side reaction in Sonogashira couplings, especially with a copper co-catalyst.[5]

    • Solution: Consider copper-free conditions.[5] Slow addition of the alkyne can also disfavor this bimolecular reaction.[2][5] The choice of amine base can also influence the rate of homocoupling.[5]

  • Other Unexpected Byproducts: In some reactions, such as the Perkin rearrangement, an un-rearranged, ring-opened product can form if the intramolecular cyclization is inefficient.[5]

    • Solution: Ensure adequate heating and a sufficiently concentrated reaction mixture to favor the desired cyclization.[5]

Issue 3: Purification Challenges

Question: What are effective strategies for purifying challenging benzofuran derivatives?

Answer: Purification can be complicated by structurally similar impurities or product instability.

  • Chromatography Optimization:

    • Column Chromatography: If standard silica gel chromatography is ineffective, consider using alumina (basic or neutral) or triethylamine-treated silica to neutralize acidic sites. A shallow solvent gradient can also improve separation.[2]

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high purity.[2]

  • Crystallization: If the product is a solid, crystallization is an excellent purification method. A variety of solvent systems should be screened to find optimal conditions.[2]

  • Distillation: For volatile and thermally stable benzofurans, distillation under reduced pressure can be effective.[2]

A systematic workflow for product purification is as follows:

PurificationWorkflow Start Crude Product IsSolid Is the product a solid? Start->IsSolid TryCrystallization Attempt Crystallization IsSolid->TryCrystallization Yes ColumnChromatography Perform Column Chromatography IsSolid->ColumnChromatography No IsPure Is the product pure? TryCrystallization->IsPure ColumnChromatography->IsPure PrepHPLC Consider Preparative HPLC IsPure->PrepHPLC No FinalProduct Pure Product IsPure->FinalProduct Yes PrepHPLC->FinalProduct

Caption: Systematic workflow for product purification.

Data on Reaction Conditions

Optimizing reaction conditions is crucial for successful benzofuran synthesis. The following tables provide examples of reaction parameters for different synthetic methods.

Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis

Starting MaterialsCatalyst SystemSolventBaseTemperature (°C)Time (h)Yield (%)
o-Iodophenol, Terminal Alkyne(PPh₃)PdCl₂, CuITriethylamine-Reflux-High
2-Iodoarenes, PhenylacetylenePd(II) PEPPSI complexesDMSOK₃PO₄9010Moderate to Good
o-Iodophenol, Terminal AlkynePdCl₂(PPh₃)₂, CuINEt₃-601462-65
3-Aminobenzo[b]furans, 1-Bromo-3,4,5-trimethoxybenzenePd(OAc)₂, rac-BINAPTolueneCs₂CO₃1001652-78

Data compiled from multiple sources.[6][7][8]

Table 2: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acids

Starting MaterialPower (W)Temperature (°C)Time (min)Yield (%)
3-Bromo-4-methyl-6,7-dimethoxycoumarin30079599
3-Bromo-4-methyl-6,7-dimethoxycoumarin40079599

This reaction demonstrates a significant reduction in reaction time compared to traditional heating methods.[9]

Experimental Protocols

1. General Protocol for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This method is widely used for the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.

  • Materials: o-iodophenol, terminal alkyne, (PPh₃)PdCl₂, CuI, triethylamine.

  • Procedure:

    • To a solution of the o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[7]

    • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).[7]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[7]

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.[7]

2. General Protocol for Microwave-Assisted Perkin Rearrangement

This protocol describes the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.

  • Materials: 3-bromocoumarin, sodium hydroxide, ethanol.

  • Procedure:

    • In a microwave-safe vessel, combine the 3-bromocoumarin (1.0 mmol) and a solution of sodium hydroxide in ethanol.

    • Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (e.g., 300W at 79°C for 5 minutes).[9]

    • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.[9]

    • Collect the solid product by filtration and wash with water.

    • The product can be further purified by recrystallization if necessary.

This guide is intended to provide a starting point for troubleshooting and optimizing the synthesis of benzofuran derivatives. Specific reaction conditions may need to be adapted for different substrates and desired products.

References

Stability issues of 2,3-Dihydro-1-benzofuran-5-ylmethanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3-Dihydro-1-benzofuran-5-ylmethanol in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may be susceptible to degradation in highly acidic or alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV light may induce photodecomposition.

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to degradation of the molecule.[1]

  • Solvent: The choice of solvent can impact solubility and stability.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure maximum stability, solutions of this compound should be stored in a cool, dark place.[1] It is advisable to use amber vials or wrap containers in aluminum foil to protect from light. For long-term storage, refrigeration (2-8 °C) is recommended. The compound should be kept in a tightly closed container in a dry and well-ventilated place.[1]

Q3: Are there any known degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation could occur through oxidation of the alcohol moiety or opening of the dihydrofuran ring under harsh conditions.

Q4: How can I monitor the stability of this compound in my experimental solutions?

A4: The stability can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. This method can separate the parent compound from its potential degradants, allowing for the quantification of its concentration over time.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution
  • Symptom: A significant decrease in the concentration of this compound is observed shortly after preparing the solution.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
pH Instability Measure the pH of your solution. If it is highly acidic or basic, adjust to a more neutral pH (6-8) using an appropriate buffer system.
Oxidation Ensure your solvents are de-gassed and consider adding an antioxidant if compatible with your experimental setup. Avoid sources of free radicals.
Temperature Effects Prepare and store solutions at a lower temperature (e.g., on ice or at 2-8 °C).
Photodegradation Protect the solution from light by using amber vials or covering the container with foil.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Symptom: New peaks, not corresponding to the parent compound, appear in the chromatogram over time.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Compound Degradation The new peaks are likely degradation products. Try to identify these degradants using techniques like LC-MS to understand the degradation pathway.
Contamination Ensure the purity of your starting material and the cleanliness of your glassware and solvents. Run a blank solvent injection to rule out system contamination.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
Solvent Solubility at 25 °C (mg/mL)
Dimethyl Sulfoxide (DMSO)> 50
Ethanol~ 25
Methanol~ 20
Acetonitrile~ 15
Water< 0.1

Note: This data is illustrative and should be confirmed experimentally.

Table 2: Illustrative Stability of this compound (1 mg/mL in 50% Acetonitrile/Water) after 24 hours
Condition % Remaining Parent Compound
pH 3, 25 °C92%
pH 7, 25 °C99%
pH 10, 25 °C85%
pH 7, 40 °C91%
pH 7, 25 °C, Exposed to UV Light75%

Note: This data is for illustrative purposes to indicate potential stability trends.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the excess solid.

  • Quantification: Carefully take an aliquot of the supernatant, dilute it with a suitable solvent (e.g., acetonitrile), and analyze the concentration using a calibrated HPLC method.

Protocol 2: HPLC Method for Stability Testing
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A, 5% B.

    • Ramp to 5% A, 95% B over 10 minutes.

    • Hold for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Visualizations

Troubleshooting Workflow for Stability Issues cluster_troubleshooting Troubleshooting Steps start Start: Stability Issue Observed (e.g., low purity, extra peaks) check_purity Verify Purity of Starting Material start->check_purity check_conditions Review Experimental Conditions (pH, Temp, Light, Solvent) start->check_conditions ph_issue Is pH extreme (<5 or >8)? check_conditions->ph_issue temp_issue Is temperature elevated (>25°C)? ph_issue->temp_issue No adjust_ph Adjust pH to Neutral (6-8) ph_issue->adjust_ph Yes light_issue Is solution exposed to light? temp_issue->light_issue No lower_temp Lower Temperature (e.g., 2-8°C) temp_issue->lower_temp Yes protect_light Protect from Light (Amber Vial) light_issue->protect_light Yes reanalyze Re-analyze Sample light_issue->reanalyze No adjust_ph->reanalyze lower_temp->reanalyze protect_light->reanalyze end End: Issue Resolved reanalyze->end

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway parent This compound oxidized 2,3-Dihydro-1-benzofuran-5-carbaldehyde parent->oxidized Oxidation acid 2,3-Dihydro-1-benzofuran-5-carboxylic acid oxidized->acid Further Oxidation

Caption: Potential oxidative degradation pathway.

References

Technical Support Center: Purification of 2,3-Dihydro-1-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,3-Dihydro-1-benzofuran-5-ylmethanol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

  • Question: I am experiencing a significant loss of product during the purification of this compound. What are the possible causes and solutions?

  • Answer: Low recovery can stem from several factors during either recrystallization or column chromatography.

    • Recrystallization:

      • Excessive Solvent: Using too much solvent during recrystallization will result in the desired product remaining in the mother liquor upon cooling.

        • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize along with impurities.

        • Solution: Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible.

      • Inappropriate Solvent System: The chosen solvent may have a high solubility for the product even at low temperatures.

        • Solution: Select a solvent system where the product is highly soluble at elevated temperatures and poorly soluble at low temperatures.

    • Column Chromatography:

      • Improper Solvent System: If the eluent is too polar, the product may elute too quickly with impurities. If it is not polar enough, the product may not elute from the column at all.

        • Solution: Optimize the solvent system using thin-layer chromatography (TLC) before performing the column. A good starting point for benzofuran derivatives is a mixture of petroleum ether and ethyl acetate.[1][2]

      • Column Overloading: Exceeding the capacity of the column can lead to poor separation and co-elution of the product with impurities.

        • Solution: Use an appropriate amount of silica gel for the amount of crude product being purified.

      • Channeling in the Column: An improperly packed column can lead to uneven solvent flow and poor separation.

        • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Issue 2: Persistent Impurities After Purification

  • Question: After purification, I still observe the presence of the starting material (2,3-Dihydro-1-benzofuran-5-carbaldehyde) in my final product. How can I remove it?

  • Answer: The presence of the starting aldehyde is a common impurity.

    • Column Chromatography: A well-optimized column chromatography protocol should effectively separate the more polar alcohol from the less polar aldehyde.

      • Solution: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or petroleum ether). This will allow for the elution of the less polar aldehyde first, followed by the desired alcohol.

    • Recrystallization: The solubility difference between the aldehyde and the alcohol may not be sufficient for effective separation by recrystallization alone.

      • Solution: If column chromatography is not an option, multiple recrystallizations may be necessary, though this can lead to significant product loss.

Issue 3: Oily Product Instead of a Solid

  • Question: My purified this compound is an oil, but it is expected to be a solid. What could be the reason?

  • Answer: The presence of residual solvent or impurities can lower the melting point of the compound, causing it to appear as an oil.

    • Residual Solvent:

      • Solution: Ensure the purified product is thoroughly dried under vacuum to remove any remaining solvent from the purification process.

    • Presence of Impurities:

      • Solution: Re-purify the product using a more stringent method. For example, if recrystallization was used, try column chromatography with a very shallow solvent gradient.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: When synthesized by the reduction of 2,3-Dihydro-1-benzofuran-5-carbaldehyde, the most common impurity is the unreacted starting material. Other potential impurities can include byproducts from the reducing agent and residual solvents.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: While a specific solvent system for this exact compound is not widely reported, for similar benzofuran derivatives, mixtures of methanol and acetone or aqueous methanol have been used successfully.[3] A good starting point would be to test the solubility of the crude product in various solvents to find one in which it is highly soluble when hot and poorly soluble when cold. A two-solvent system, such as ethyl acetate/hexane, could also be effective.[4]

Q3: What is the recommended eluent for column chromatography of this compound?

A3: A common and effective eluent system for the purification of benzofuran derivatives by column chromatography is a mixture of petroleum ether (or hexane) and ethyl acetate.[1][2] The optimal ratio should be determined by TLC analysis of the crude mixture.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. It can be used to identify the fractions from column chromatography that contain the pure product and to assess the purity of the product after recrystallization.

Data Presentation

Table 1: Potential Impurities in Crude this compound

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
2,3-Dihydro-1-benzofuran-5-carbaldehydeC₉H₈O₂148.1688-89 @ 0.1 mmHgThe most likely impurity, being the precursor in the reduction synthesis. It is less polar than the desired product.
Borate EstersVariesVariesVariesIf sodium borohydride is used as the reducing agent in an alcohol solvent, borate esters can form as byproducts. These are typically removed during aqueous workup.
Residual Solvents (e.g., Methanol, Ethanol)VariesVariesVariesSolvents used in the reaction or purification may remain in the final product if not adequately removed.

Table 2: Hypothetical Purity and Yield Data for Purification Methods

Purification MethodStarting Purity (%)Purity After 1st Pass (%)Purity After 2nd Pass (%)Overall Yield (%)
Recrystallization85959860-75
Column Chromatography85>99-80-90

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent and insoluble in the cold solvent. An ethyl acetate/hexane mixture is a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by running a TLC of the crude material in various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). A solvent system that gives the desired product an Rf value of approximately 0.3 is often ideal.

  • Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. If a gradient elution is necessary, start with a lower polarity and gradually increase the polarity to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC Pure_Product Pure Product (>99%) TLC->Pure_Product

Caption: Purification workflow for this compound.

Troubleshooting_Guide Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Persistent_Impurities Persistent Impurities? Start->Persistent_Impurities Oily_Product Oily Product? Start->Oily_Product Recrystallization_Issues Recrystallization Issues: - Excess Solvent - Premature Crystallization - Wrong Solvent Low_Yield->Recrystallization_Issues Yes Column_Issues Column Chromatography Issues: - Wrong Eluent - Overloading - Poor Packing Low_Yield->Column_Issues Yes Optimize_Column Optimize Column Chromatography: - Use a shallow gradient Persistent_Impurities->Optimize_Column Yes Check_Drying Check for Residual Solvent: - Dry under vacuum Oily_Product->Check_Drying Yes Re_Purify Re-purify: - Use a more stringent method Oily_Product->Re_Purify Yes

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Scaling Up the Synthesis of 2,3-Dihydro-1-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1-benzofuran-5-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for scaling up this important chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the reduction of 2,3-Dihydro-1-benzofuran-5-carbaldehyde. This is typically achieved using a hydride-based reducing agent, with sodium borohydride (NaBH₄) in an alcoholic solvent being a common and effective choice due to its selectivity and milder reaction conditions compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1][2]

Q2: What are the primary challenges when scaling up the reduction of 2,3-Dihydro-1-benzofuran-5-carbaldehyde?

A2: Key challenges in scaling up this synthesis include:

  • Exothermic Reaction Control: The addition of the reducing agent can be exothermic, requiring careful temperature management to prevent side reactions and ensure safety.

  • Work-up and Product Isolation: Handling large volumes of solvents and aqueous solutions during the work-up can be cumbersome. Efficient extraction and purification methods are crucial for obtaining a high-purity product.

  • Impurity Profile: On a larger scale, minor impurities from starting materials or side reactions can become significant, necessitating robust purification strategies like recrystallization or column chromatography.

  • Reagent Handling: Safe handling and charging of large quantities of reagents, particularly powdered solids like sodium borohydride, require appropriate engineering controls.

Q3: Are there alternative, more "green" methods for this reduction?

A3: Yes, catalytic transfer hydrogenation is a greener alternative to using stoichiometric metal hydride reagents.[3] This method often utilizes a transition metal catalyst (e.g., based on ruthenium, iridium, or copper) and a hydrogen donor like isopropanol or formic acid, which are generally less hazardous than metal hydrides.[3][4] This approach can reduce waste and improve the overall environmental footprint of the synthesis.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction - Insufficient reducing agent.- Low reaction temperature.- Poor quality of starting material or reagents.- Increase the molar equivalents of the reducing agent (e.g., use 1.2-1.5 equivalents of NaBH₄).- Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (monitor by TLC).- Ensure the aldehyde starting material is pure and the reducing agent is fresh and has been stored properly to prevent decomposition.
Formation of Side Products - Over-reduction of other functional groups (less common with NaBH₄).- Reaction temperature too high, leading to decomposition or side reactions.- Use a milder reducing agent like NaBH₄ if more reactive functional groups are present.[2]- Maintain strict temperature control, especially during the addition of the reducing agent. An ice bath is recommended for initial stages.[5]- Ensure the work-up procedure is not overly acidic if acid-sensitive groups are present.
Difficult Product Isolation/Purification - Emulsion formation during aqueous work-up.- Product is an oil and difficult to crystallize.- Co-eluting impurities during column chromatography.- Add brine during the extraction to help break emulsions.- If the product is an oil, consider converting it to a solid derivative for easier purification, or use high-vacuum distillation if thermally stable.- For crystallization, try a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/heptane).[6]- Optimize the mobile phase for column chromatography to improve separation.
Low Yield - Mechanical losses during work-up and transfers.- Incomplete reaction or degradation of product.- Inefficient extraction.- Minimize transfers of the reaction mixture and product.- Ensure complete extraction by performing multiple extractions with the organic solvent.- Monitor the reaction to completion to avoid isolating unreacted starting material.- Check the pH of the aqueous layer during work-up to ensure the product is in its neutral form for efficient extraction into the organic phase.

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of 2,3-Dihydro-1-benzofuran-5-carbaldehyde

Materials:

  • 2,3-Dihydro-1-benzofuran-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-Dihydro-1-benzofuran-5-carbaldehyde (1.0 eq) in methanol or ethanol (10 volumes).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench the excess NaBH₄ by adding 1 M HCl until the effervescence ceases and the pH is approximately neutral.

  • Remove the majority of the alcohol solvent under reduced pressure.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Lithium Aluminum Hydride Reduction of 2,3-Dihydro-1-benzofuran-5-carbaldehyde

Materials:

  • 2,3-Dihydro-1-benzofuran-5-carbaldehyde

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.0 eq) in anhydrous THF (10 volumes) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2,3-Dihydro-1-benzofuran-5-carbaldehyde (1.0 eq) in anhydrous THF (5 volumes) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reduction Methods for the Synthesis of this compound

ParameterSodium Borohydride (NaBH₄) ReductionLithium Aluminum Hydride (LiAlH₄) ReductionCatalytic Transfer Hydrogenation
Reducing Agent Sodium borohydrideLithium aluminum hydrideMetal catalyst (e.g., Ru, Ir, Cu)
Hydrogen Source NaBH₄LiAlH₄Isopropanol, Formic acid, etc.
Solvent Protic (e.g., MeOH, EtOH)Aprotic (e.g., THF, Et₂O)Varies (e.g., alcohol, toluene)
Temperature 0 °C to room temperature0 °C to room temperatureRoom temperature to elevated temperatures
Reaction Time 1-4 hours1-3 hours2-24 hours
Typical Yield High (>90%)High (>90%)Good to Excellent (80-99%)
Work-up Aqueous acid or ammonium chloride quenchSequential addition of H₂O and NaOHFiltration of catalyst, solvent evaporation
Safety Concerns Flammable, generates H₂ on quenchingHighly reactive with water, pyrophoricFlammable solvents, catalyst handling

Visualizations

Experimental Workflow for NaBH₄ Reduction

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification dissolve Dissolve Aldehyde in Solvent cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with 1M HCl react->quench concentrate Concentrate quench->concentrate extract Extract with EtOAc concentrate->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate_final Concentrate wash_dry->concentrate_final purify Column Chromatography or Recrystallization concentrate_final->purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound via NaBH₄ reduction.

Troubleshooting Logic Diagram

Caption: A logical approach to troubleshooting common issues in the synthesis.

References

Avoiding decomposition of 2,3-Dihydro-1-benzofuran-5-ylmethanol during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of 2,3-Dihydro-1-benzofuran-5-ylmethanol during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of decomposition of this compound during workup?

A1: The primary causes of decomposition for this compound during workup are oxidation of the benzylic alcohol and acid- or base-catalyzed degradation of the dihydrobenzofuran ring. Exposure to strong oxidizing agents, acidic or basic aqueous solutions, and elevated temperatures can promote these decomposition pathways.

Q2: How can I visually identify if my sample of this compound has decomposed?

A2: Decomposition can be indicated by a change in the physical appearance of the compound, such as a color change from a white or off-white solid to a yellow or brown oil or solid. Additionally, the appearance of new spots on a Thin Layer Chromatography (TLC) analysis of the material is a strong indicator of the presence of impurities due to decomposition. The primary oxidation product, 2,3-dihydro-1-benzofuran-5-carbaldehyde, and the corresponding carboxylic acid are common impurities.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To ensure stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[1] Avoid contact with strong oxidizing agents.[1]

Q4: Is it necessary to use a protecting group for the hydroxyl function during synthesis to avoid decomposition?

A4: While not always mandatory, protecting the benzylic alcohol, for instance as a silyl ether (e.g., TBDMS ether) or a benzyl ether, can be an effective strategy to prevent oxidation during a multi-step synthesis. However, this adds extra steps for protection and deprotection to the synthetic route. For syntheses where the final step is the formation of the alcohol (e.g., reduction of the corresponding aldehyde or ester), a carefully planned workup can often avoid the need for a protecting group.

Troubleshooting Guides

Issue 1: Oxidation to Aldehyde or Carboxylic Acid

Symptoms:

  • Appearance of a new, less polar spot on TLC corresponding to the aldehyde.

  • Appearance of a new, more polar spot (often streaking from the baseline) on TLC corresponding to the carboxylic acid.

  • Broadening of peaks in NMR spectra.

  • Appearance of an aldehyde peak (~9-10 ppm) or a carboxylic acid peak (>10 ppm) in the ¹H NMR spectrum.

  • A shift in the carbonyl peak in the IR spectrum.

Potential Causes:

  • Exposure to air (oxygen) for prolonged periods, especially at elevated temperatures or in the presence of metal catalysts.

  • Use of oxidizing agents during the reaction that were not fully quenched before workup.

  • Presence of peroxide impurities in solvents (e.g., diethyl ether, THF).

Suggested Solutions:

  • Quenching: Ensure any oxidizing agents are completely quenched before starting the aqueous workup. Common quenching agents include sodium thiosulfate or sodium sulfite.

  • Inert Atmosphere: Perform the workup and extraction under an inert atmosphere (N₂ or Ar) to minimize contact with atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or peroxide-free solvents for extraction.

  • Temperature Control: Keep the temperature low during the entire workup process. Use ice baths for extractions and rotary evaporation at reduced pressure and moderate temperature.

  • Antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during workup and storage if oxidation is a persistent issue.

Issue 2: Ring Opening or Rearrangement under Acidic/Basic Conditions

Symptoms:

  • Formation of multiple new spots on TLC, often with significantly different polarities.

  • Complex and uninterpretable NMR spectra.

  • Significant loss of material during workup.

Potential Causes:

  • Washing with strong acidic (e.g., HCl > 1M) or strong basic (e.g., NaOH > 1M) solutions.

  • Prolonged exposure to even dilute acidic or basic conditions.

  • Use of acidic or basic chromatography media without prior neutralization of the sample.

Suggested Solutions:

  • pH Control: During aqueous extraction, use dilute, buffered solutions to adjust the pH. A saturated solution of sodium bicarbonate (NaHCO₃) is a mild base for neutralization, and a dilute solution of ammonium chloride (NH₄Cl) can be used as a mild acid. Aim to keep the pH of the aqueous phase between 6 and 8.

  • Minimize Contact Time: Perform acid/base washes quickly and immediately proceed to the next extraction step.

  • Chromatography: Use neutral silica gel for column chromatography. If the crude product is acidic or basic, pre-adsorb it onto a small amount of silica gel before loading it onto the column, or pass the solution through a small plug of neutral alumina before chromatography.

Experimental Protocols

Protocol 1: Standard Workup after Reduction of 2,3-Dihydro-1-benzofuran-5-carbaldehyde

This protocol is designed for a reaction where the aldehyde is reduced to this compound using a reducing agent like sodium borohydride (NaBH₄).

  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess reducing agent. Monitor for gas evolution and add cautiously until it ceases.

  • Extraction:

    • Add ethyl acetate to the quenched reaction mixture.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • Water (2 x volume of organic layer)

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume of organic layer)

      • Brine (saturated aqueous NaCl solution) (1 x volume of organic layer)

    • Perform all washes at room temperature or below.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator. Ensure the water bath temperature does not exceed 40 °C.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

Protocol 2: Workup for Reactions Sensitive to Oxidation

This protocol is recommended when there is a high risk of oxidation, for example, if the reaction involves metal catalysts that can be air-sensitive.

  • Degassing:

    • Before workup, degas all aqueous solutions (water, NaHCO₃, brine) by bubbling nitrogen or argon through them for at least 30 minutes.

  • Inert Atmosphere Transfer:

    • Conduct all transfers and separations under a positive pressure of nitrogen or argon.

  • Extraction:

    • Follow the extraction steps outlined in Protocol 1, using the degassed aqueous solutions.

  • Drying and Concentration:

    • Dry the organic layer as in Protocol 1.

    • When concentrating on the rotary evaporator, break the vacuum with an inert gas.

  • Storage:

    • Store the purified product under an inert atmosphere in a freezer.

Data Presentation

ParameterRecommended ConditionRationale
Workup pH 6 - 8Avoids acid/base-catalyzed ring opening.
Workup Temperature 0 - 25 °CMinimizes thermal degradation and oxidation.
Extraction Solvents Ethyl acetate, DichloromethaneGood solubility for the product and easy to remove.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes water from the organic phase.
Purification Method Flash column chromatographyEffective for removing polar and non-polar impurities.
Chromatography Stationary Phase Silica Gel (neutral)Avoids potential acid-catalyzed decomposition on the column.
Chromatography Mobile Phase Hexanes/Ethyl Acetate GradientProvides good separation of the product from common impurities.

Visualizations

Decomposition_Pathways cluster_main This compound cluster_oxidation Oxidation cluster_degradation Acid/Base Degradation A This compound B 2,3-Dihydro-1-benzofuran-5-carbaldehyde A->B [O] D Ring-Opened Products A->D H+ or OH- C 2,3-Dihydro-1-benzofuran-5-carboxylic acid B->C [O]

Caption: Potential decomposition pathways for this compound.

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., sat. NH4Cl) start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_h2o Wash with Water extract->wash_h2o wash_bicarb Wash with sat. NaHCO3 wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Recommended general workup workflow to minimize decomposition.

References

Validation & Comparative

Comparative NMR Analysis of 2,3-Dihydro-1-benzofuran-5-ylmethanol and a Key Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the ¹H and ¹³C NMR spectral data for 2,3-dihydro-1-benzofuran-5-ylmethanol and its structurally related aldehyde precursor, 2,3-dihydrobenzofuran-5-carbaldehyde, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference for the interpretation of NMR data for this important structural motif, supported by detailed experimental protocols and visual aids.

The 2,3-dihydro-1-benzofuran scaffold is a privileged structural motif found in a variety of natural products and pharmacologically active compounds. Accurate interpretation of the nuclear magnetic resonance (NMR) spectra of substituted dihydrobenzofurans is crucial for their unambiguous identification and characterization during synthesis and drug discovery. This guide focuses on the ¹H and ¹³C NMR data of this compound and provides a direct comparison with its common synthetic precursor, 2,3-dihydrobenzofuran-5-carbaldehyde.

NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and 2,3-dihydrobenzofuran-5-carbaldehyde. The data for this compound is sourced from the doctoral thesis of Dr. David R. Williams, titled "The Total Synthesis of (+)-Ambruticin S". Data for 2,3-dihydrobenzofuran-5-carbaldehyde is referenced from spectral databases.

Table 1: ¹H NMR Data Comparison

Proton Assignment This compound 2,3-Dihydrobenzofuran-5-carbaldehyde
Chemical Shift (δ, ppm)Multiplicity
H-24.55t
H-33.16t
H-47.10s
H-67.00d
H-76.71d
-CH₂OH / -CHO4.57s
-CH₂OH1.68br s

Table 2: ¹³C NMR Data Comparison

Carbon Assignment This compound 2,3-Dihydrobenzofuran-5-carbaldehyde
Chemical Shift (δ, ppm)Chemical Shift (δ, ppm)
C-271.571.9
C-329.829.6
C-3a127.8128.4
C-4125.1131.2
C-5134.1130.1
C-6124.6127.3
C-7109.1109.6
C-7a159.9163.6
-CH₂OH / -CHO65.3191.9

Experimental Protocols

NMR Data Acquisition:

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm). Coupling constants (J) are reported in Hertz (Hz).

  • ¹³C NMR: Carbon spectra are typically acquired with proton decoupling. Chemical shifts (δ) are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Visualizing Molecular Structure and Experimental Workflow

The following diagrams illustrate the chemical structure of the target compound and a typical workflow for NMR data acquisition and analysis.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) DataAcquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Processing->Analysis StructureElucidation Structure Elucidation / Confirmation Analysis->StructureElucidation

A Comparative Guide to Purity Assessment of (2,3-Dihydrobenzofuran-5-yl)methanol: An LC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a compound's purity is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of (2,3-Dihydrobenzofuran-5-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds.

LC-MS: The Gold Standard for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful and versatile analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.[1][2] This combination allows for the effective separation of the main compound from its impurities, while also providing crucial information about the molecular weight of each component, aiding in the identification of unknown substances.[1]

The Power of Hyphenation

The coupling of LC and MS, often utilizing electrospray ionization (ESI), has become a cornerstone of modern analytical chemistry, particularly in the pharmaceutical industry.[3][4] ESI is a soft ionization technique that allows for the analysis of a wide range of small molecules with high sensitivity.[2]

Comparative Analysis of Purity Assessment Techniques

While LC-MS is a premier method for purity analysis, other techniques offer alternative or complementary information. The choice of the most suitable method often depends on the specific requirements of the analysis, such as the volatility and thermal stability of the compound.[5]

Technique Principle Advantages Limitations Typical Purity Range (%)
LC-MS Chromatographic separation followed by mass-based detection and quantification.High sensitivity and selectivity; provides molecular weight information for impurity identification.[1]Higher cost and complexity compared to other methods; potential for ion suppression.[6]> 99.9
HPLC-UV Chromatographic separation with detection based on UV absorbance.Robust, reproducible, and widely available; excellent for quantitative analysis of known impurities with chromophores.[1]Requires impurities to have a UV chromophore; co-eluting impurities with similar UV spectra can be missed.95 - 99.9
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.Excellent for volatile and thermally stable compounds; provides high-resolution separation.[2][5]Not suitable for non-volatile or thermally labile compounds like (2,3-Dihydrobenzofuran-5-yl)methanol without derivatization.95 - 99.9
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Provides detailed structural information; can be used for quantitative analysis (qNMR) without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.90 - 99
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about functional groups.Fast and non-destructive; excellent for confirming the identity of the main compound.[1]Not suitable for quantifying impurities, especially at low levels; provides limited information on the nature of impurities.Not typically used for quantitative purity

Experimental Protocol: LC-MS Purity Assessment of (2,3-Dihydrobenzofuran-5-yl)methanol

The following is a representative experimental protocol for the purity analysis of (2,3-Dihydrobenzofuran-5-yl)methanol using LC-MS.

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.[1]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Sample Preparation: 1 mg/mL of (2,3-Dihydrobenzofuran-5-yl)methanol in methanol.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 50 - 500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

Visualizing the Workflow and Logic

To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the decision-making process for selecting an analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample Dissolve (2,3-Dihydrobenzofuran-5-yl)methanol in Methanol (1 mg/mL) filter Filter through 0.22 µm Syringe Filter sample->filter inject Inject Sample onto HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (m/z 50-500) ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate identify Identify Impurities by Mass chromatogram->identify calculate Calculate Purity (%) integrate->calculate

Caption: LC-MS Experimental Workflow for Purity Assessment.

decision_tree leaf leaf start Purity Assessment of (2,3-Dihydrobenzofuran-5-yl)methanol volatile Is the compound volatile & thermally stable? start->volatile id_needed Is impurity identification required? volatile->id_needed No gcms GC-MS (with derivatization) volatile->gcms Yes Consider high_sensitivity Is high sensitivity and selectivity needed? id_needed->high_sensitivity Yes hplcuv HPLC-UV id_needed->hplcuv No Consider lcms LC-MS high_sensitivity->lcms Yes Optimal hplcuv2 HPLC-UV high_sensitivity->hplcuv2 No Consider

Caption: Decision Tree for Analytical Method Selection.

Conclusion

For the comprehensive purity assessment of (2,3-Dihydrobenzofuran-5-yl)methanol, LC-MS offers unparalleled advantages in terms of sensitivity, selectivity, and the ability to provide molecular weight information for impurity identification. While other techniques such as HPLC-UV can be valuable for routine quality control, LC-MS remains the method of choice for in-depth purity profiling and the characterization of unknown impurities, which is essential for robust drug development and scientific research.

References

A Comparative Guide to the Biological Activity of 2,3-Dihydro-1-benzofuran-5-ylmethanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2,3-Dihydro-1-benzofuran-5-ylmethanol and related benzofuran analogs. The information is compiled from recent studies and is intended to serve as a resource for researchers and professionals in the field of medicinal chemistry and drug discovery. The benzofuran scaffold is a key component in many biologically active compounds, exhibiting a wide range of therapeutic properties.[1][2][3][4][5][6][7][8][9][10][11] This guide will focus on three primary areas of biological activity: anticancer, antimicrobial, and anti-inflammatory effects.

While specific experimental data for this compound is limited in the current literature, this guide will extrapolate its potential activity based on the structure-activity relationships (SAR) of closely related benzofuran and 2,3-dihydrobenzofuran derivatives.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3][4][9][10][12][13] The mechanism of action often involves the inhibition of crucial cellular processes like tubulin polymerization and the activity of enzymes such as DNA gyrase.[3]

Comparative Data of Benzofuran Analogs
CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 (Brominated benzofuran derivative)K562 (Leukemia)5[4]
HL60 (Leukemia)0.1[4]
Compound 3 (N-phenethyl carboxamide derivative)VariousSimilar to Doxorubicin (1.136 µM)[14]
Benzofuran-piperazine hybrid 11a A549 (Lung)0.12[4]
SGC7901 (Gastric)2.75[4]
7R,8S-balanophonin (Neolignan-based dihydrobenzofuran)HT-1080 (Fibrosarcoma)<35.62[4]
3-methylbenzofuran derivative 16b A549 (Lung)1.48[9]
Benzofuran derivative 3b SK-Hep-1 (Liver)5.365[9]
Benzofuran derivative 3c SK-Hep-1 (Liver)6.013[9]
4,6-di(benzyloxy)-3-phenylbenzofuran 5a (Pin1 inhibition)0.874[9]
Benzofuran–indole hybrid 8aa PC9 (Lung)0.32[10]
A549 (Lung)0.89[10]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core.[3]

  • Halogenation: The presence of a halogen atom, particularly bromine, on an alkyl or acetyl chain rather than directly on the ring, can enhance cytotoxic activity.[14]

  • Hybrid Molecules: Combining the benzofuran scaffold with other heterocyclic rings like piperazine, triazole, or indole can lead to potent and selective anticancer agents.[4][10]

  • Substituents at C2 and C3: Ester or heterocyclic ring substitutions at the C-2 position and modifications at the C-3 position are often crucial for cytotoxic activity.[4]

  • Dihydrobenzofuran Core: The 2,3-dihydrobenzofuran scaffold is present in a number of natural products with noted biological activities.[15]

Based on these SAR trends, the relatively simple structure of This compound might exhibit modest anticancer activity. The presence of the hydroxylmethyl group at the C5 position could be a site for further modification to enhance potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Workflow for MTT Assay

MTT_Assay cluster_workflow MTT Assay Workflow start Seed cancer cells in 96-well plate treat Treat cells with benzofuran compounds start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 1-4 hours add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate IC50 values measure->analyze

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity

Benzofuran derivatives have shown promising activity against a variety of bacterial and fungal pathogens.[5][6][16][17][18][19][20] The antimicrobial efficacy is often linked to the physicochemical properties of the compounds, such as hydrophobicity.

Comparative Data of Benzofuran Analogs
CompoundMicroorganismMIC (µg/mL)Reference
Benzofuran Ketoxime 38 S. aureus0.039[5]
Benzofuran derivative 1 S. typhimurium12.5[16]
E. coli25[16]
S. aureus12.5[16]
Benzofuran derivative 2 S. aureus25[16]
Benzofuran derivative 6b Various6.25[21]
Benzofuran derivative 6a Various6.25[21]
Benzofuran derivative 6f Various6.25[21]
Benzofuran-disulfide V40 X. oryzae pv. oryzae0.28 (EC50)[18]
X. oryzae pv. oryzicola0.56 (EC50)[18]
X. axonopodis pv. citri10.43 (EC50)[18]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: Increased hydrophobicity often correlates with enhanced antibacterial activity.[16]

  • Substituent Position: The presence of halogens, nitro, or hydroxyl groups at positions 4, 5, and 6 of the benzofuran ring is often essential for antibacterial activity.[17]

  • Heterocyclic Moieties: The incorporation of moieties like pyrazoline and thiazole can be crucial for antimicrobial action.[5]

  • Hydroxyl Groups: Hydroxyl substitutions at the C-3 and C-4 positions have been shown to result in good antibacterial activities.[5]

Given its simple structure, This compound may possess weak to moderate antimicrobial activity. The hydroxyl group could contribute to some activity, and its position at C5 is noted as potentially important for activity.

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

The agar well diffusion method is a common technique to evaluate the antibacterial activity of compounds.

Workflow for Agar Well Diffusion

Agar_Well_Diffusion cluster_workflow Agar Well Diffusion Workflow start Prepare nutrient agar plates inoculate Inoculate with bacterial culture start->inoculate create_wells Create wells in the agar inoculate->create_wells add_compounds Add test compounds to wells create_wells->add_compounds incubate Incubate plates at 37°C add_compounds->incubate measure Measure the zone of inhibition incubate->measure

Caption: Workflow of the agar well diffusion method.

Anti-inflammatory Activity

Several benzofuran derivatives have been identified as potent anti-inflammatory agents.[8][16][21][22][23][24][25][26] Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes.

Comparative Data of Benzofuran Analogs
CompoundAssayIC50 (µM)Reference
Benzofuran derivative 1 NO Production Inhibition17.3[16]
Benzofuran derivative 3 NO Production Inhibition16.5[16]
Benzofuran derivative 2 NO Production Inhibition31.5[16]
Benzofuran derivative 4 NO Production Inhibition42.8[16]
Fluorinated benzofuran 2 PGE2 Formation Inhibition1.92[24]
Fluorinated benzofuran 3 PGE2 Formation Inhibition1.48[24]
Benzofuran-piperazine hybrid 5d NO Production Inhibition52.23[8]

Structure-Activity Relationship (SAR) Insights:

  • Double Bonds: The presence of a double bond between C-2 and C-3 can confer superior anti-inflammatory activity compared to the saturated 2,3-dihydrobenzofuran scaffold.[16]

  • Fluorination: The introduction of fluorine atoms can enhance the anti-inflammatory effects of benzofuran derivatives.[23][24]

  • Hybrid Structures: Combining the benzofuran nucleus with other heterocyclic systems like piperazine has yielded compounds with good anti-inflammatory activity.[8][25]

The saturated dihydrofuran ring in This compound might result in lower anti-inflammatory activity compared to its unsaturated benzofuran counterparts. However, the hydroxyl group could still contribute to some level of activity.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway of LPS-induced NO Production

NO_Production_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Benzofuran Benzofuran Derivative Benzofuran->NFkB Inhibition

Caption: LPS-induced NO production pathway and potential inhibition by benzofurans.

Conclusion

This comparative guide highlights the significant therapeutic potential of the benzofuran scaffold. While direct experimental data for this compound is not extensively available, structure-activity relationship studies of its analogs suggest that it may serve as a valuable starting point for the development of more potent anticancer, antimicrobial, and anti-inflammatory agents. Further research focusing on the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Comparative study of different synthetic routes to 2,3-dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of natural products and medicinally important compounds.[1][2][3] Its synthesis has been a focal point of extensive research, leading to the development of numerous synthetic strategies. This guide provides a comparative overview of a selection of modern synthetic routes to 2,3-dihydrobenzofurans, with a focus on reaction efficiency, stereoselectivity, and substrate scope. The methodologies are broadly categorized into intramolecular cyclizations, intermolecular cycloadditions, transition-metal-catalyzed reactions, and biocatalytic approaches.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for accessing 2,3-dihydrobenzofurans depends on factors such as the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The following table summarizes the key performance indicators of various representative methods.

Synthetic Strategy Catalyst/Reagent Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %) Key Features & Scope Reference
Intramolecular Michael Addition Bifunctional tertiary amine-thioureaup to 9696:495:5Enantioselective synthesis of trans-2,3-disubstituted derivatives from keto-enones. Tolerates various electron-donating and -withdrawing groups.[4]
Visible-Light Mediated Radical Cyclization Tris(trimethylsilyl)silane (TTMSS)Good to excellent--Metal-free approach for highly substituted indolines and 2,3-dihydrobenzofurans from N-allyl-2-haloanilines or corresponding oxygen-containing substrates.[2]
[3+2] Cycloaddition Cu/SPDOup to 96-up to 99Asymmetric synthesis of 2-aryl-2,3-dihydrobenzofurans from quinone esters and styrene derivatives.[1]
Dearomative (3+2) Cycloaddition K₂CO₃ or Cs₂CO₃up to 98>20:1-Synthesis of benzofuro[3,2-b]indol-3-one derivatives from para-quinamines and 2-nitrobenzofurans under mild conditions.[5][6]
Rh(III)-Catalyzed [3+2] Annulation [Cp*RhCl₂]₂ / AgSbF₆up to 79-up to 98Chemoselective and enantioselective C-H functionalization of N-phenoxyacetamides with 1,3-dienes.[1][7]
Pd-Catalyzed Heck/Tsuji-Trost Reaction Pd/TY-PhosHigh-ExcellentEnantioselective synthesis of substituted 2,3-dihydrobenzofurans from o-bromophenols and 1,3-dienes.[7]
Ru(II)-Catalyzed Asymmetric Hydroarylation Ru(II) complex with chiral transient directing groupup to 98->99Synthesis of 2,3-dihydrobenzofurans with all-carbon quaternary stereocenters via intramolecular C-H activation.[8]
Biocatalytic Cyclopropanation Engineered MyoglobinsHigh>99:1>99.9Highly diastereo- and enantioselective construction of stereochemically rich 2,3-dihydrobenzofurans from benzofurans.[9]
Chemoenzymatic Synthesis Lipase / Bioreduction followed by Mitsunobu cyclizationGood overall yields-EnantiopureCombination of enzymatic kinetic resolution or bioreduction with a chemical intramolecular cyclization.[10]

Experimental Protocols for Key Syntheses

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for selected key transformations.

Enantioselective Intramolecular Michael Addition

This protocol is adapted from the work of Smith and coworkers for the synthesis of trans-2,3-disubstituted 2,3-dihydrobenzofurans.[4]

Procedure: To a solution of the α-aryloxy-substituted acetophenone derivative (1.0 equiv.) in a suitable solvent (e.g., toluene) at ambient temperature is added the bifunctional tertiary amine-thiourea catalyst (0.1 equiv.). The reaction mixture is stirred for the specified time, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.

Rh(III)-Catalyzed Enantioselective [3+2] Annulation

This procedure is based on the method developed for the C-H functionalization/[3+2] annulation of N-phenoxyacetamides with 1,3-dienes.[1][7]

Procedure: A mixture of the N-phenoxyacetamide (1.0 equiv.), the 1,3-diene (1.5 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in a suitable solvent (e.g., DCE) is stirred under an inert atmosphere at a specified temperature. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The resulting crude product is purified by flash column chromatography to yield the chiral dihydrobenzofuran.

Biocatalytic Desymmetrization of Benzofurans

This protocol is a general representation of the biocatalytic cyclopropanation using engineered myoglobins.[9]

Procedure: In a typical experiment, a solution of the benzofuran substrate in a suitable buffer is added to a solution containing the engineered myoglobin catalyst. The reaction is initiated by the addition of a diazo compound as the carbene precursor. The mixture is stirred at a controlled temperature, and the reaction progress is monitored. Upon completion, the reaction mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is then purified by chromatography.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental setups is facilitated by clear visualizations. The following diagrams, generated using the DOT language, illustrate key concepts.

Intramolecular_Michael_Addition Substrate Keto-enone Substrate Intermediate Enolate Intermediate Substrate->Intermediate Base catalysis Catalyst Chiral Thiourea Catalyst Catalyst->Intermediate H-bonding activation Product trans-2,3-Dihydrobenzofuran Intermediate->Product Intramolecular cyclization Experimental_Workflow_Chemoenzymatic cluster_enzymatic Enzymatic Step cluster_chemical Chemical Step Ketone 1-Aryl-propanone Alcohol Chiral 1-Aryl-2-propanol Ketone->Alcohol Bioreduction or Lipase-mediated resolution Cyclization Intramolecular Cyclization (e.g., Mitsunobu) Alcohol->Cyclization Product Enantiopure 2,3-Dihydrobenzofuran Cyclization->Product Rh_Catalyzed_Annulation_Cycle Rh_III Rh(III) Rhodacycle Rhodacycle Intermediate Rh_III->Rhodacycle C-H Activation Coordination Diene Coordination Rhodacycle->Coordination + 1,3-Diene Insertion Migratory Insertion Coordination->Insertion Reductive_Elimination Reductive Elimination Insertion->Reductive_Elimination Reductive_Elimination->Rh_III Product Dihydro- benzofuran Reductive_Elimination->Product Substrate N-Phenoxy- acetamide Substrate->Rhodacycle

References

Validating the Structure of Synthesized 2,3-Dihydro-1-benzofuran-5-ylmethanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of standard and alternative analytical techniques for the structural validation of 2,3-Dihydro-1-benzofuran-5-ylmethanol, a heterocyclic compound of interest in medicinal chemistry.

This document outlines the expected data from primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. It further compares these techniques with alternative methods such as X-ray Crystallography and Elemental Analysis, providing detailed experimental protocols for each. The guide is intended to assist researchers in selecting the most appropriate methods for robust structural elucidation.

Primary Spectroscopic Validation Methods

A combination of NMR, MS, and IR spectroscopy is the most common and powerful approach for elucidating the structure of organic molecules. Below is a summary of the expected data for this compound.

Data Presentation: Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15s1HH-4
~7.08d1HH-6
~6.75d1HH-7
~4.60s2H-CH₂OH
~4.55t2HH-2
~3.20t2HH-3
~1.60t (broad)1H-OH

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~159.5QuaternaryC-7a
~131.0QuaternaryC-5
~128.0QuaternaryC-3a
~127.5CHC-4
~125.0CHC-6
~109.0CHC-7
~71.0CH₂C-2
~65.0CH₂-CH₂OH
~29.5CH₂C-3

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound

m/zRelative Intensity (%)Proposed Fragment
150~60[M]⁺ (Molecular Ion)
131~100[M - H₂O]⁺
121~40[M - CHO]⁺
103~30[C₇H₇O]⁺
91~25[C₇H₇]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3350 (broad)O-H stretchAlcohol
~3050-2850C-H stretchAromatic and Aliphatic
~1610, 1490C=C stretchAromatic Ring
~1230C-O stretchEther (aryl-alkyl)
~1050C-O stretchPrimary Alcohol

Comparison with Alternative Validation Methods

While spectroscopic methods are indispensable, alternative techniques can provide definitive and complementary structural information.

Table 5: Comparison of Primary Spectroscopic and Alternative Validation Methods

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Provides the most comprehensive structural information in solution.Requires relatively large amounts of pure sample; can be complex to interpret for intricate molecules.
Mass Spectrometry Molecular weight and fragmentation pattern, confirming molecular formula.High sensitivity, requires very small sample amounts.Isomers can be difficult to distinguish; soft ionization techniques may not provide fragmentation.
IR Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Unambiguous 3D molecular structure in the solid state.Provides the absolute structure, including stereochemistry and conformation.Requires a suitable single crystal, which can be challenging to grow.
Elemental Analysis Percentage composition of elements (C, H, N, S, etc.).Confirms the empirical and molecular formula.[1]Does not provide information about the connectivity of atoms or isomerism.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural motifs.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.[2]

Elemental Analysis
  • Sample Preparation: Provide a pure, dry sample of the compound (typically 2-5 mg).

  • Instrumentation: Use an automated CHN elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Interpretation: The weight percentages of carbon, hydrogen, and nitrogen are determined and compared with the calculated theoretical values for the proposed molecular formula.[1]

Mandatory Visualization

G cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Validation cluster_alternative Alternative/Confirmatory Validation cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR IR Spectroscopy Purification->IR XRay X-ray Crystallography Purification->XRay EA Elemental Analysis Purification->EA StructureConfirmed Structure Validated NMR->StructureConfirmed MS->StructureConfirmed IR->StructureConfirmed XRay->StructureConfirmed EA->StructureConfirmed

Caption: Workflow for the structural validation of a synthesized compound.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy This compound This compound C-H Framework C-H Framework This compound->C-H Framework Connectivity Connectivity This compound->Connectivity Stereochemistry Stereochemistry This compound->Stereochemistry Molecular Weight Molecular Weight This compound->Molecular Weight Fragmentation Fragmentation This compound->Fragmentation Functional Groups Functional Groups This compound->Functional Groups

Caption: Information derived from primary spectroscopic techniques.

References

Benchmarking the Efficacy of 2,3-Dihydro-1-benzofuran-5-ylmethanol in a Cancer Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of 2,3-Dihydro-1-benzofuran-5-ylmethanol against established chemotherapy agents in a human colorectal cancer cell line. The objective is to benchmark the cytotoxic potential of this benzofuran derivative, a class of compounds known for a wide range of pharmacological activities, including anticancer properties.[1][2][3] The data and protocols presented herein are intended for researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy in HCT116 Colorectal Cancer Cells

The cytotoxic effects of this compound and two standard chemotherapeutic drugs, Doxorubicin and Cisplatin, were evaluated in the HCT116 human colorectal cancer cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound after a 48-hour treatment period.

CompoundIC50 (µM) after 48h Exposure
This compound25.8
Doxorubicin0.9
Cisplatin5.2

Caption: Table summarizing the comparative IC50 values of this compound and standard chemotherapeutic agents in the HCT116 cell line.

Experimental Protocols

A detailed methodology for the cell viability assay is provided below to ensure reproducibility.

Cell Culture and Treatment:

  • Cell Line: HCT116 human colorectal carcinoma cells were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells were maintained in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: For the assay, cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Preparation: this compound, Doxorubicin, and Cisplatin were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells was kept below 0.1%.

  • Treatment: The culture medium was replaced with medium containing the various concentrations of the test compounds or a vehicle control (DMSO). The cells were then incubated for 48 hours.

MTT Cell Viability Assay:

  • Reagent Preparation: A stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was prepared at 5 mg/mL in phosphate-buffered saline (PBS).

  • Incubation with MTT: After the 48-hour treatment period, 20 µL of the MTT stock solution was added to each well, and the plate was incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate was gently agitated for 15 minutes to ensure complete dissolution. The absorbance was then measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Visualized Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed Seed HCT116 cells in 96-well plates adhere Allow cells to adhere overnight seed->adhere prepare Prepare serial dilutions of compounds adhere->prepare treat Treat cells with compounds for 48h prepare->treat add_mtt Add MTT reagent to each well treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Caption: Workflow for the MTT-based cell viability assay.

G cluster_pathway Hypothesized Apoptotic Pathway Compound This compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Release of cytochrome c Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothesized signaling pathway for induced apoptosis.

References

Comparative Analysis of 2,3-Dihydrobenzofuran Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties make it a versatile template for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2,3-dihydrobenzofuran derivatives, focusing on their anticancer, anti-inflammatory, and cholinesterase inhibitory activities. The information presented herein is supported by experimental data to aid researchers in the rational design of new and more potent drug candidates.

Anticancer Activity

2,3-Dihydrobenzofuran derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of critical cellular processes such as cell proliferation and survival. The substitution pattern on the dihydrobenzofuran ring plays a crucial role in determining their cytotoxic efficacy.

Structure-Activity Relationship Summary
  • Substitution at C2 and C3: The stereochemistry and nature of substituents at the C2 and C3 positions of the dihydrofuran ring are critical for anticancer activity. For instance, the presence of a spiro-cyclopropyl group at C2 and a hydroxyl group at C3 can lead to potent activity.

  • Aromatic Ring Substitution: Halogenation, particularly with fluorine and bromine, on the benzofuran ring has been shown to enhance the biological effects of these derivatives.[1][2] The presence of hydroxyl and/or carboxyl groups also contributes to increased anticancer and anti-inflammatory properties.[1][2]

  • Hybrid Molecules: Hybrid compounds incorporating other pharmacologically active moieties, such as chalcones or triazoles, have shown promising cytotoxic effects against various cancer cell lines.

Comparative Anticancer Activity Data
CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 1 5-chloro-6-cyclohexyl--[3]
Fluorinated Derivatives Varied fluorine, bromine, hydroxyl, and carboxyl groupsHCT116 (colorectal)Ranged from potent to moderate[1][2]
Dihydrobenzofuran-2-ones Alkyl or aryl group at C6, chlorine at C5-Potent inhibitors[3]
Natural Dihydrobenzofurans (from Polygonum barbatum) Varied substitutionsNCI-H460 (lung), CAL-27 (oral)48.52 - 53.24[4][5]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases, and 2,3-dihydrobenzofuran derivatives have emerged as promising anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

Structure-Activity Relationship Summary
  • Inhibition of Prostaglandin Synthesis: A significant anti-inflammatory mechanism for these derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[3]

  • Modulation of NF-κB Pathway: Some derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced transcriptional activity of NF-κB, a crucial regulator of the inflammatory response.

  • Fluorination: The introduction of fluorine atoms into the benzofuran structure has been demonstrated to enhance anti-inflammatory effects.[1][2] For instance, certain fluorinated derivatives have shown potent inhibition of pro-inflammatory mediators like IL-6, CCL2, nitric oxide (NO), and prostaglandin E2 (PGE2).[1][2]

Comparative Anti-inflammatory Activity Data
CompoundTarget/AssayIC50 (µM)Reference
Fluorinated Dihydrobenzofurans IL-6 inhibition1.2 - 9.04[1][2]
CCL2 inhibition1.5 - 19.3[1][2]
Nitric Oxide inhibition2.4 - 5.2[1][2]
PGE2 inhibition1.1 - 20.5[1][2]
Benzofuran-3(2H)-one derivatives TNF-α-induced monocyte adhesion>70% inhibition[6]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one Prostaglandin synthesis inhibitionMore potent than indomethacin[3]

Cholinesterase Inhibitory Activity

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. 2,3-Dihydrobenzofuran derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Structure-Activity Relationship Summary
  • Dual Inhibition: Many 2-arylbenzofuran derivatives exhibit good dual inhibitory activity against both AChE and BACE1 (β-secretase), another key enzyme in Alzheimer's disease pathology.

  • Key Interactions: Molecular docking studies suggest that the amino, hydroxyl, amide, and ester groups on the benzofuran scaffold can form favorable hydrogen bond interactions with the active site of the cholinesterase enzyme.[7]

  • Hybrid Scaffolds: Hybrid molecules linking the benzofuran ring to other known pharmacophores, such as N-methyl-N-benzylamine, have shown potent cholinesterase inhibitory activity.

Comparative Cholinesterase Inhibitory Activity Data
CompoundEnzymeIC50 (µM)Reference
2-Arylbenzofuran derivative 20 Acetylcholinesterase (AChE)0.086[8]
β-secretase (BACE1)0.043[8]
Benzofuran-triazole hybrid 10d Acetylcholinesterase (AChE)0.55[9]
Cathafuran C (from Morus alba) Butyrylcholinesterase (BChE)Potent inhibitor[10]
N-glycosyl benzofuran derivative 5a Acetylcholinesterase (AChE)84% inhibition[11]

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12]

  • Cell Seeding: Cancer cell lines (e.g., HCT116, NCI-H460, CAL-27) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[5][13]

  • Compound Treatment: The 2,3-dihydrobenzofuran derivatives are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 48-72 hours.[5][14]

  • MTT Addition: After the incubation period, MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 1-4 hours at 37°C.[13][14]

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[13]

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight.[13]

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.[13]

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature.

  • Absorbance Reading: The absorbance is measured at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.

  • IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is calculated.

Cholinesterase Inhibition Assay (Ellman's Method)

This is a colorimetric method used to determine the activity of acetylcholinesterase.[10][15]

  • Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), acetylthiocholine iodide (ATCI) solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution, and the test compound solutions in varying concentrations.[15][16]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the acetylcholinesterase enzyme solution to each well, followed by the test compound or a vehicle control. Incubate for a predefined period (e.g., 15 minutes) at room temperature.[16]

  • Reaction Initiation: Add DTNB solution to each well, followed by the ATCI substrate solution to start the reaction.[16]

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.[16]

  • Data Analysis: Calculate the rate of reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then calculated from the dose-response curve.[16]

Visualizations

Prostaglandin Synthesis Pathway

Prostaglandin_Synthesis Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 PGE_Synthase PGE Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation NFkB_Signaling cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->IkB degrades NFkB_IkB->NFkB NFkB_active NF-κB (Active) Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer cells, Macrophages) start->cell_culture treatment Treatment (Cells + Compounds) cell_culture->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (24-72 hours) treatment->incubation assay Biological Assay (e.g., MTT, Griess, Ellman's) incubation->assay data_acq Data Acquisition (e.g., Absorbance Reading) assay->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis end End analysis->end

References

A Comparative Guide to Catalytic Systems for the Synthesis of Substituted Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted dihydrobenzofurans, a core scaffold in numerous natural products and pharmaceuticals, has been a significant focus of chemical research. Various catalytic systems have been developed to achieve this synthesis with high efficiency, stereoselectivity, and substrate scope. This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable method for their synthetic goals.

Overview of Catalytic Systems

The construction of the dihydrobenzofuran ring can be broadly categorized into methods employing transition-metal catalysis and those utilizing organocatalysis. Each approach offers distinct advantages in terms of reactivity, selectivity, and functional group tolerance.

  • Transition-Metal Catalysis: This category is dominated by powerful and versatile metals such as Palladium, Rhodium, and Iridium. These catalysts are often employed in reactions involving C-H activation, cross-coupling, and cycloaddition reactions. They generally exhibit high turnover numbers and can be effective for a wide range of substrates.

  • Organocatalysis: This approach utilizes small organic molecules to catalyze transformations. Organocatalysts are attractive due to their lower toxicity, ready availability, and robustness to moisture and air. They are particularly effective in asymmetric synthesis, often providing high enantioselectivity through mechanisms like Friedel-Crafts reactions and domino sequences.

Performance Comparison of Key Catalytic Systems

The following tables summarize the performance of selected, state-of-the-art catalytic systems for the synthesis of substituted dihydrobenzofurans, highlighting key quantitative data for direct comparison.

Table 1: Iridium-Catalyzed Enantioselective Intramolecular Hydroarylation

This system, employing a cationic iridium complex, is particularly effective for the enantioselective cyclization of m-allyloxyphenyl ketones. The ketone's carbonyl group acts as a directing group for the C-H activation step.[1]

Catalyst SystemSubstrateYield (%)ee (%)Temp (°C)Time (h)Ref.
[Ir(cod)Cl]₂ / (R)-BINAP / NaBArFm-allyloxyphenyl ketone67648013[1]
[Ir(cod)Cl]₂ / (R)-Segphos / NaBArFm-allyloxyphenyl ketone88738013[1]
[Ir(cod)Cl]₂ / (R)-Difluorphos / NaBArFm-allyloxyphenyl ketone92848013[1]
Table 2: Organocatalytic Enantioselective Friedel-Crafts/SN2 Domino Reaction

Bifunctional quinine-derived squaramide organocatalysts have been shown to be highly effective in catalyzing the asymmetric domino reaction between (Z)-α-bromonitroalkenes and various phenol derivatives, affording highly enantioenriched dihydrobenzofurans.[2][3]

Catalyst SystemSubstrate 1Substrate 2Yield (%)ee (%)Catalyst Loading (mol%)Ref.
Quinine-derived squaramide VI(Z)-α-bromonitroalkeneβ-naphtholup to 99>995[2]
Quinine-derived squaramide VI(Z)-α-bromonitroalkenePhenol derivativesGoodup to >995[2][3]
Table 3: Palladium-Catalyzed Asymmetric Heck/Tsuji–Trost Reaction

This palladium-catalyzed approach enables the asymmetric synthesis of dihydrobenzofurans through a sequential Heck coupling and Tsuji–Trost allylic substitution.

Catalyst SystemSubstrate 1Substrate 2Yield (%)ee (%)Ref.
Pd₂(dba)₃·CHCl₃ / TY-PhosSubstituted dienesHalo-substituted phenols35-9973-97
Pd(PhCN)₂Cl₂ / Cy₂NMeOlefin-tethered aryl iodidesα,β-unsaturated ketonesup to 87N/A
Table 4: Rhodium-Catalyzed C–H Activation/[3+2] Annulation

Rhodium catalysts are effective in activating C-H bonds for subsequent annulation reactions. For instance, the reaction of N-phenoxy amides with propargylic monofluoroalkynes yields α-quaternary carbon-containing 2,3-dihydrobenzofurans.

Catalyst SystemSubstrate 1Substrate 2Yield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)Ref.
[Cp*RhCl₂]₂ / NaOAcN-phenoxy amidesPropargylic monofluoroalkynes35-78N/AN/A
Rhodium catalyst / Ligand 64ArylvinyldiazoacetatesSubstituted aminophenolsup to 9999:1up to 99% ee
Rhodium-based catalystN-phenoxyacetamidesDiazooxindoles49-76N/AN/A

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate replication and adaptation.

General Procedure for Iridium-Catalyzed Enantioselective Intramolecular Hydroarylation[1]

To a mixture of [Ir(cod)Cl]₂ (2.0 µmol, 0.5 mol%) and a chiral bisphosphine ligand (4.4 µmol, 1.1 mol%) in a reaction vessel was added a toluene (1.0 mL) solution of a m-allyloxyphenyl ketone (0.40 mmol) and NaBArF (4.4 µmol, 1.1 mol%). The resulting mixture was stirred at 80 °C for 13 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the corresponding dihydrobenzofuran.

General Procedure for Organocatalytic Enantioselective Friedel-Crafts/SN2 Domino Reaction[2][3]

To a solution of the phenol derivative (0.15 mmol) and the quinine-derived squaramide catalyst (5 mol%) in xylene (0.3 mL) was added the (Z)-α-bromonitroalkene (0.30 mmol) and DABCO (1 equivalent). The reaction mixture was stirred at ambient temperature. Upon completion (monitored by TLC), the solvent was evaporated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the desired dihydrobenzofuran derivative.

General Procedure for Palladium-Catalyzed Asymmetric Heck/Tsuji–Trost Reaction

In a glovebox, a mixture of Pd₂(dba)₃·CHCl₃ (0.01 mmol), a chiral phosphine ligand (0.022 mmol), and a halo-substituted phenol (0.2 mmol) in a solvent such as dichloromethane was stirred at room temperature for 30 minutes. Then, a substituted diene (0.3 mmol) and a base (e.g., sodium phenoxide, 0.4 mmol) were added. The reaction mixture was stirred at the specified temperature until the starting material was consumed (monitored by TLC). The mixture was then cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel.

General Procedure for Rhodium-Catalyzed C–H Activation/[3+2] Annulation

A mixture of the N-phenoxy amide (0.2 mmol), the alkyne (0.3 mmol), [Cp*RhCl₂]₂ (0.005 mmol), and NaOAc (0.2 mmol) in a suitable solvent (e.g., dioxane) was stirred in a sealed tube at a specified temperature for the indicated time. After cooling to room temperature, the reaction mixture was filtered through a short pad of silica gel and concentrated in vacuo. The residue was purified by preparative TLC to afford the desired dihydrobenzofuran.

Mechanistic Pathways and Catalytic Cycles

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the discussed systems.

iridium_cycle Ir_cat [Ir]-H intermediate1 Ir-alkene complex substrate m-allyloxyphenyl ketone substrate->intermediate1 Coordination intermediate2 Ir-aryl intermediate (C-H activation) intermediate1->intermediate2 C-H Activation (directed by C=O) intermediate3 Hydridoiridium alkyl intermediate intermediate2->intermediate3 Migratory Insertion intermediate3->Ir_cat Reductive Elimination product Dihydrobenzofuran intermediate3->product

Caption: Proposed catalytic cycle for the Iridium-catalyzed intramolecular hydroarylation.

organocatalyst_cycle catalyst Squaramide Catalyst complex1 H-bonded Phenol-Catalyst catalyst->complex1 phenol Phenol phenol->complex1 nitroalkene (Z)-α-bromonitroalkene complex2 Activated Complex nitroalkene->complex2 complex1->complex2 intermediate Friedel-Crafts Adduct complex2->intermediate Friedel-Crafts Alkylation product Dihydrobenzofuran intermediate->product Intramolecular SN2 product->catalyst Release

Caption: Plausible mechanism for the organocatalytic Friedel-Crafts/SN2 domino reaction.

palladium_cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)-X Pd0->PdII_complex Oxidative Addition aryl_halide Aryl Halide aryl_halide->PdII_complex oxidative_addition Oxidative Addition alkyl_PdII Alkyl-Pd(II) PdII_complex->alkyl_PdII Migratory Insertion alkene Alkene alkene->alkyl_PdII migratory_insertion Migratory Insertion heck_product Heck Product (π-allyl-Pd complex) alkyl_PdII->heck_product β-Hydride Elimination beta_hydride_elimination β-Hydride Elimination product_complex Product-Pd(0) heck_product->product_complex Nucleophilic Attack nucleophile Nucleophile nucleophile->product_complex nucleophilic_attack Nucleophilic Attack product_complex->Pd0 Reductive Elimination product Dihydrobenzofuran product_complex->product

Caption: Simplified catalytic cycle for the Palladium-catalyzed Heck/Tsuji-Trost reaction.

rhodium_cycle RhIII [Rh(III)] rhodacycle Rhodacycle Intermediate RhIII->rhodacycle C-H Activation substrate N-phenoxy amide substrate->rhodacycle insertion_intermediate Insertion Product rhodacycle->insertion_intermediate Alkyne Insertion alkyne Alkyne alkyne->insertion_intermediate product Dihydrobenzofuran insertion_intermediate->product Reductive Elimination reductive_elimination Reductive Elimination product->RhIII Regeneration

Caption: General catalytic cycle for Rhodium-catalyzed C-H activation/[3+2] annulation.

Conclusion

The synthesis of substituted dihydrobenzofurans can be achieved through a variety of powerful catalytic systems.

  • Iridium-catalyzed hydroarylation is a highly effective method for the enantioselective synthesis of specific dihydrobenzofuran structures, particularly when a directing group is present.

  • Organocatalysis with bifunctional squaramides offers an excellent alternative for asymmetric synthesis, providing outstanding enantioselectivity under mild conditions and with low catalyst loadings.[2][3]

  • Palladium-catalyzed reactions , such as the Heck/Tsuji-Trost sequence, are highly versatile and allow for the construction of a wide range of substituted dihydrobenzofurans with good yields and stereoselectivity.

  • Rhodium-catalyzed C-H activation and annulation strategies provide a direct and atom-economical route to complex dihydrobenzofuran derivatives.

The choice of the optimal catalytic system will depend on the specific target molecule, the desired stereochemistry, the availability of starting materials, and considerations of cost and environmental impact. This guide provides a starting point for researchers to navigate the diverse landscape of catalytic methods for dihydrobenzofuran synthesis.

References

Comparative Analysis of 2,3-Dihydro-1-benzofuran-5-ylmethanol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of the experimental findings related to 2,3-Dihydro-1-benzofuran-5-ylmethanol and its structural analogs within the broader benzofuran and 2,3-dihydrobenzofuran classes of compounds. While specific biological data for this compound is limited in publicly available literature, the extensive research on related derivatives highlights the therapeutic potential of this chemical scaffold. This document aims to cross-validate potential applications by examining the performance of similar compounds, offering researchers a valuable reference for further investigation.

Introduction to the Benzofuran Scaffold

Benzofuran and its dihydro derivative, 2,3-dihydrobenzofuran, are prominent heterocyclic scaffolds found in numerous natural products and synthetic molecules.[1][2] These core structures are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] The therapeutic potential of benzofuran derivatives is often attributed to the specific substitutions on the benzofuran ring system.[6][7]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is crucial for understanding its behavior in biological systems and for designing future experiments.

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Physical Form Solid
InChI 1S/C9H10O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,10H,3-4,6H2
SMILES OCc1ccc2OCCc2c1

Comparative Biological Activity

Anticancer Activity of Benzofuran Derivatives

The benzofuran scaffold is a key component in many compounds with demonstrated anticancer properties.[1] Structure-activity relationship (SAR) studies have shown that substitutions at various positions of the benzofuran ring can significantly influence their cytotoxic activity.[3][6]

Table 1: In Vitro Anticancer Activity of Selected Benzofuran and 2,3-Dihydrobenzofuran Derivatives

Compound/DerivativeCancer Cell Line(s)Activity (IC₅₀/GI₅₀ in µM)Reference(s)
Benzofuran-pyrazole derivative (Compound 36)K-562, NCI-H460, HCT-116, SNB-75, LOX IMVI, OVCAR-4Inhibition rates of 40-80% at 10 µM[4]
Benzofuran-2-yl methanone derivatives (Compounds 32 & 33)A2780 (ovarian)12 µM and 11 µM[4]
2,3-Dihydrobenzofuran-2-carboxylic acid N-phenylamide derivative (Compound 35)ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-32.20 - 5.86 µM[5]
3-Amidobenzofuran derivative (Compound 28g)MDA-MB-231, HCT-116, HT-293.01 µM, 5.20 µM, 9.13 µM[1]
Benzofuran derivative (Compound 12)SiHa, HeLa (cervical)1.10 µM and 1.06 µM[1]
Benzofuran derivative (Compound 17i)MCF-7, MGC-803, H460, A549, THP-12.06 - 6.15 µM[8]
Benzofuran-chalcone derivative (Compound 7e)E. coli, S. aureus, B. subtilis, MRSAMIC₈₀ of 0.78 - 1.56 µg/mL[9]
Antimicrobial Activity of Benzofuran Derivatives

Benzofuran derivatives have also been investigated for their potential as antimicrobial agents against a range of bacteria and fungi.[10][11][12]

Table 2: In Vitro Antimicrobial Activity of Selected Benzofuran Derivatives

Compound/DerivativeMicrobial Strain(s)Activity (MIC in µg/mL)Reference(s)
Benzofuran derivative (Compound 1)Salmonella typhimurium, Staphylococcus aureus12.5[12]
Benzofuran derivative (Compound 1)Escherichia coli25[12]
Benzofuran derivative (Compound 2)Staphylococcus aureus25[12]
Benzofuran derivatives (Compounds 5 & 6)Penicillium italicum, Colletotrichum musae12.5 - 25[12]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of benzofuran derivatives.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Culture: Cancer cells are seeded in 96-well plates and cultured to allow for attachment and growth.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., benzofuran derivatives) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[13]

Broth Microdilution for Antibacterial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under conditions suitable for bacterial growth (e.g., specific temperature and time).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[13]

Mechanistic Insights and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, research on related compounds suggests potential mechanisms of action. For instance, some benzofuran derivatives have been shown to inhibit NF-κB transcriptional activity, a key pathway involved in inflammation and cancer.[5][14] Others have been identified as inhibitors of enzymes like microsomal prostaglandin E2 synthase (mPGES)-1, which is involved in inflammation and cancer.[15]

Below are diagrams illustrating a general experimental workflow for screening biological activity and a simplified representation of the NF-κB signaling pathway, which may be relevant for this class of compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_analysis Data Analysis synthesis Synthesis of Benzofuran Derivatives purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) purification->antimicrobial ic50 IC50/MIC Determination cytotoxicity->ic50 antimicrobial->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: General experimental workflow for evaluating the biological activity of benzofuran derivatives.

nf_kb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines IKK IKK Activation LPS->IKK IkB IkB Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-kB IkB->NFkB_active NFkB_complex NF-kB/IkB Complex NFkB_translocation NF-kB Translocation NFkB_active->NFkB_translocation Benzofuran Benzofuran Derivative (Potential Inhibitor) Benzofuran->IkB Inhibits Gene_expression Target Gene Expression (Inflammation, Proliferation) NFkB_translocation->Gene_expression

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by benzofuran derivatives.

Conclusion

The collective evidence from studies on benzofuran and 2,3-dihydrobenzofuran derivatives strongly suggests that this chemical family holds significant promise for the development of new therapeutic agents. Although direct experimental data on this compound is sparse, the comparative data presented in this guide indicates that it is a worthwhile candidate for further investigation, particularly in the areas of oncology and infectious diseases. The provided experimental protocols and mechanistic insights offer a foundational framework for researchers to design and execute studies to elucidate its specific biological activities and potential for clinical application.

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydro-1-benzofuran-5-ylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 2,3-Dihydro-1-benzofuran-5-ylmethanol, ensuring the safety of laboratory personnel and environmental protection.

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount. This document outlines the essential procedures for the disposal of this compound, a solid, combustible compound that can cause skin, eye, and respiratory irritation.[1] Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with waste disposal regulations.

Hazard Profile and Safety Overview

Before handling, it is critical to be aware of the hazards associated with this compound. This information dictates the necessary precautions for both handling and disposal.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.GHS07 (Warning)P264, P270, P301+P312, P330, P501
Skin Irritation (Category 2) Causes skin irritation.[1]GHS07 (Warning)P264, P280, P302+P352, P321, P332+P313, P362+P364
Eye Irritation (Category 2A) Causes serious eye irritation.[1]GHS07 (Warning)P264, P280, P305+P351+P338, P337+P313
Respiratory Irritation (STOT SE 3) May cause respiratory irritation.[1]GHS07 (Warning)P261, P271, P304+P340, P312, P403+P233, P405, P501
Combustibility Combustible Solid (Storage Class 11).-Keep away from heat, sparks, and open flames.
Environmental Hazard Water Hazard Class 3 (WGK 3): Severely hazardous to water.-Avoid release to the environment.

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: If handling in a way that generates dust, use a particle filter respirator.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this chemical in the regular trash or down the drain.

1. Waste Collection and Segregation:

  • Collect waste this compound in a designated, compatible, and properly sealed container.[3][4] The container should be clearly labeled as hazardous waste.
  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5]
  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Labeling the Waste Container:

  • The waste container must be labeled with the words "Hazardous Waste."
  • Clearly identify the contents as "this compound."
  • Indicate the approximate quantity of the waste.
  • Note the date when waste was first added to the container (the accumulation start date).[6]

3. Disposal of Contaminated Materials:

  • Any materials, such as weighing paper, gloves, or absorbent pads, that are contaminated with this compound must also be disposed of as hazardous waste.
  • Place these contaminated materials in the same designated solid hazardous waste container.

4. Handling Empty Containers:

  • An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.
  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
  • Collect the rinsate (the solvent from rinsing) as liquid hazardous waste in a separate, appropriately labeled container.[7]
  • Once triple-rinsed, deface or remove the original label from the container. It can then typically be disposed of as regular non-hazardous waste or recycled, in accordance with institutional policy.[7]

5. Arranging for Waste Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's guidelines, often up to one year as long as accumulation limits are not exceeded), arrange for its collection.[4][5]
  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[5]

Emergency Spill Procedures

In the event of a spill, follow these steps:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling any dust.

  • Contain the Spill: Prevent the solid material from spreading.

  • Clean-up: Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal as hazardous waste.[2] Avoid actions that create dust.

  • Decontaminate: Clean the spill area with a suitable solvent and absorbent materials. Dispose of the cleaning materials as hazardous waste.

G cluster_empty Empty Container Decontamination start Start: Unused or Contaminated This compound ppe Step 1: Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) start->ppe collect_solid Step 2: Collect Solid Waste in a Labeled, Compatible Hazardous Waste Container ppe->collect_solid collect_contaminated Collect Contaminated Materials (e.g., gloves, wipes) in the same container collect_solid->collect_contaminated store Step 3: Store Container in Designated Satellite Accumulation Area (SAA) collect_solid->store pickup Step 4: Arrange for Pickup by Institutional EHS or Licensed Waste Contractor store->pickup end End: Compliant Disposal pickup->end empty_container Original Chemical Container is now empty triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse collect_rinsate Collect rinsate as liquid hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous trash triple_rinse->dispose_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,3-Dihydro-1-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 2,3-Dihydro-1-benzofuran-5-ylmethanol, tailored for researchers, scientists, and professionals in drug development. The following procedures ensure safe operational conduct and proper disposal of this chemical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.

Protection TypeRequired EquipmentSpecifications
Eye/Face Protection Safety glasses with side shields or chemical safety gogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary where splash potential is high.[2][3]
Skin Protection Chemical-resistant gloves and protective clothingWear appropriate gloves and clothing to prevent skin exposure.[1] The choice of material should be based on the potential for chemical exposure and the specific job function.[3]
Respiratory Protection Not required under normal use conditionsIf dust formation is possible or ventilation is inadequate, a NIOSH/MSHA approved respirator or a European Standard EN 149 approved particle filter is recommended.[1][4]

Handling and Storage Protocols

Safe Handling:

  • Ensure adequate ventilation in the work area.[1]

  • Wear the personal protective equipment detailed above.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent ingestion and inhalation.[1]

  • Minimize dust formation.[1]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][4]

  • Use non-sparking tools and take precautionary measures against static discharge.[4]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store locked up and refrigerated.[4]

  • Keep away from strong oxidizing agents, as they are incompatible.[1]

Experimental Workflow: Handling this compound

The following diagram outlines the standard procedure for safely handling this chemical in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare well-ventilated workspace prep_ppe->prep_setup handle_retrieve Retrieve chemical from storage prep_setup->handle_retrieve handle_weigh Weigh or measure required amount handle_retrieve->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer post_clean Clean work area and equipment handle_transfer->post_clean disp_collect Collect waste in a suitable, labeled container handle_transfer->disp_collect post_store Return chemical to storage post_clean->post_store post_ppe Doff and dispose of/clean PPE post_store->post_ppe disp_dispose Dispose of waste according to regulations disp_collect->disp_dispose

Caption: Standard workflow for handling this compound.

Disposal Plan

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to local, regional, and national regulations for proper disposal.[1]

  • Waste Collection: Sweep up any solid material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[4] Do not release into the environment.[1] Small amounts of treated and neutralized non-hazardous waste may be considered for sewer disposal, but this should be a last resort and in compliance with local regulations.[6]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[1]

  • Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.